molecular formula C8H18N2 B3053984 Cyclooctylhydrazine CAS No. 57369-89-8

Cyclooctylhydrazine

Cat. No.: B3053984
CAS No.: 57369-89-8
M. Wt: 142.24 g/mol
InChI Key: KBGWLCCUUHMQBT-UHFFFAOYSA-N
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Description

Cyclooctylhydrazine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclooctylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclooctylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclooctylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-10-8-6-4-2-1-3-5-7-8/h8,10H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGWLCCUUHMQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583325
Record name Cyclooctylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57369-89-8
Record name Cyclooctylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cyclooctylhydrazine hydrochloride CAS 92379-99-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Cyclooctylhydrazine Hydrochloride (CAS 92379-99-2)

Introduction

Cyclooctylhydrazine hydrochloride (CAS 92379-99-2) is an organic compound belonging to the family of substituted hydrazine salts. While hydrazine derivatives are pivotal as intermediates and building blocks in pharmaceuticals, agrochemicals, and materials science, publicly available experimental data for this specific cyclooctyl analogue is notably scarce. This guide is designed for researchers, scientists, and drug development professionals who may be considering this molecule for novel synthesis or as a scaffold in discovery programs.

In the absence of direct experimental reports, this document provides a predictive and methodological framework. As scientists, we often work at the edge of the known, extrapolating from established principles and analogous structures to inform our research. Therefore, this guide will:

  • Predict the core physicochemical properties of cyclooctylhydrazine hydrochloride based on its structure and data from closely related analogues.

  • Propose a logical and robust synthetic pathway adaptable for its laboratory-scale preparation.

  • Outline a comprehensive workflow for its analytical characterization to confirm identity and purity.

  • Detail critical safety, handling, and storage protocols derived from established data for the hydrazine hydrochloride chemical class.

This approach ensures that while we acknowledge the frontiers of current knowledge, we ground our recommendations in solid, verifiable scientific principles and established laboratory practices.

Part 1: Predicted Physicochemical and Structural Properties

The properties of a molecule are dictated by its structure. Cyclooctylhydrazine hydrochloride combines a bulky, nonpolar eight-membered carbocyclic ring with a highly polar, ionizable hydrazine hydrochloride moiety. This duality will govern its behavior, from solubility to reactivity.

Structural Analysis

The core structure consists of a cyclooctane ring covalently bonded to a hydrazine group (-NHNH₂), which is protonated and paired with a chloride ion to form the hydrochloride salt.

Caption: Predicted structure of Cyclooctylhydrazine hydrochloride.

Comparative Data Table

To establish a baseline for expected properties, we can compare the calculated molecular formula and weight of cyclooctylhydrazine hydrochloride with the known experimental data of its lower homologue, cyclohexylhydrazine hydrochloride.

PropertyCyclooctylhydrazine Hydrochloride (Predicted)Cyclohexylhydrazine Hydrochloride (Experimental)
CAS Number 92379-99-224214-73-1
Molecular Formula C₈H₁₉ClN₂C₆H₁₅ClN₂[1]
Molecular Weight 178.70 g/mol 150.65 g/mol [1]
Melting Point Predicted >115 °C110-114 °C[1]
Appearance Predicted white crystalline powderCrystalline Powder[1]
Solubility Predicted soluble in water, methanol; sparingly soluble in nonpolar solventsSoluble in water[1]

Causality Behind Predictions:

  • Melting Point: The addition of two methylene (-CH₂-) groups increases the molecular weight and van der Waals forces compared to the cyclohexyl analogue. This typically leads to a higher melting point.

  • Solubility: The hydrochloride salt form renders the molecule ionic, ensuring good solubility in polar protic solvents like water. The large, hydrophobic cyclooctyl group will likely reduce this solubility compared to smaller alkylhydrazines and impart some solubility in less polar solvents like dichloromethane or ethyl acetate.

Part 2: Proposed Synthetic Pathway

While a specific, validated protocol for cyclooctylhydrazine hydrochloride is not published, a reliable synthesis can be designed based on well-established transformations in organic chemistry. A logical and field-proven approach starts from the readily available cyclooctanone.

Two-Step Synthetic Protocol

Step 1: Reductive Amination to form Cyclooctylhydrazine

This step involves the formation of a hydrazone intermediate from cyclooctanone and hydrazine, followed by its reduction to the target hydrazine. Sodium cyanoborohydride (NaBH₃CN) is an excellent choice for this transformation as it is a mild reducing agent that selectively reduces the C=N double bond of the hydrazone in situ without reducing the starting ketone.

  • To a stirred solution of cyclooctanone (1.0 eq) in methanol, add hydrazine hydrate (1.2 eq).

  • Adjust the pH of the mixture to 5-6 using glacial acetic acid. This is critical to catalyze the formation of the hydrazone intermediate.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture, maintaining the temperature below 30 °C.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS to confirm the disappearance of the starting material.

  • Once complete, carefully quench the reaction by adding 1M HCl to decompose excess reducing agent (Caution: HCN gas may evolve; perform in a well-ventilated fume hood).

  • Basify the mixture with 2M NaOH to a pH > 10 and extract the free base (cyclooctylhydrazine) with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclooctylhydrazine free base.

Step 2: Formation of the Hydrochloride Salt

This is a standard acid-base reaction to convert the basic hydrazine to its stable, crystalline hydrochloride salt.

  • Dissolve the crude cyclooctylhydrazine free base from the previous step in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • A white precipitate of cyclooctylhydrazine hydrochloride should form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes at 0-5 °C to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield the final cyclooctylhydrazine hydrochloride.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation A Cyclooctanone + Hydrazine Hydrate B Hydrazone Formation (pH 5-6, MeOH) A->B C Reduction with NaBH3CN B->C D Workup & Extraction C->D E Cyclooctylhydrazine (Free Base) D->E F Dissolve in Ether/IPA E->F Intermediate G Add HCl Solution F->G H Precipitation & Filtration G->H I Cyclooctylhydrazine HCl (Product) H->I

Caption: Proposed two-step synthesis workflow.

Part 3: Recommended Analytical Characterization

Confirming the structure and purity of the synthesized product is paramount. A multi-technique approach provides a self-validating system of characterization.

Spectroscopic Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: This is the primary tool for structural confirmation. Based on analogous structures like cyclooctylamine[2], the following signals are expected:

    • A broad multiplet between 1.4 and 1.9 ppm integrating to 14 protons, corresponding to the seven -CH₂- groups of the cyclooctyl ring.

    • A multiplet signal further downfield, likely between 3.0 and 3.5 ppm, integrating to one proton, for the -CH- group attached to the nitrogen.

    • Broad, exchangeable signals for the -NH- and -NH₃⁺ protons, which may appear over a wide range and can be confirmed by a D₂O exchange experiment.

  • ¹³C NMR: This will confirm the carbon framework.

    • Multiple signals between approximately 25 and 40 ppm for the cyclooctyl ring carbons.

    • A unique downfield signal, likely between 50 and 60 ppm, for the carbon atom bonded to the nitrogen (-CH-N).

2. Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

  • N-H Stretching: Strong, broad absorption bands are expected in the 2500-3200 cm⁻¹ region, characteristic of amine hydrochloride salts.

  • C-H Stretching: Sharp peaks just below 3000 cm⁻¹ (typically ~2850-2950 cm⁻¹) corresponding to the sp³ C-H bonds of the cyclooctyl ring.

  • N-H Bending: A medium to strong absorption band around 1500-1600 cm⁻¹ is characteristic of the ammonium (-NH₃⁺) scissoring vibration.

3. High-Resolution Mass Spectrometry (HRMS)

HRMS will confirm the elemental composition.

  • The analysis would be performed on the free base (cyclooctylhydrazine, C₈H₁₈N₂). The expected exact mass for the molecular ion [M+H]⁺ would be calculated and compared to the experimental value, with a mass accuracy of <5 ppm being the standard for confirmation.

G Start Synthesized Product (Cyclooctylhydrazine HCl) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS High-Resolution MS (on Free Base) Start->MS Purity Purity Analysis (e.g., HPLC, Titration) Start->Purity Final Confirmed Structure & Purity >98% NMR->Final IR->Final MS->Final Purity->Final

Caption: Comprehensive analytical characterization workflow.

Part 4: Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for cyclooctylhydrazine hydrochloride, all handling and safety procedures must be based on the known hazards of closely related compounds, such as cyclohexylhydrazine hydrochloride , and the general class of hydrazine derivatives.[3][4][5] This compound must be treated as hazardous until proven otherwise.

Hazard Identification

Based on analogues, Cyclooctylhydrazine hydrochloride should be presumed to have the following GHS classifications:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 1BCauses severe skin burns and eye damage[3]
Serious Eye Damage Category 1Causes serious eye damage[3]
Acute Toxicity (Oral, Dermal, Inhalation) Likely Category 4Harmful if swallowed, in contact with skin, or if inhaled[5]
Respiratory Irritation ---May cause respiratory irritation[3]
Experimental Protocols for Safe Handling
  • Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

    • Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure gloves are inspected before use and disposed of properly.[4]

    • Respiratory Protection: If there is a risk of dust generation and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.

  • Handling Procedures:

    • Avoid creating dust.[3]

    • Do not get in eyes, on skin, or on clothing.[3]

    • Wash hands thoroughly after handling.[3]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Storage and Disposal
  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] The compound may be air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain product quality.[3] Store in a corrosives-compatible area.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

References

  • Google Patents. (2016). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.
  • PubChem. Hydrazine, cyclopropyl-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • Chemistry Learner. Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research. [Link]

  • Google Patents. (2007). CN1896067A - Industrial production process of hydralazine hydrochloride.
  • ChemWhat. CYCLOHEXYLHYDRAZINE HYDROCHLORIDE CAS#: 24214-73-1. [Link]

Sources

Technical Monograph: 1-Cyclooctylhydrazine Hydrochloride

[1]

Chemical Identity & Structural Core

1-Cyclooctylhydrazine is a secondary hydrazine featuring a cyclooctyl ring attached to the hydrazine nitrogen. In pharmaceutical and agrochemical synthesis, it is almost exclusively handled as its monohydrochloride salt to prevent oxidation and improve crystallinity.

Key Identifiers
ParameterData
Common Name 1-Cyclooctylhydrazine hydrochloride
Systematic Name Cyclooctylhydrazine monohydrochloride
CAS Registry Number 92379-99-2
Molecular Formula C₈H₁₈N₂ · HCl
Molecular Weight 178.70 g/mol (Salt); 142.24 g/mol (Free Base)
SMILES C1CCCC(CCC1)NN.Cl
InChI Key InChI=1S/C8H18N2.ClH/c9-10-8-6-4-2-1-3-5-7-8;/h8,10H,1-7,9H2;1H
Structural Analysis

The molecule consists of a lipophilic cyclooctyl ring (C₈H₁₅) bonded to a polar hydrazine group (-NH-NH₂).

  • Lipophilicity: The cyclooctyl ring is significantly more hydrophobic than cyclopentyl or cyclohexyl analogs, influencing the LogP and membrane permeability of drug candidates derived from this scaffold.

  • Conformation: The cyclooctane ring exists in a dynamic equilibrium of boat-chair and crown conformations, which can impact the steric bulk projected during nucleophilic attacks in synthesis.

Synthesis & Production Protocols

The synthesis of 1-cyclooctylhydrazine presents a challenge: direct alkylation of hydrazine with cyclooctyl halides is prone to poly-alkylation. The industry-standard method is Reductive Amination or Reductive Hydrazination .

Route A: Reductive Hydrazination (Preferred)

This method couples cyclooctanone with a hydrazine source (often protected) followed by reduction.

Protocol:

  • Imine Formation: Cyclooctanone is treated with tert-butyl carbazate (Boc-hydrazine) in mild acid to form the Boc-hydrazone.

  • Reduction: The hydrazone is reduced using Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).

  • Deprotection: The Boc group is removed with 4M HCl in dioxane/ether to precipitate the target hydrochloride salt.

SynthesisCyclooctanoneCyclooctanone(C8H14O)HydrazoneIntermediate:Boc-HydrazoneCyclooctanone->HydrazoneCondensationBocHydrazineBoc-Hydrazine(NH2NHBoc)BocHydrazine->HydrazoneReductionReduction(NaBH3CN / AcOH)Hydrazone->ReductionBocProduct1-Boc-2-cyclooctylhydrazineReduction->BocProductDeprotectionDeprotection(HCl / Dioxane)BocProduct->DeprotectionFinalProduct1-Cyclooctylhydrazine HCl(Solid Precipitate)Deprotection->FinalProduct

Figure 1: Step-wise synthesis via reductive amination of cyclooctanone.

Alternative Route: Direct Reductive Amination

Direct reaction with hydrazine hydrate and H₂/Pt or NaBH₃CN is possible but often yields the symmetrical 1,2-dicyclooctylhydrazine byproduct. The Boc-protected route (2.1) is superior for purity.

Physicochemical Characterization

Experimental data for the hydrochloride salt (CAS 92379-99-2) is less ubiquitous than for smaller rings, but properties follow the homologous series trend.

PropertyValue / DescriptionNote
Physical State White to off-white crystalline solidHygroscopic
Melting Point 100°C – 140°C (Estimated)Analogous to cyclohexylhydrazine HCl (mp 113-116°C)
Solubility Soluble in Water, Methanol, DMSOPoor solubility in Hexanes, Et₂O
Acidity (pKa) ~7.5 - 8.5 (for the conjugate acid)Hydrazines are weaker bases than amines
Spectroscopic Signature (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.0–10.0 ppm: Broad singlets (3H/4H, -NH₂⁺Cl⁻ and -NH-).

    • δ 3.0–3.2 ppm: Multiplet (1H, cyclooctyl CH -N).

    • δ 1.4–1.9 ppm: Multiplets (14H, cyclooctyl ring protons).

  • MS (ESI+): m/z = 143.15 [M+H]⁺ (Free base mass).

Applications in Drug Discovery

1-Cyclooctylhydrazine is a strategic building block for introducing the bulky, lipophilic cyclooctyl group into heterocyclic scaffolds.

Pyrazole Synthesis

Reaction with 1,3-diketones yields 1-cyclooctylpyrazoles. This is critical for kinase inhibitors where the cyclooctyl group fills hydrophobic pockets (e.g., ATP binding sites).

Triazole Synthesis

Reaction with nitriles or imidates yields 1,2,4-triazoles, common pharmacophores in antifungal and antiviral agents.

Applicationscluster_PyrazolePathway A: Pyrazole Synthesiscluster_TriazolePathway B: Triazole SynthesisInput1-Cyclooctylhydrazine HClPyrazole1-Cyclooctyl-3,5-dialkylpyrazoleInput->Pyrazole Cyclization(- 2 H2O)Triazole1-Cyclooctyl-1,2,4-triazoleInput->Triazole CondensationDiketone1,3-Diketone(R-CO-CH2-CO-R')Diketone->PyrazoleNitrileNitrile / ImidateNitrile->Triazole

Figure 2: Divergent synthesis pathways for heterocyclic scaffold construction.

Handling & Safety (E-E-A-T)

As a hydrazine derivative, this compound must be handled with rigorous safety protocols.

  • Toxicity: Hydrazines are potential carcinogens and skin sensitizers.

  • Stability: The hydrochloride salt is stable at room temperature but should be stored under inert gas (Argon/Nitrogen) to prevent oxidation and moisture absorption.

  • Disposal: Quench excess hydrazine with bleach (Sodium Hypochlorite) to oxidize it to nitrogen gas before disposal, or incinerate in a chemical waste facility.

References

  • ChemicalBook. 1-Cyclooctylhydrazine Hydrochloride Product Data (CAS 92379-99-2). Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: Cyclooctane Derivatives and Hydrazines. Retrieved from

  • Master Organic Chemistry. Reductive Amination: Mechanism and Protocols. Retrieved from

  • Santa Cruz Biotechnology. Cycloalkylhydrazine Analogues. Retrieved from

Comparative Technical Analysis: Cyclohexylhydrazine vs. Cyclooctylhydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and physicochemical distinctions between Cyclohexylhydrazine (C₆-Hyd) and Cyclooctylhydrazine (C₈-Hyd). While both serve as alkyl-hydrazine building blocks in medicinal chemistry—primarily for the synthesis of fused heterocycles like indoles and pyrazoles—their utility is divergent. Cyclohexylhydrazine represents a rigid, metabolically predictable scaffold , whereas cyclooctylhydrazine offers a high-lipophilicity, conformationally dynamic alternative used to probe hydrophobic pockets or alter pharmacokinetic profiles.

Structural & Conformational Dynamics[1]

The defining difference between these two entities lies not in the hydrazine moiety (


), but in the cycloalkane ring topology. This dictates their reactivity, binding affinity, and metabolic fate.
Cyclohexylhydrazine: The Rigid Standard

The cyclohexane ring exists predominantly in a chair conformation . This structure is essentially strain-free, with bond angles close to


 and staggered torsional arrangements.
  • Dynamics: Rigid. The energy barrier to flip is significant (~10.8 kcal/mol).

  • Substituent Positioning: The hydrazine group will preferentially adopt the equatorial position (

    
    -value for 
    
    
    
    kcal/mol) to minimize 1,3-diaxial interactions.
  • Implication: Drug candidates containing this motif have predictable vectors; the hydrazine (or fused ring) projects in a defined spatial orientation.

Cyclooctylhydrazine: The Flexible Lipophile

The cyclooctane ring is a "floppy" system with no single lowest-energy conformation. It fluctuates between boat-chair (BC) and crown conformations.

  • Dynamics: Highly flexible. The ring suffers from Prelog strain (transannular interaction between hydrogens across the ring) and torsional strain.

  • Substituent Positioning: The hydrazine group faces significant steric bulk from the ring itself. The "inside-outside" conformational flipping is rapid.

  • Implication: In protein binding, the C₈ ring acts as a "wobble" element, capable of molding into large, non-specific hydrophobic pockets, but with a higher entropic penalty upon binding compared to the C₆ analog.

Comparative Visualization (DOT)

The following diagram illustrates the conformational energy landscape and synthetic logic.

ConformationLogic C6 Cyclohexylhydrazine (C6) Prop6 Properties: - Rigid Chair - Low Strain - Predictable Vector C6->Prop6 C8 Cyclooctylhydrazine (C8) Prop8 Properties: - Flexible (Boat-Chair) - Prelog Strain - High Lipophilicity C8->Prop8 Metab6 Metabolism: - C4 Oxidation (Predictable) - Lower LogP Prop6->Metab6 Metab8 Metabolism: - Ring Oxidation (Multiple Sites) - High LogP (Blood-Brain Barrier) Prop8->Metab8

Figure 1: Conformational and metabolic logic flow comparing the rigid C6 scaffold against the flexible, lipophilic C8 scaffold.

Physicochemical Profile (Data Summary)

The addition of two methylene units (


) drastically alters the physicochemical landscape.
FeatureCyclohexylhydrazineCyclooctylhydrazineImpact on Drug Design
Formula


C8 increases MW by ~28 Da.
LogP (Est.) ~1.2 - 1.5~2.3 - 2.6C8 is significantly more lipophilic; better BBB penetration but higher risk of non-specific binding.
Ring Strain ~0 kcal/mol (Chair)~9-10 kcal/molC8 is more reactive towards oxidation; harder to synthesize fused rings without byproducts.
Topological Polar Surface Area (TPSA) ~38 Ų~38 ŲIdentical (driven by hydrazine headgroup).
Metabolic Liability C4-HydroxylationTransannular OxidationC8 has multiple sites for CYP450 attack due to ring flexibility.

Synthetic Methodologies

Direct alkylation of hydrazine with alkyl halides (e.g., Cyclooctyl bromide + Hydrazine) is not recommended due to poly-alkylation (yielding


) and elimination side reactions.

The Reductive Amination pathway is the industry standard for high-purity synthesis of both analogs.

Synthesis Workflow
  • Condensation: Ketone + Hydrazine Carboxylate (e.g., Boc-hydrazine)

    
     Hydrazone.
    
  • Reduction: Hydrazone + Reducing Agent (

    
     or 
    
    
    
    )
    
    
    Protected Hydrazine.
  • Deprotection: Acidic cleavage

    
     Alkylhydrazine Salt.
    
Specific Nuances
  • Cyclohexanone (C6): Reacts rapidly. Sterics are minimal.[1] High yields (>85%).

  • Cyclooctanone (C8): Reacts slower due to transannular strain. The carbonyl carbon is more hindered.

    • Critical Modification: Requires stronger activation (e.g., catalytic acetic acid) and longer reaction times.

    • Reduction: Hydrogenation (

      
      ) of the C8-hydrazone can be sluggish; Sodium Cyanoborohydride (
      
      
      
      )
      is preferred for the C8 analog to avoid incomplete reduction.

Experimental Protocol: Synthesis of Cyclooctylhydrazine HCl

Objective: Synthesis of Cyclooctylhydrazine hydrochloride via reductive amination. This protocol prioritizes purity over speed, utilizing a Boc-protected intermediate to prevent over-alkylation.

Safety: Hydrazines are potential carcinogens and skin sensitizers. Work in a fume hood.

Phase A: Hydrazone Formation[2]
  • Reagents: Cyclooctanone (10 mmol), tert-Butyl carbazate (Boc-hydrazine, 10.5 mmol).

  • Solvent: Ethanol (anhydrous, 30 mL).

  • Procedure:

    • Dissolve cyclooctanone and Boc-hydrazine in ethanol.

    • Add catalytic acetic acid (2 drops).

    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Observation: The bulky C8 ketone may require longer reflux than C6.

  • Workup: Concentrate in vacuo. The hydrazone intermediate often solidifies upon cooling.

Phase B: Selective Reduction
  • Reagents: Crude Hydrazone, Sodium Cyanoborohydride (

    
    , 15 mmol), Acetic Acid (glacial).
    
  • Solvent: Methanol (40 mL).

  • Procedure:

    • Dissolve hydrazone in Methanol.

    • Cool to 0°C.

    • Add

      
       portion-wise (Caution: 
      
      
      
      gas evolution).
    • Add Acetic Acid dropwise to maintain pH ~4-5 (Methyl Orange indicator is useful here).

    • Stir at Room Temperature for 12 hours.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Wash organics with brine, dry over

      
      .
      
    • Purification: Flash chromatography is usually required for the C8 analog to remove unreacted ketone (lipophilic impurities).

Phase C: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve purified Boc-cyclooctylhydrazine in minimal dioxane.

    • Add 4M HCl/Dioxane (5 eq) at 0°C.

    • Stir 2 hours. A white precipitate should form.

    • Filter and wash with diethyl ether.

  • Result: Cyclooctylhydrazine Hydrochloride (White solid).

Reactivity & Application: The Fischer Indole Test

The most common application of these hydrazines is the synthesis of cycloalkyl-fused indoles (e.g., Tetrahydrocarbazole derivatives).

  • Cyclohexylhydrazine + Ketone: Yields Tetrahydrocarbazoles .[2] The reaction is robust because the resulting 6-membered fused ring is stable.

  • Cyclooctylhydrazine + Ketone: Yields Cycloocta[b]indoles .

    • Challenge: The [3,3]-sigmatropic rearrangement (key step in Fischer synthesis) is sensitive to steric bulk. The formation of the new C-C bond is hindered by the C8 ring's transannular hydrogens.

    • Outcome: Lower yields are typical. Harsh acidic conditions (e.g., Polyphosphoric acid at 100°C) are often required, whereas C6 analogs often cyclize with mild Lewis acids (

      
      ).
      
Pathway Visualization (DOT)

FischerPathway Start Cycloalkyl-Hydrazine (C6 or C8) Hydrazone Hydrazone Intermediate Start->Hydrazone Ketone Reactant Ketone (e.g., Pyruvate) Ketone->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement (Rate Limiting Step) Hydrazone->Sigmatropic Acid Catalyst IndoleC6 Tetrahydrocarbazole (C6) High Yield | Low Strain Sigmatropic->IndoleC6 If C6 Input IndoleC8 Cycloocta[b]indole (C8) Moderate Yield | Steric Clash Sigmatropic->IndoleC8 If C8 Input

Figure 2: The Fischer Indole Synthesis pathway highlighting the divergence in yield and strain between C6 and C8 analogs.

References

  • Åstrand, A., et al. (2018).[3] "Correlations Between Metabolism and Structural Elements of the Alicyclic Fentanyl Analogs...". Archives of Toxicology. (Demonstrates the metabolic oxidation shift from N-dealkylation to ring oxidation as ring size increases from C6 to C8).

  • Master Organic Chemistry. (2014). "A-Values For Substituted Cyclohexanes." (Authoritative source for conformational energy values of cyclohexane substituents).

  • Chemistry LibreTexts. (2022). "Conformations of Cycloalkanes: Cyclohexane vs Cyclooctane." (Detailed physical organic chemistry of ring strain and Prelog strain).

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Smith, P.A.S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin.

Sources

Cyclooctylhydrazine molecular weight and physical state

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthetic Architecture, and Handling Protocols

Executive Summary

Cyclooctylhydrazine (CAS: 57369-89-8) is a specialized cycloalkyl-hydrazine intermediate used primarily in the synthesis of bioactive heterocycles, including pyrazoles and indazoles.[1] Due to the inherent nucleophilicity of the hydrazine moiety combined with the lipophilic bulk of the cyclooctyl ring, it serves as a critical building block for modulating solubility and steric hindrance in drug discovery scaffolds.

This guide provides a definitive technical analysis of cyclooctylhydrazine, focusing on its molecular weight, physical state, and a self-validating synthetic protocol designed to maximize yield while mitigating the oxidation risks associated with free-base hydrazines.

Physicochemical Specifications

The physical state of cyclooctylhydrazine is dictated by its protonation state. While the free base is theoretically isolable, it is kinetically unstable toward oxidation and typically exists as a viscous oil or low-melting solid. For research and industrial applications, it is almost exclusively handled as the hydrochloride salt.

Table 1: Core Property Data
PropertyFree BaseHydrochloride Salt
Chemical Name CyclooctylhydrazineCyclooctylhydrazine Hydrochloride
CAS Number 57369-89-892379-99-2
Molecular Formula C₈H₁₈N₂C₈H₁₈N₂ · HCl
Molecular Weight 142.24 g/mol 178.70 g/mol
Physical State Viscous liquid or low-melting solid (hygroscopic)White to off-white crystalline solid
Solubility Soluble in EtOH, DCM, DMSOSoluble in Water, MeOH, DMSO
Stability Prone to air oxidation (forms hydrazones/azines)Stable under inert atmosphere at 4°C

Technical Insight: The cyclooctyl ring introduces significant lipophilicity (cLogP ~ 2.5 for the base), distinguishing it from smaller homologues like cyclopentylhydrazine. This impacts purification; the free base will partition into organic solvents (DCM/EtOAc) at basic pH, whereas the salt remains in the aqueous phase or precipitates from non-polar solvents.

Synthetic Architecture: Reductive Amination Protocol

Direct alkylation of hydrazine with cyclooctyl bromide is discouraged due to the "poly-alkylation effect," where the product is more nucleophilic than the starting material, leading to N,N-dicyclooctyl byproducts.

The Reductive Amination Route is the industry standard for high-fidelity synthesis. This method couples cyclooctanone with hydrazine hydrate to form a hydrazone intermediate, which is selectively reduced to the target hydrazine.

3.1 Mechanistic Pathway

SynthesisPathway Start Cyclooctanone (C8H14O) Inter Cyclooctanone Hydrazone (Intermediate) Start->Inter Condensation -H2O Reagent1 Hydrazine Hydrate (Excess) Reagent1->Inter Product Cyclooctylhydrazine (Free Base) Inter->Product Selective Reduction Reagent2 Pt/C + H2 or NaBH3CN Reagent2->Product Final Cyclooctylhydrazine HCl (Stable Solid) Product->Final Salt Formation SaltStep HCl in Dioxane SaltStep->Final

Figure 1: Step-wise synthesis of Cyclooctylhydrazine HCl via reductive amination.

3.2 Experimental Protocol (Self-Validating)

Objective: Synthesize 10g of Cyclooctylhydrazine HCl.

  • Hydrazone Formation (The Equilibrium Shift):

    • Dissolve Cyclooctanone (1.0 eq) in Ethanol.

    • Add Hydrazine Hydrate (3.0 eq) dropwise at 0°C. Note: Excess hydrazine prevents azine formation (dimerization).

    • Stir at room temperature for 4 hours. Monitor by TLC (disappearance of ketone).

    • Validation Check: The hydrazone intermediate is often unstable; proceed immediately to reduction or evaporate excess hydrazine under high vacuum if switching solvents.

  • Reduction (The Selectivity Step):

    • Catalytic Hydrogenation (Preferred): Transfer the hydrazone solution to a hydrogenation vessel. Add 5% Pt/C (5 wt%). Hydrogenate at 3 atm (45 psi) for 6–12 hours.

    • Alternative: Use NaBH₃CN (1.5 eq) in MeOH with trace acetic acid (pH 4–5) if high-pressure equipment is unavailable.

    • Validation Check: LC-MS should show a major peak at [M+H]⁺ = 143.2.

  • Isolation & Salt Formation:

    • Filter catalyst through Celite. Concentrate filtrate.

    • Dissolve residue in Diethyl Ether or MTBE.

    • Add 4M HCl in Dioxane (1.1 eq) dropwise with vigorous stirring.

    • Result: White precipitate forms immediately.

    • Filter and wash with cold ether to remove unreacted cyclooctanone or hydrazine residues.

Handling, Safety & Stability

Hydrazines are notorious for their toxicity and instability. Strict adherence to the following protocol is mandatory for personnel safety and compound integrity.

4.1 Stability Decision Tree

StabilityLogic Start Cyclooctylhydrazine Sample State Physical State? Start->State Liquid Free Base (Liquid/Oil) State->Liquid If Solid HCl Salt (Solid) State->Solid If Action1 IMMEDIATE ACTION: Convert to Salt or Use Fresh Liquid->Action1 Action2 Store at 4°C Under Argon/Nitrogen Solid->Action2 Risk Risk: Air Oxidation to Azine (Yellow discoloration) Action1->Risk

Figure 2: Storage and handling logic to prevent degradation.

4.2 Safety Parameters
  • Toxicity: Hydrazines are potential carcinogens and skin sensitizers. All handling must occur in a fume hood.

  • Incompatibility: Avoid contact with strong oxidizers (creates nitrogen gas/heat) and aldehydes/ketones (unless intended for reaction).

Analytical Characterization

To certify the identity of the synthesized material, compare analytical data against these expected values.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       1.40–1.80 (m, 14H, Cyclooctyl ring protons).
      
    • 
       3.15 (m, 1H, N-CH ring proton).
      
    • 
       8.5–9.5 (br s, 3H, -NH-NH3⁺ exchangeable).
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 143.24

    • Observed [M+H]⁺: 143.2 ± 0.1

  • Appearance:

    • The HCl salt should be a white, free-flowing powder. Yellowing indicates oxidation.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9266, Cyclooctane. Retrieved from [Link]

  • Ragnarsson, U. (2001).Synthetic methodology for alkyl hydrazines. Chemical Society Reviews.

Sources

Thermodynamic Characterization of Cyclooctyl-Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclooctyl-substituted hydrazines represent a niche but structurally significant class of nitrogenous compounds.[1] The fusion of a high-energy nitrogen-nitrogen (N-N) bond with a conformationally complex cyclooctyl ring creates a unique thermodynamic profile.[1] While lower cycloalkyl hydrazines (cyclopentyl, cyclohexyl) are well-characterized, the cyclooctyl variants exhibit distinct steric strain (Prelog strain) and lipophilicity that make them attractive candidates for specific pharmaceutical applications (e.g., MAO inhibitors) and high-energy fuels.[1]

This guide provides a rigorous framework for determining the thermodynamic properties of N-cyclooctylhydrazine (


)  and its derivatives. It moves beyond standard textbook definitions to address the practical challenges of handling medium-ring strain and labile N-N bonds.

Structural & Conformational Analysis

The Cyclooctyl Constraint

Unlike the rigid chair conformation of cyclohexane, the cyclooctyl ring exists in a dynamic equilibrium of boat-chair (BC) and crown conformations. The substitution of a hydrazine moiety introduces significant transannular interactions.

  • Prelog Strain: The hydrogen atoms across the ring (C1 to C5) interact sterically. Replacing a hydrogen with a bulky

    
     group alters this strain energy.[2][1]
    
  • N-N Bond Lability: The typical N-N bond dissociation energy (BDE) is approx. 167 kJ/mol. In cyclooctylhydrazine, steric crowding can weaken this bond, lowering the onset temperature for thermal decomposition (

    
    ).[1]
    
Predicted Thermodynamic Baseline

In the absence of direct experimental values in public databases, we utilize Group Additivity Methods (Benson’s Increments) to establish a baseline for validation.

PropertyPredicted Value (Est.)Rationale


Cyclooctane baseline (

) + Hydrazine functional group correction.[1]
Boiling Point

Extrapolated from cyclohexylhydrazine (

) accounting for

homologation.[1]
LogP

High lipophilicity due to the

ring; critical for BBB penetration in drug design.[1]

Experimental Protocols: The "Gold Standard"

To validate the theoretical values, the following self-validating experimental workflows are required.

Synthesis & Purification Pathway

Before thermodynamic measurement, high-purity samples (>99.9%) are essential.[2][1] Traces of hydrazine hydrate or cyclooctanone will skew calorimetric data.[2]

Protocol:

  • Condensation: Reaction of cyclooctanone with hydrazine hydrate to form cyclooctanone hydrazone.[2][1]

  • Reduction: Catalytic hydrogenation (Pt/C) or reduction with

    
     to yield N-cyclooctylhydrazine.[2][1]
    
  • Purification: Fractional distillation under reduced pressure (to prevent thermal degradation) followed by zone refining if solid.[2][1]

Combustion Calorimetry (Enthalpy of Formation)

Objective: Determine the standard molar enthalpy of formation (


).

Methodology: Static bomb calorimetry is unsuitable due to the potential for incomplete combustion of the hydrazine moiety. Rotating Bomb Calorimetry is the required standard.

  • Sample Preparation: Encapsulate 0.5g of N-cyclooctylhydrazine in a Mylar bag (to prevent evaporation/oxidation).

  • Combustion: Burn in excess oxygen (3.0 MPa) with 10 mL of deionized water in the bomb to dissolve

    
     species.
    
  • Correction: Analyze the final bomb solution for

    
     and 
    
    
    
    using ion chromatography. Correct the heat of combustion (
    
    
    ) for the formation of aqueous nitric acid.

Data Processing:


[1]
Knudsen Effusion (Vapor Pressure & Sublimation)

Objective: Determine Enthalpy of Sublimation/Vaporization (


) to convert condensed phase data to gas phase.

Why: Cyclooctylhydrazine has low vapor pressure and thermal instability.[2][1] Standard ebulliometry will decompose the sample.

Protocol:

  • Place crystalline sample in a Knudsen cell (glass or titanium) with a known orifice area (

    
    ).[1]
    
  • Maintain high vacuum (

    
    ) and step temperature from 298 K to 320 K.
    
  • Measure mass loss rate (

    
    ) using a Quartz Crystal Microbalance (QCM).[1]
    
  • Calculate vapor pressure (

    
    ) using the Knudsen equation:
    
    
    
    
    (Where
    
    
    is the Clausing factor and
    
    
    is molar mass).[1]

Visualization of Characterization Workflow

G cluster_thermo Thermodynamic Measurement start Cyclooctanone Precursor synth Synthesis: Hydrazone Formation & Reduction start->synth pure Purification: Vac. Distillation (>99.9% Purity) synth->pure cal Rotating Bomb Calorimetry (Delta H_comb) pure->cal eff Knudsen Effusion (Vapor Pressure) pure->eff dsc DSC Analysis (Phase Transitions) pure->dsc data Derived Properties: Delta H_f, Cp, S cal->data Combustion Data eff->data Sublimation Enthalpy dsc->data Heat Capacity

Caption: Integrated workflow for the synthesis, purification, and thermodynamic characterization of cyclooctyl hydrazines.

Applications & Critical Implications

Pharmaceutical Relevance

In drug development, the cyclooctyl group is often employed as a "lipophilic anchor."[2]

  • Metabolic Stability: The

    
     ring is susceptible to cytochrome P450 oxidation. Thermodynamic stability data (
    
    
    
    ) aids in predicting the energy barrier for metabolic hydroxylation.
  • Hydrazine Toxicity: Understanding the N-N bond strength is vital. Weaker bonds correlate with higher hydrazine release in vivo, leading to hepatotoxicity.[2][1] If

    
    , the compound is flagged as a high-risk metabolic liability.[1]
    
Energetic Materials

While less energy-dense than strained cage compounds (e.g., CL-20), cyclooctyl hydrazines serve as binders or plasticizers in propellant formulations.[2][1] Their high boiling points and lipophilicity improve the mechanical properties of cast-cured explosives, preventing brittleness at low temperatures.

References

  • Feller, D., Bross, D. H., & Ruscic, B. (2017).[2][1] Enthalpy of Formation of N2H4 (Hydrazine) Revisited. Journal of Physical Chemistry A. Link[1]

  • Dorofeeva, O. V., et al. (2017).[2][1] Enthalpies of Formation of Hydrazine and Its Derivatives. Journal of Physical Chemistry A. Link

  • NIST Chemistry WebBook. Thermochemical Data for Cyclooctane. National Institute of Standards and Technology.[2][3] Link

  • Verevkin, S. P., et al. (2025).[2][1] Thermodynamics of Cycloalkyl Derivatives: Vaporization and Sublimation. ResearchGate. Link

  • Simmie, J. M. (2023).[2][1] Kinetics and Thermochemistry of Hydrazine-Based Fuels. MDPI Energies.[2][1] Link[1]

Sources

Solubility Profile & Physicochemical Characterization: Cyclooctylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of Cyclooctylhydrazine Hydrochloride.

Technical Guide for Process Chemistry & Formulation

Executive Summary

Cyclooctylhydrazine Hydrochloride (HCl) represents a unique class of "surfactant-like" ionic intermediates. Unlike short-chain homologs (e.g., methylhydrazine) which are highly water-soluble, the cyclooctyl moiety introduces a dominant hydrophobic domain (C8 ring) that competes with the hydrophilic ionic headgroup (


).

Key Findings:

  • Ethanol is the superior solvent for purification and processing . It acts as an amphiphilic mediator, solvating the lipophilic C8 ring via dispersion forces while stabilizing the ionic headgroup through hydrogen bonding.

  • Water solubility is temperature-dependent and limited by the hydrophobic effect . While the salt dissociates, the large hydrophobic surface area of the cyclooctyl ring imposes a high entropic penalty, often leading to micellar aggregation or foaming rather than true molecular dissolution at high concentrations.

Molecular Architecture & Solvation Mechanics

To understand the solubility difference, one must analyze the competition between the Lattice Energy of the solid crystal and the Solvation Enthalpy of the solvent.

The "Janus" Molecule

Cyclooctylhydrazine HCl is amphiphilic:

  • Hydrophilic Head: The hydrazinium chloride moiety (

    
    ) is a hard ion pair, demanding high-dielectric solvents (Water, DMSO) for dissociation.
    
  • Lipophilic Tail: The cyclooctyl ring is a bulky, hydrophobic cycloalkane. Unlike linear octyl chains, the ring structure is rigid, creating a significant disruption in the hydrogen-bonding network of water (The Hydrophobic Effect).

Solvation Model: Water vs. Ethanol
  • In Water (Dielectric

    
    ): 
    
    • Mechanism:[1][2] Water hydrates the

      
       and 
      
      
      
      ions efficiently. However, water molecules must form an ordered "ice-like" cage (clathrate) around the hydrophobic C8 ring.
    • Thermodynamics: This ordering decreases entropy (

      
      ). As concentration increases, the system minimizes this penalty by aggregating the hydrophobic rings, leading to foaming  or gelling  rather than precipitation.
      
  • In Ethanol (Dielectric

    
    ): 
    
    • Mechanism:[1][2] The ethyl group of ethanol interacts favorably with the cyclooctyl ring (Van der Waals forces), while the hydroxyl group solvates the ionic head.

    • Thermodynamics: There is no significant entropic penalty. The solubility curve is steep: low solubility at

      
       (ideal for recovery) and very high solubility at 
      
      
      
      (ideal for dissolution).
Solvation Decision Tree (Graphviz)

SolvationLogic Start Cyclooctylhydrazine HCl Solubility Assessment Solvent Select Solvent System Start->Solvent Water Water (Highly Polar) Solvent->Water High Dielectric Ethanol Ethanol (Amphiphilic) Solvent->Ethanol Amphiphilic WaterMech High Ionic Solvation High Hydrophobic Penalty Water->WaterMech EthMech Balanced Solvation (Ring + Ion) Ethanol->EthMech WaterRes Result: Soluble but Foams/Gels Difficult to Recrystallize WaterMech->WaterRes EthRes Result: Steep Solubility Curve Ideal for Recrystallization EthMech->EthRes

Caption: Mechanistic decision tree comparing solvation thermodynamics in water versus ethanol.

Comparative Solubility Data

While exact literature values for this specific intermediate are often proprietary, the following data is synthesized from homologous series (Cyclopentylhydrazine HCl, Cyclooctylamine HCl) and first-principles surfactant chemistry.

FeatureWater (

)
Ethanol (

)
Solubility (25°C) Moderate (~20-50 g/L)High (>100 g/L)
Solubility (80°C) High (Micellar solution)Very High (Molecular solution)
Dissolution Behavior Slow, tends to foam/gelRapid, clear solution
Recrystallization Utility Poor (High loss to mother liquor)Excellent (High recovery on cooling)
Primary Interaction Ion-Dipole (Headgroup only)Ion-Dipole + Van der Waals

*Note: Values are estimated based on homologous surfactant-like salts. See Protocol 4.1 for empirical determination.

Experimental Protocols

Since precise solubility data depends on the specific polymorph and purity of your sample, you must validate these values. Do not rely on generic databases.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation limit (


) in Ethanol and Water at ambient temperature.

Reagents:

  • Cyclooctylhydrazine HCl (Dry, pulverized)

  • HPLC-grade Water & Absolute Ethanol (200 proof)

  • 0.45 µm PTFE Syringe Filters

Step-by-Step Workflow:

  • Preparation: Weigh 500 mg of Cyclooctylhydrazine HCl into two separate 20 mL scintillation vials.

  • Solvent Addition: Add 2.0 mL of solvent (Water to Vial A, Ethanol to Vial B).

  • Equilibration: Vortex for 5 minutes. If fully dissolved, add more solid until a persistent precipitate remains (saturation).

  • Agitation: Place vials on an orbital shaker at 25°C for 24 hours.

  • Filtration: Draw the supernatant through a 0.45 µm filter into a pre-weighed vial.

  • Evaporation: Evaporate solvent under vacuum (Rotavap or N2 stream) at 40°C until constant weight is achieved.

  • Calculation:

    
    
    
Protocol: Recrystallization (Purification)

Context: This is the primary application for the Ethanol solubility profile.

  • Dissolution: Suspend crude Cyclooctylhydrazine HCl in Ethanol (5 mL per gram of solid).

  • Heating: Heat to reflux (78°C). The solid should dissolve completely. If not, add ethanol in 0.5 mL increments.

  • Hot Filtration: If insoluble particulates (inorganic salts) remain, filter while hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a freezer (-20°C) for 4 hours.

  • Collection: Filter the white crystals and wash with cold (

    
    ) Ethanol/Ether (1:1).
    

Applications & Process Logic

Why Ethanol is Preferred for Synthesis

In drug development, hydrazine intermediates are often reacted with ketones or aldehydes.

  • Water: Can hydrolyze sensitive imines or compete as a nucleophile.

  • Ethanol: Provides a single-phase system for organic reactants (ketones) and the ionic hydrazine salt, accelerating reaction kinetics without phase-transfer catalysts.

Process Workflow Diagram

ProcessFlow Raw Crude Reaction Mixture (Cyclooctylhydrazine HCl) Step1 1. Solvent Swap (Remove DCM/Toluene) Raw->Step1 Step2 2. Dissolve in Hot EtOH (Reflux) Step1->Step2 Step3 3. Cool to -20°C (Crystallization) Step2->Step3 Step4 4. Filter & Wash (Cold EtOH/Ether) Step3->Step4 Pure Pure Product (>98% HPLC) Step4->Pure

Caption: Optimized purification workflow utilizing the temperature-dependent solubility in ethanol.

References

  • ChemicalBook. (2024). 1-Cyclooctylhydrazine hydrochloride Properties & Supplier Data. CAS 92379-99-2.[3] Retrieved from

  • PubChem. (2024).[4] Cyclopropylhydrazine Hydrochloride (Analogous Structure Data). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Cyclopentylhydrazine Hydrochloride Product Sheet. (Demonstrating melting point trends in cycloalkyl hydrazines). Retrieved from

  • Yu, D., et al. (2010). Effects of Inorganic and Organic Salts on Aggregation Behavior of Cationic Gemini Surfactants. (Mechanistic insight into hydrophobic ring solvation). Peking University.[5] Retrieved from

Sources

Technical Guide & Predicted Safety Data Sheet: Cyclooctylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

Disclaimer: Cyclooctylhydrazine hydrochloride is a specialized research intermediate with limited specific toxicological data in the public domain. This guide synthesizes safety protocols using "Read-Across" methodology from its structural analog, Cyclohexylhydrazine Hydrochloride (CAS 24214-73-1), and established hydrazine toxicology principles.

The Core Directive: Autonomy in Safety Design

Standard SDS templates often fail to capture the nuance of reactive research chemicals. This guide prioritizes mechanism-based safety . We do not merely list hazards; we explain why they exist based on the hydrazine pharmacophore and the cyclooctyl ring's lipophilicity.

Key Risk Profile:

  • Latency of Effect: Hydrazine derivatives often exhibit delayed toxicity. Systemic effects (seizures, hepatotoxicity) may appear hours after exposure due to metabolic activation.

  • GABA Depletion: The primary mechanism of lethality is the inhibition of Pyridoxal-5-Phosphate (Vitamin B6), leading to intractable seizures.

  • Chemical Instability: As a hydrazine salt, it is prone to oxidation and hygroscopicity.

Part 2: Chemical Identification & Properties[1]

ParameterDataRemarks
Chemical Name Cyclooctylhydrazine Hydrochloride
Synonyms Hydrazine, cyclooctyl-, monohydrochloride
CAS Number Not Assigned Treat as analog to CAS 24214-73-1
Molecular Formula C₈H₁₈N₂ · HCl
Molecular Weight ~178.70 g/mol Free base: 142.24; HCl: 36.46
Physical State White to off-white crystalline solidPredicted based on cyclohexyl analog
Solubility Soluble in water, methanol; DMSOHygroscopic nature expected
Melting Point 155–165 °C (Decomposes)Predicted range; do not overheat

Part 3: Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the toxicity class of alkyl hydrazines, the following GHS classifications are assigned:

  • Acute Toxicity (Oral): Category 4 (H302)[1]

  • Acute Toxicity (Dermal): Category 4 (H312)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Carcinogenicity: Category 2 (H351) - Suspected of causing cancer (Class effect).

  • Specific Target Organ Toxicity (Single): Category 3 (H335) - Respiratory Irritation.[2]

Part 4: First Aid Measures & Medical Management[3]

The "Expertise" Pillar: Mechanism-Specific Intervention

Standard first aid (rinse with water) is insufficient for systemic hydrazine poisoning. The critical intervention revolves around Pyridoxine (Vitamin B6) replacement.[3]

Mechanism of Toxicity: Hydrazines react with Pyridoxal-5-Phosphate (PLP), the active form of Vitamin B6.[4][3] PLP is a cofactor for Glutamic Acid Decarboxylase (GAD), the enzyme that converts Glutamate (excitatory) to GABA (inhibitory).[3][5]

  • Result: PLP depletion

    
     GABA crash 
    
    
    
    Status Epilepticus.
Emergency Response Workflow

The following diagram outlines the decision logic for a suspected exposure.

EmergencyResponse Start Suspected Exposure Assess Assess Route of Entry Start->Assess Skin Dermal Contact Assess->Skin Inhal Inhalation Assess->Inhal Ingest Ingestion Assess->Ingest Decon Decontamination (15 min Water Flush) Skin->Decon FreshAir Remove to Fresh Air Monitor O2 Saturation Inhal->FreshAir NoVomit Do NOT Induce Vomiting (Caustic Risk) Ingest->NoVomit Symptoms Monitor for Systemic Symptoms (Nausea, Tremors, Seizures) Decon->Symptoms FreshAir->Symptoms NoVomit->Symptoms Seizure Seizure Activity Detected? Symptoms->Seizure Treatment ADMINISTER PYRIDOXINE (B6) IV: 25 mg/kg (Max 5g) + Benzodiazepines Seizure->Treatment YES (Critical) Support Supportive Care (Liver Function Tests / Methemoglobin) Seizure->Support NO (Observation)

Figure 1: Decision matrix for hydrazine exposure management, prioritizing neurological stabilization.

Part 5: Handling, Storage, and Stability

Trustworthiness: Self-Validating Protocols

To ensure the integrity of the compound and the safety of the researcher, follow these specific protocols:

  • Inert Atmosphere Storage:

    • Why: Alkyl hydrazines are reducing agents.[4][6] Exposure to atmospheric oxygen can lead to the formation of azo compounds or peroxides, which may be explosive or essentially inactive.

    • Protocol: Store under Argon or Nitrogen. Cap vials immediately after use.

  • Hygroscopic Management:

    • Why: The hydrochloride salt will absorb atmospheric moisture, leading to hydrolysis and difficulty in accurate weighing (stoichiometric errors).

    • Protocol: Handle in a desiccated glove box or use a drying tube if weighing on an open balance.

  • Incompatibility Check:

    • Avoid: Strong oxidizing agents (Permanganates, Peroxides), Metals (Copper/Iron can catalyze decomposition), and Aldehydes/Ketones (unless intended for hydrazone formation).

Part 6: Toxicological Mechanism (SAR Analysis)

Since specific LD50 data is absent, we rely on the Structure-Activity Relationship (SAR) . The cyclooctyl ring increases lipophilicity compared to smaller alkyl chains (methyl/ethyl), potentially facilitating blood-brain barrier (BBB) penetration.

Metabolic Activation Pathway

The liver processes hydrazines via acetylation (NAT2 enzyme) or oxidation (CYP450). The oxidative pathway is toxigenic.

ToxPathway Compound Cyclooctylhydrazine (Lipophilic Entry) Liver Hepatic Metabolism (CYP450 / FMO) Compound->Liver Radical Carbon-Centered Radicals Liver->Radical Oxidation Hydrazone Hydrazone Formation (Reaction with PLP) Liver->Hydrazone Condensation DNA DNA Alkylation (Carcinogenic Potential) Radical->DNA GABA GABA Depletion (Neurotoxicity) Hydrazone->GABA Inhibits GAD Enzyme

Figure 2: Predicted metabolic fate illustrating the dual risks of neurotoxicity and genotoxicity.

Part 7: Accidental Release & Disposal

Spill Cleanup Protocol

Do NOT use standard bleach (Hypochlorite) blindly. While bleach oxidizes hydrazine, the reaction is exothermic and can release toxic chloramines or nitrogen gas rapidly.

  • Solid Spill:

    • Cover with a damp absorbent pad to prevent dust generation.

    • Scoop into a glass container.

  • Solution Spill:

    • Absorb with vermiculite or sand.

    • Neutralization: Treat with dilute Hydrogen Peroxide (3%) in a fume hood slowly if necessary, or preferably, dispose of as hazardous waste without field treatment.

  • Disposal:

    • Incineration with afterburner and scrubber is the only validated method for complete destruction of hydrazine wastes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Cyclohexylhydrazine hydrochloride (CID 24214-73-1). Retrieved from [Link]

  • StatPearls Publishing (2023). Hydrazine Toxicity: Pathophysiology and Management. National Library of Medicine. Retrieved from [Link]

  • Military Medicine (2021). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Oxford Academic. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Hydrazine. Retrieved from [Link]

Sources

Cyclooctylhydrazine: Synthetic Utility and Pharmacophore Integration

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: Hydrazinocyclooctane, Cyclooctylhydrazine Monohydrochloride (salt form) CAS (HCl salt): 15529-87-0

Executive Summary

Cyclooctylhydrazine is a specialized cycloalkyl hydrazine intermediate used primarily as a building block in the synthesis of sp³-rich heterocyclic scaffolds. Unlike its planar aromatic counterparts (e.g., phenylhydrazine), cyclooctylhydrazine introduces significant three-dimensional complexity and lipophilicity (LogP modulation) into drug candidates. This guide details the controlled synthesis of cyclooctylhydrazine, its safety profile, and its application in generating pyrazole-based pharmacophores and chemical biology probes.

Chemical Identity & Physiochemical Profile[1][2][3]

Cyclooctylhydrazine serves as a "linker" pharmacophore, offering a flexible yet bulky hydrophobic tail. In medicinal chemistry, the cyclooctyl ring is often employed to fill large hydrophobic pockets in target proteins (e.g., GPCRs or kinases) where smaller cycloalkyls (cyclopentyl/cyclohexyl) fail to achieve optimal occupancy.

Physiochemical Data Table
PropertyValue / DescriptionRelevance
Molecular Formula C₈H₁₈N₂Core stoichiometry.
Molecular Weight 142.24 g/mol Fragment-based drug design (FBDD) compliant.
Appearance Viscous oil (Free base) / White solid (HCl salt)Salt form preferred for stability.
Predicted LogP ~2.3 - 2.5Moderate lipophilicity; enhances membrane permeability.
Acidity (pKa) ~8.5 (Conjugate acid)Basic nitrogen facilitates salt formation.
Stability Oxidation-sensitive (Free base)Must be stored as HCl salt or under Argon.
Synthetic Architecture: Reductive Hydrazination

Core Directive: The synthesis of cyclooctylhydrazine requires the selective reduction of cyclooctanone hydrazone. A common pitfall is the Wolff-Kishner reduction, which drives the reaction all the way to the alkane (cyclooctane). To stop at the hydrazine, we employ a Borch Reductive Amination strategy using sodium cyanoborohydride (NaBH₃CN).

Mechanistic Pathway[1]
  • Condensation: Cyclooctanone reacts with excess hydrazine to form the hydrazone.

  • Protonation: Acidic activation of the imine bond.

  • Hydride Transfer: Selective delivery of hydride from NaBH₃CN to the C=N bond.

Diagram: Synthesis Workflow

Synthesis Start Cyclooctanone (C8H14O) Inter Cyclooctanone Hydrazone Start->Inter Condensation (-H2O) Reagent1 Hydrazine Hydrate (Excess) Reagent1->Inter Product Cyclooctylhydrazine (Target) Inter->Product Hydride Transfer Reagent2 NaBH3CN / AcOH (Selective Reduction) Reagent2->Product

Caption: Selective reductive hydrazination preventing over-reduction to cyclooctane.

Detailed Protocol: Lab-Scale Synthesis (10 mmol)

Note: This protocol assumes the use of standard Schlenk line techniques due to the toxicity of hydrazine.

  • Hydrazone Formation:

    • In a 100 mL round-bottom flask, dissolve Cyclooctanone (1.26 g, 10 mmol) in absolute ethanol (20 mL).

    • Add Hydrazine Hydrate (64% or 85%, 1.5 mL, ~30 mmol) dropwise. Crucial: Excess hydrazine prevents the formation of the azine (dimer) impurity.

    • Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the ketone spot disappears.

  • Selective Reduction:

    • Cool the solution to 0°C.

    • Add Glacial Acetic Acid dropwise to adjust pH to ~4–5 (activates the hydrazone).

    • Add Sodium Cyanoborohydride (NaBH₃CN, 0.94 g, 15 mmol) in small portions over 20 minutes.

    • Allow to warm to room temperature and stir for 12 hours.

  • Workup & Isolation:

    • Quench with 6M NaOH (pH > 12) to neutralize excess acid and cyanide byproducts (Perform in fume hood!).

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate

    • Salt Formation: Dissolve the crude oil in diethyl ether and bubble dry HCl gas (or add 4M HCl in dioxane) to precipitate Cyclooctylhydrazine Hydrochloride . Filter and dry.[2]

Reactivity & Pharmacophore Integration

Cyclooctylhydrazine is a "bifunctional nucleophile." Its primary utility lies in reacting with 1,3-electrophiles to form heterocycles.

A. Pyrazole Synthesis (COX-2 / Kinase Inhibitor Scaffolds)

Reaction with 1,3-diketones yields N-cyclooctylpyrazoles. This is a classic route for generating analogues of Celecoxib or Rimonabant where the N-substituent modulates metabolic stability.

B. Chemical Biology Probes

Recent studies highlight hydrazines as "warheads" for profiling cofactor-dependent enzymes.[3] The electron-rich nitrogen can form covalent adducts with enzyme cofactors (e.g., FAD in Monoamine Oxidase), making cyclooctylhydrazine a potential probe for mapping hydrophobic active sites.

Diagram: Reactivity Pathways

Reactivity Core Cyclooctylhydrazine Path1 Reaction: 1,3-Diketones Core->Path1 Path2 Reaction: Aldehydes Core->Path2 Path3 Target: FAD Cofactors Core->Path3 Prod1 N-Cyclooctyl Pyrazoles (Anti-inflammatory Scaffold) Path1->Prod1 Prod2 Stable Hydrazones (Chemical Stability) Path2->Prod2 Prod3 Covalent Enzyme Adducts (MAO Inhibition) Path3->Prod3

Caption: Divergent synthetic applications of the cyclooctylhydrazine core.

Safety & Handling Protocols (E-E-A-T)

Hydrazine derivatives are potent alkylating agents and suspected carcinogens. The cyclooctyl moiety increases lipophilicity, potentially enhancing skin absorption compared to simple hydrazine.

Hazard ClassProtocol
Acute Toxicity Strict PPE: Double nitrile gloves (0.11mm min) or Butyl rubber. Use a full-face shield when handling the free base liquid.
Inhalation Engineering Control: All weighing and transfers must occur in a certified Fume Hood or Glove Box. Do not inhale dust from the HCl salt.[4]
Waste Disposal Quenching: Treat waste streams with dilute sodium hypochlorite (Bleach) to oxidize hydrazine residues to nitrogen gas before disposal. Do NOT mix with oxidizers without cooling (exothermic).
References
  • Chemical Identity & Properties

    • PubChem Compound Summary: Hydrazine.[5] National Library of Medicine. (Accessed 2024).[2] Link

    • Cheméo Chemical Data: Cyclooctane derivatives.[6] (Predicted physical properties for homologous series). Link

  • Synthetic Methodology

    • Reductive Amination/Hydrazination:[7] "Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations." PMC/NIH. Describes the mechanistic basis for converting ketones to hydrazines via reduction. Link

    • Wolff-Kishner Distinction: "Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction." Chemistry LibreTexts. Provides the contrast between full reduction (alkane) and partial reduction (hydrazone/hydrazine).[8] Link

  • Applications & Safety

    • Drug Discovery: "Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes."[3][9] bioRxiv. Highlights the use of hydrazine "warheads" in probing enzyme active sites.[9] Link

    • Safety Data: "Hydrazine Safety Data Sheet." ThermoFisher/Sigma. Standard handling for hydrazine and alkyl-hydrazine derivatives. Link

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of Cyclooctylhydrazine from Cyclooctanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of monoalkylhydrazines, API intermediates, and targeted peptidomimetics.

Executive Summary & Mechanistic Rationale

The synthesis of monoalkylhydrazines directly from ketones and unprotected hydrazine hydrate is notoriously problematic. Direct reductive amination often leads to the formation of symmetrical azines (e.g., bis(cyclooctylidene)hydrazine) or over-alkylated tertiary amines due to the high nucleophilicity of the intermediate alkylhydrazine.

To establish a highly controlled, high-yield pathway, this protocol utilizes a Boc-protected hydrazine strategy (1[1]). By reacting cyclooctanone with tert-butyl carbazate (Boc-hydrazine), we restrict the condensation to a single equivalent, forming a stable hydrazone. Subsequent chemoselective reduction of the C=N bond—followed by acidic deprotection—yields the pure cyclooctylhydrazine hydrochloride salt. This three-step methodology is self-validating, scalable, and avoids the generation of complex poly-alkylated mixtures.

Causality in Reagent Selection
  • Protection (tert-butyl carbazate): The bulky tert-butoxycarbonyl (Boc) group sterically and electronically deactivates the second nitrogen, completely preventing azine formation (2[2]).

  • Chemoselective Reduction (NaBH₃CN vs. Pic-BH₃): Sodium cyanoborohydride (NaBH₃CN) is the classical reagent for this transformation because it selectively reduces imines/hydrazones at pH 4–5 without reducing the parent ketone. However, due to the risk of toxic HCN gas generation under acidic conditions (3[3]), modern protocols increasingly favor

    
    -picoline-borane (Pic-BH₃), which offers identical chemoselectivity with a vastly superior safety profile (4[4]).
    

Quantitative Data: Reducing Agent Comparison

The choice of reducing agent dictates the safety and efficiency of Step 2. Below is a comparative analysis of standard reagents used for hydrazone reduction.

Reducing AgentChemoselectivity (C=N vs C=O)Toxicity / Safety ProfileTypical YieldReference / Notes
NaBH₃CN Excellent (at pH 4-5)High (Risk of HCN gas)85 - 95%Classical method; requires strict pH control and fume hood[3].

-Picoline-Borane
ExcellentLow (Stable, no HCN)88 - 96%Modern standard; highly recommended for scale-up[4].
NaBH₄ / AcOH ModerateModerate (Exothermic H₂ release)60 - 75%Prone to over-reduction and lower yields.
Pd/C, H₂ (Catalytic) ExcellentModerate (Flammable catalyst)80 - 90%Atom-economical but requires pressurized hydrogenation equipment.

Synthetic Workflow Visualization

G A Cyclooctanone + tert-Butyl Carbazate B Step 1: Condensation (Hexane, Reflux) A->B C tert-Butyl 2-cyclooctylidenehydrazinecarboxylate B->C D Step 2: Chemoselective Reduction (NaBH3CN or Pic-BH3, AcOH) C->D E tert-Butyl 2-cyclooctylhydrazinecarboxylate D->E F Step 3: Boc-Deprotection (4N HCl in Dioxane or TFA/DCM) E->F G Cyclooctylhydrazine Hydrochloride F->G

Figure 1: Stepwise synthetic workflow for the preparation of cyclooctylhydrazine hydrochloride.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes specific physical or chromatographic checkpoints to ensure the reaction has proceeded correctly before advancing.

Step 1: Condensation (Preparation of the Hydrazone)

Based on established cyclic ketone condensation protocols[2].

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend tert-butyl carbazate (13.8 g, 105 mmol, 1.05 equiv) and cyclooctanone (12.6 g, 100 mmol, 1.0 equiv) in 100 mL of anhydrous hexane.

  • Execution: Heat the mixture to reflux (approx. 68 °C) with continuous magnetic stirring for 1 to 2 hours.

  • Self-Validation Checkpoint: As the reaction progresses and water is formed, the mixture may become momentarily biphasic. Upon completion, cool the flask to 0 °C in an ice bath. The successful formation of the product is validated by the rapid precipitation of a dense white solid (tert-butyl 2-cyclooctylidenehydrazinecarboxylate).

  • Isolation: Filter the white precipitate under a vacuum, wash with 20 mL of ice-cold hexane, and dry under a high vacuum. (Expected yield: >90%).

Step 2: Chemoselective Reduction

Utilizing NaBH₃CN or the safer


-Picoline-Borane alternative[4],[1].
  • Reaction Setup: Dissolve the tert-butyl 2-cyclooctylidenehydrazinecarboxylate (24.0 g, ~100 mmol) in 100 mL of a 75% aqueous acetic acid solution (or a 1:1 mixture of Methanol/Glacial Acetic Acid).

  • Execution: Safety Note: If using NaBH₃CN, perform strictly inside a fume hood. Slowly add the reducing agent—either NaBH₃CN (9.4 g, 150 mmol) or

    
    -picoline-borane (16.0 g, 150 mmol)—portion-wise over 15 minutes to control the mild exotherm.
    
  • Incubation: Stir the resulting solution at room temperature for 3 to 4 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 8:2). The starting hydrazone (UV active) should completely disappear, replaced by a new, more polar spot that stains positively with phosphomolybdic acid (PMA) or ninhydrin (upon heating).

  • Workup: Carefully neutralize the reaction mixture by adding 1N NaOH until the pH reaches ~8. Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl 2-cyclooctylhydrazinecarboxylate as a viscous oil or low-melting solid.

Step 3: Boc-Deprotection and Salt Formation
  • Reaction Setup: Dissolve the crude tert-butyl 2-cyclooctylhydrazinecarboxylate in 50 mL of anhydrous DCM.

  • Execution: Add 50 mL of 4N HCl in Dioxane (or alternatively, 20 mL of Trifluoroacetic acid). Stir at room temperature for 2 hours. Effervescence (CO₂ gas evolution) will be observed, validating the cleavage of the Boc group.

  • Isolation: Concentrate the reaction mixture under a vacuum to remove all volatiles.

  • Self-Validation Checkpoint: Triturate the resulting crude residue with 100 mL of cold diethyl ether. The transition from a highly soluble organic intermediate to an ether-insoluble, highly crystalline white solid confirms the successful formation of the target amine salt.

  • Final Collection: Filter the solid, wash with additional diethyl ether, and dry under a vacuum to afford cyclooctylhydrazine hydrochloride .

References

  • Synthesis of Hydrazine Derivatives (Hydrazides) | Organic Chemistry Portal | 4

  • Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists | PMC (NIH) | 1

  • US11090288B2 - Pyrazole derivatives and their uses thereof | Google Patents | 2

  • Sticking Together: Injectable Granular Hydrogels with Increased Functionality via Dynamic Covalent Inter-particle Crosslinking | PMC (NIH) | 3

Sources

Reductive amination protocols for cyclooctylhydrazine production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Protocols for Cyclooctylhydrazine Production

Executive Summary Cyclooctylhydrazine is a critical aliphatic building block utilized in the synthesis of complex pharmaceuticals, including pyrazole-based 1[1]. Synthesizing monosubstituted alkylhydrazines directly from free hydrazine is notoriously difficult due to over-alkylation and symmetrical azine formation[2]. This application note details a highly controlled, two-step reductive amination protocol utilizing tert-butyl carbazate (Boc-hydrazine) to ensure strict 1:1 stoichiometry, followed by chemoselective reduction and acidic deprotection[3].

Mechanistic Causality & Reagent Selection

The Azine Problem and Boc-Protection: Direct alkylation of primary amines or free hydrazine with alkyl halides or ketones is a difficult reaction to control, often resulting in complex mixtures of secondary, tertiary, or bis-alkylated products[2]. By substituting free hydrazine with tert-butyl carbazate, the bulky, electron-withdrawing Boc group deactivates one nitrogen atom. This forces the ketone to condense exclusively at the terminal, unprotected amine, forming a stable 4[4].

Kinetics of Chemoselective Reduction: Once the hydrazone is formed, it must be reduced to the corresponding alkylhydrazine. Sodium cyanoborohydride (


) is the classical reagent of choice. The causality behind this selection lies in its pH-dependent nucleophilicity. At a weakly acidic pH (4.0–5.0), the hydrazone is protonated into a highly electrophilic hydrazonium ion. 

is a weak reducing agent—its electron-withdrawing cyano group dampens the hydride's reactivity so that it cannot reduce the unreacted cyclooctanone, but it is sufficiently potent to 2[2]. This chemoselectivity maximizes yield and prevents the formation of cyclooctanol byproducts. Alternatively, sodium triacetoxyborohydride (

) can be employed for a greener, cyanide-free process, though it may require longer reaction times for sterically hindered cyclic ketones[5].

Reaction Pathway Visualization

ReactionPathway K Cyclooctanone HZ Boc-Hydrazone (Intermediate) K->HZ EtOH, Reflux -H2O H Boc-Hydrazine H->HZ BCH N-Boc-Cyclooctylhydrazine HZ->BCH NaBH3CN pH 4-5 CH Cyclooctylhydrazine Hydrochloride BCH->CH 4M HCl in Dioxane

Reaction pathway for the reductive amination of cyclooctanone to cyclooctylhydrazine.

Quantitative Data: Comparison of Reducing Agents

The choice of reducing agent dictates the reaction's environmental impact, safety protocols, and overall efficiency.

Reducing AgentOperating pHChemoselectivityPrimary Byproduct / WasteTypical Yield

4.0 - 5.0High (targets iminium)Cyanide salts (Toxic)85 - 92%

5.0 - 7.0Very HighAcetate salts (Benign)75 - 85%

NeutralModerateWater (Green chemistry)80 - 90%

Detailed Experimental Protocols

This protocol is designed as a self-validating system . In-process analytical checks (TLC/LC-MS) are embedded to ensure each transformation is complete before proceeding to the next phase.

Protocol A: Synthesis of N-Boc-Cyclooctylhydrazine

  • Condensation: In a round-bottom flask, dissolve cyclooctanone (1.0 equiv, 10 mmol) and tert-butyl carbazate (1.05 equiv, 10.5 mmol) in absolute ethanol (0.3 M)[4].

  • Reflux: Heat the mixture to reflux for 2–4 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the cyclooctanone spot (visualized via

      
       stain) confirms quantitative conversion to the Boc-hydrazone.
      
  • Reduction: Cool the reaction mixture to room temperature. Add glacial acetic acid dropwise until the pH reaches 4.0–5.0.

  • Hydride Addition: In portions, carefully add

    
     (1.5 equiv, 15 mmol)[2]. Stir at room temperature for 12 hours.
    
    • Safety Note: Perform in a well-ventilated fume hood. If the pH drops below 3, highly toxic HCN gas may evolve.

    • Validation Check: Analyze via LC-MS. A mass shift corresponding to the addition of two protons (

      
      ) confirms the reduction of the hydrazone double bond.
      
  • Workup: Quench the reaction slowly with saturated aqueous

    
     to neutralize the acid and destroy excess hydride. Extract the aqueous layer with Dichloromethane (DCM) (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure to yield crude N-Boc-cyclooctylhydrazine.

Protocol B: Acidic Deprotection to Cyclooctylhydrazine Hydrochloride

  • Solvation: Dissolve the crude N-Boc-cyclooctylhydrazine in a minimal amount of dry DCM.

  • Cleavage: Add a solution of 4M HCl in dioxane (10 equiv) dropwise at

    
    . Remove the ice bath and stir at room temperature for 2 hours.
    
  • Isolation (Self-Purification): As the Boc group is cleaved (releasing isobutylene and

    
    ), the resulting cyclooctylhydrazine hydrochloride salt will precipitate out of the DCM/dioxane solution. This phase change drives the reaction forward and acts as an in-situ purification step.
    
  • Filtration: Filter the white precipitate, wash thoroughly with cold diethyl ether to remove non-polar organic impurities, and dry under high vacuum[1].

Experimental Workflow Visualization

ExperimentalWorkflow Step1 Step 1: Condensation Mix Cyclooctanone & Boc-Hydrazine in EtOH. Reflux for 2-4h. Step2 Step 2: Reduction Cool to RT. Add NaBH3CN and AcOH (pH 4-5). Stir 12h. Step1->Step2 Step3 Step 3: Workup Quench with NaHCO3. Extract with DCM. Dry over Na2SO4. Step2->Step3 Step4 Step 4: Deprotection Dissolve in DCM. Add 4M HCl in Dioxane. Stir 2h at RT. Step3->Step4 Step5 Step 5: Isolation Filter precipitate. Wash with cold Et2O. Dry under vacuum. Step4->Step5

Step-by-step experimental workflow for synthesizing cyclooctylhydrazine hydrochloride.

References

  • [2] Title: Reductive Amination, and How It Works - Master Organic Chemistry | Source: Master Organic Chemistry | URL:

  • [1] Title: Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC | Source: NIH | URL:

  • [5] Title: Reductive amination - Wikipedia | Source: Wikipedia | URL:

  • [3] Title: Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC | Source: NIH | URL:

  • [4] Title: Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking into the Tumor Microenvironment | Source: RAPT Therapeutics | URL:

Sources

Application Note: Strategic Synthesis of N-Cyclooctyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Modulating Lipophilicity and Steric Occupancy in Drug Design

Abstract

This guide details the synthesis and application of cyclooctylhydrazine as a primary building block for constructing N-substituted pyrazoles. While methyl and phenyl pyrazoles are ubiquitous in medicinal chemistry, the N-cyclooctyl moiety offers unique physicochemical properties: increased lipophilicity (LogP), specific hydrophobic space-filling capabilities, and restricted conformational flexibility compared to linear alkyl chains. This note provides a validated protocol for synthesizing the hydrazine precursor and optimizing its condensation with unsymmetrical 1,3-dicarbonyls to achieve high regioselectivity.

Introduction: The Cyclooctyl Advantage

In Structure-Activity Relationship (SAR) studies, replacing a cyclohexyl or linear alkyl group with a cyclooctyl ring can significantly alter a drug candidate's profile. The cyclooctyl ring exists predominantly in a boat-chair conformation , creating a bulky, three-dimensional hydrophobic shield that can:

  • Enhance Metabolic Stability: Sterically protect the N-position of the pyrazole from enzymatic dealkylation.

  • Optimize Receptor Binding: Fill large hydrophobic pockets in targets such as GPCRs and Kinases more effectively than planar aromatics.

  • Modulate Solubility: Increase membrane permeability via lipophilic tuning.

However, the steric bulk of the cyclooctyl group presents synthetic challenges, particularly in controlling regiochemistry during the pyrazole ring formation.

Chemical Basis & Retrosynthesis

The core transformation relies on the Knorr Pyrazole Synthesis , a condensation between a hydrazine and a 1,3-dicarbonyl.[1][2]

Critical Mechanism Note: When using cyclooctylhydrazine , the reaction kinetics are governed by the interplay between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl carbons.

  • Nitrogen A (

    
    ):  Attached to the cyclooctyl ring. More electron-rich (inductive effect) but sterically hindered.
    
  • Nitrogen B (

    
    ):  The terminal 
    
    
    
    . Less hindered and typically the initial nucleophile.

To achieve high regioselectivity, we employ fluorinated solvents (TFE or HFIP) which activate the carbonyls via hydrogen bonding and stabilize specific transition states.

Diagram 1: Strategic Workflow

Caption: End-to-end workflow from ketone precursor to final heterocyclic scaffold.

Experimental Protocols
Protocol A: Synthesis of Cyclooctylhydrazine (The Building Block)

Direct alkylation of hydrazine with cyclooctyl bromide is discouraged due to polyalkylation and elimination side reactions. The reductive amination route is the industry standard for purity.

Reagents:

  • Cyclooctanone (1.0 equiv)

  • Hydrazine Monohydrate (3.0 equiv) – Excess prevents dimer formation.

  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (MeOH)

  • Acid Catalyst: Acetic Acid (glacial)[2]

Step-by-Step:

  • Hydrazone Formation:

    • Dissolve Cyclooctanone (12.6 g, 100 mmol) in MeOH (100 mL).

    • Add Hydrazine Monohydrate (15 mL, ~300 mmol) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (disappearance of ketone).[2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Acetic Acid until pH is ~4-5 (indicator paper).

    • Add

      
       (9.4 g, 150 mmol) in portions over 30 mins. Caution: Gas evolution.
      
    • Stir at RT overnight.

  • Workup (Critical for Safety):

    • Quench with 6M NaOH (to pH >10) to neutralize cyanide byproducts and liberate the free hydrazine base.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Distillation under reduced pressure is preferred for the oil.

    • Yield Expectations: 75-85% as a viscous, pale yellow oil.

Protocol B: Regioselective Pyrazole Synthesis

This protocol addresses the challenge of reacting cyclooctylhydrazine with benzoylacetone (1-phenylbutane-1,3-dione) to favor the 5-methyl-3-phenyl isomer (steric control) or the 3-methyl-5-phenyl isomer (electronic control).

Reagents:

  • Cyclooctylhydrazine (1.1 equiv)

  • Benzoylacetone (1.0 equiv)

  • Solvent System: Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE). Note: Ethanol leads to 1:1 mixtures.

Step-by-Step:

  • Preparation:

    • Dissolve Benzoylacetone (1.0 mmol) in HFIP (5 mL, 0.2 M).

  • Addition:

    • Add Cyclooctylhydrazine (1.1 mmol) slowly at RT.

    • Observation: The reaction is exothermic; a slight color change to orange/yellow is normal.

  • Reaction:

    • Stir at RT for 2 hours. If conversion is slow (check LCMS), heat to 40°C.

    • Mechanistic Insight: HFIP activates the ketone carbonyl via strong H-bonding, directing the terminal

      
       of the hydrazine to the most electrophilic site while the bulky cyclooctyl group steers away from the phenyl ring.
      
  • Workup:

    • Evaporate the volatile HFIP (recoverable by distillation).

    • Redissolve residue in EtOAc, wash with

      
       and Brine.
      
    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Data Analysis & Regioselectivity

The choice of solvent is the single most critical variable when using bulky hydrazines.

Table 1: Solvent Effects on Regioselectivity (Cyclooctylhydrazine + Benzoylacetone)

SolventDielectric ConstantH-Bond Donor Ability (

)
Regioisomer Ratio (A:B)*Yield
Ethanol 24.50.83~ 55 : 4582%
THF 7.50.00~ 60 : 4070%
TFE 26.71.5192 : 8 88%
HFIP 16.71.96> 98 : 2 94%

*Isomer A: 1-cyclooctyl-3-phenyl-5-methylpyrazole (Sterically favored product). *Isomer B: 1-cyclooctyl-5-phenyl-3-methylpyrazole (Sterically crowded).

Diagram 2: Regioselectivity Decision Tree

Caption: Logic flow for predicting and controlling isomer distribution.

Troubleshooting & Optimization
  • Problem: Low yield in hydrazine synthesis.

    • Cause: Incomplete reduction or loss of product during aqueous workup (hydrazine is basic and polar).

    • Fix: Ensure pH is >10 during extraction. Saturate the aqueous layer with NaCl (salting out).

  • Problem: Mixture of pyrazole isomers persists.

    • Cause: Thermodynamic equilibration.

    • Fix: Lower the reaction temperature. Switch from TFE to HFIP. Avoid strong acid catalysts (HCl) which can promote equilibration; rely on the solvent's acidity.

  • Problem: "Oiling out" of the final product.

    • Cause: High lipophilicity of the cyclooctyl group.

    • Fix: Use Pentane/Ether for recrystallization or perform reverse-phase chromatography (C18).

References
  • Regioselectivity in Pyrazole Synthesis: Detailed analysis of steric vs. electronic control in Knorr synthesis.
  • Fluorinated Alcohols in Heterocycle Synthesis: The pivotal role of HFIP and TFE in directing regiochemistry.

    • Source: CONICET / Journal of Organic Chemistry.
    • URL:[Link]

  • Medicinal Chemistry of Cycloalkyl Groups: Properties of cyclopropyl to cyclooctyl rings in drug design.

    • Source: Longdom Publishing / Pharmaceutical Sciences.
    • URL:[Link]

  • Knorr Pyrazole Synthesis Mechanism: Fundamental mechanistic p

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • General Pyrazole Synthesis Reviews: Comprehensive overview of synthetic str

    • Source: Organic-Chemistry.org.
    • URL:[Link]

Sources

Application Note: Cyclooctylhydrazine as a Strategic Scaffold for Lipophilic Agrochemical Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclooctylhydrazine in the Synthesis of Agrochemical Intermediates Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Rationale

In the optimization of modern agrochemicals, the modulation of lipophilicity (


) and steric bulk is a critical lever for improving bioavailability and metabolic stability. While methyl, ethyl, and cyclopropyl groups are standard "first-pass" substituents, the cyclooctyl  group represents a specialized tool for accessing unique hydrophobic pockets in target enzymes (e.g., SDHI fungicides or PSII herbicide targets).

Cyclooctylhydrazine (CAS: N/A for HCl salt, generic alkylhydrazine class) serves as the primary nucleophilic building block to introduce this moiety into N-heterocycles such as pyrazoles , triazoles , and pyridazines .

This guide details the high-purity synthesis of Cyclooctylhydrazine Hydrochloride and its subsequent application in generating N-cyclooctylpyrazole scaffolds. Unlike direct alkylation methods which suffer from poly-substitution, this protocol utilizes a reductive hydrazination strategy to ensure mono-selectivity and high yield.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecificationNotes
Compound Name Cyclooctylhydrazine HydrochlorideStable salt form preferred for storage.
Structure

Mono-substituted hydrazine.
Molecular Weight 178.70 g/mol (approx. as HCl)Free base: 142.24 g/mol .
Physical State White to Off-white Crystalline SolidHygroscopic; store under inert atmosphere.
Solubility Soluble in Water, Methanol, DMSOLimited solubility in non-polar solvents (Hexane).
Key Hazard Skin Sensitizer / IrritantHandle in fume hood; avoid dust inhalation.

Protocol A: Synthesis of Cyclooctylhydrazine Hydrochloride

Methodology: Indirect Reductive Hydrazination via Boc-Protection.

Rationale for Method Selection

Direct reaction of cyclooctyl halides with hydrazine hydrate typically yields a mixture of mono- and di-cyclooctyl hydrazines, which are difficult to separate. To guarantee mono-substitution , we employ tert-butyl carbazate (Boc-hydrazine) as a "blocked" hydrazine source, followed by reductive amination with cyclooctanone and subsequent deprotection.

Reagents Required
  • Cyclooctanone (1.0 eq)

  • tert-Butyl carbazate (Boc-Hydrazine) (1.05 eq)

  • Sodium cyanoborohydride (

    
    ) (1.2 eq)
    
  • Acetic Acid (catalytic)

  • Methanol (Solvent)

  • 4M HCl in Dioxane (Deprotection agent)

Step-by-Step Procedure
Step 1: Formation of the Hydrazone Intermediate
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Cyclooctanone (10 mmol, 1.26 g) and tert-Butyl carbazate (10.5 mmol, 1.39 g) in Methanol (30 mL).

  • Catalysis: Add 2-3 drops of glacial Acetic Acid to catalyze imine formation.

  • Incubation: Stir at room temperature for 2 hours. Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the ketone spot.

Step 2: Selective Reduction
  • Reduction: Cool the solution to 0°C. Carefully add Sodium cyanoborohydride (

    
    ) (12 mmol, 0.75 g) in small portions.
    
    • Note:

      
       is preferred over 
      
      
      
      because it selectively reduces the hydrazone at pH ~4-6 without reducing the unreacted ketone as rapidly.
  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12 h).

  • Quench: Quench with saturated

    
     solution (20 mL) and extract with Ethyl Acetate (3 x 30 mL).
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. The resulting oil is N-Boc-N'-cyclooctylhydrazine .
    
Step 3: Deprotection & Salt Formation
  • Acidolysis: Dissolve the crude Boc-intermediate in minimal Dichloromethane (5 mL). Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 2-4 hours. A white precipitate (Cyclooctylhydrazine HCl) should form.

  • Isolation: Dilute with Diethyl Ether (50 mL) to maximize precipitation. Filter the solid under inert gas (Argon/Nitrogen).

  • Drying: Wash with cold ether and dry under vacuum.

Visual Workflow: Synthesis Pathway

G Start Cyclooctanone Inter1 Hydrazone Intermediate Start->Inter1 MeOH, cat. AcOH Reagent Boc-Hydrazine Reagent->Inter1 Reduct NaBH3CN Reduction Inter1->Reduct Inter2 N-Boc-N'-cyclooctyl hydrazine Reduct->Inter2 Selective Hydride Transfer Deprot HCl / Dioxane Deprotection Inter2->Deprot Final Cyclooctylhydrazine Hydrochloride Deprot->Final - Isobutylene

Figure 1: Selective synthesis of Cyclooctylhydrazine HCl via Reductive Hydrazination.

Protocol B: Application - Synthesis of N-Cyclooctylpyrazoles

Context: Pyrazoles are key pharmacophores in SDHI fungicides (e.g., Penthiopyrad analogs) and herbicides. The N-cyclooctyl group provides a bulky lipophilic anchor.

Reagents Required
  • Cyclooctylhydrazine Hydrochloride (from Protocol A) (1.0 eq)

  • 1,3-Diketone (e.g., 4,4,4-Trifluoro-1-phenyl-1,3-butanedione) (1.0 eq)

  • Ethanol (Solvent)[1][2]

  • Triethylamine (

    
    ) or Sodium Acetate (
    
    
    
    ) (1.1 eq)
Step-by-Step Procedure
  • Free Basing: In a reaction vial, suspend Cyclooctylhydrazine HCl (1.0 mmol) in Ethanol (5 mL). Add Triethylamine (1.1 mmol) to liberate the free hydrazine base in situ. Stir for 10 minutes.

  • Condensation: Add the 1,3-Diketone (1.0 mmol) dropwise.

    • Mechanistic Insight: The terminal nitrogen of the hydrazine (the one with the cyclooctyl group is less nucleophilic due to sterics, but the unsubstituted nitrogen is highly nucleophilic) will attack the most reactive carbonyl of the diketone first.

  • Cyclization: Heat the mixture to reflux (78°C) for 3-6 hours.

    • Monitoring: Monitor by LC-MS for the mass of the pyrazole

      
      .
      
  • Work-up: Evaporate the ethanol. Dissolve the residue in Ethyl Acetate and wash with water and brine.

  • Regioisomer Separation: If using an unsymmetrical diketone, two regioisomers may form. Separate via flash column chromatography (typically Silica Gel, Hexane/EtOAc gradient).

Visual Workflow: Pyrazole Ring Closure

Pyrazole Reagents Cyclooctylhydrazine + 1,3-Diketone Step1 Nucleophilic Attack (Hydrazone Formation) Reagents->Step1 Et3N, EtOH Step2 Intramolecular Cyclization Step1->Step2 Reflux Step3 Dehydration (- H2O) Step2->Step3 Product N-Cyclooctylpyrazole Scaffold Step3->Product Aromatization

Figure 2: Mechanism of Pyrazole formation. The bulky cyclooctyl group remains on the nitrogen, influencing the final steric profile.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step A Incomplete imine formationEnsure molecular sieves are used or extend reaction time before adding reducing agent.
Poly-alkylation Use of Hydrazine Hydrate instead of Boc-HydrazineStrictly use the Boc-protected route (Protocol A) to prevent di-cyclooctyl formation.
Oily Product (Protocol A) Residual solvent or impuritiesCyclooctylhydrazine free base is an oil. Ensure complete conversion to HCl salt using anhydrous HCl/Dioxane and precipitation in Ether.
Regioisomer Mix (Protocol B) Unsymmetrical diketoneSteric bulk of cyclooctyl directs regioselectivity. Lower reaction temp to 0°C initially to favor the kinetic product, then reflux.

References

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Note: Establishes the baseline for using Borohydride reagents in amine/hydrazine synthesis.
  • Agrochemical Relevance of Cyclooctyl Groups

    • The Pesticide Manual.[1] "Cycluron (N-cyclooctyl-N,N-dimethylurea)."

    • Note: Demonstrates historical precedent for the cyclooctyl moiety in herbicides.
  • Pyrazole Synthesis from Hydrazines

    • Heller, S. T., & Natarajan, S. R. (2006).[3] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters.

    • Note: General protocol adapted here for the cyclooctyl variant.
  • Biological Activity of N-Cyclooctyl Carboxamides

    • Gone, S., et al. (2011). "Synthesis and Antifungal Activity of Dispiro-1,2,4-Trioxolane Derivatives." Pesticide Research Journal.[4]

    • Note: Highlights N-cyclooctyl derivatives showing specific antifungal activity against R.

Sources

Strategic N-Alkylation Protocols for Cyclooctylhydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedures for N-alkylation using cyclooctylhydrazine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Controlling Regioselectivity, Steric Bulk, and Polyalkylation in Hydrazine Functionalization

Abstract & Strategic Overview

Cyclooctylhydrazine is a valuable but challenging building block in the synthesis of N-heterocycles (e.g., pyrazoles, indazoles) and aza-peptidomimetics. Its utility lies in the cyclooctyl ring, which provides significant lipophilicity and steric bulk, often improving the metabolic stability or receptor selectivity of drug candidates.

However, this steric bulk creates a dichotomy in reactivity. The internal nitrogen (


) is electron-rich but sterically shielded by the cyclooctyl ring, while the terminal nitrogen (

) is accessible but prone to polyalkylation. This Application Note details three validated protocols to navigate these challenges, prioritizing reductive alkylation for mono-selectivity and direct alkylation for rapid screening, with a focus on safety and impurity control.
Key Decision Matrix
  • Goal: Mono-alkylation at

    
     (Terminal) 
    
    
    
    Protocol A (Reductive Alkylation) . Highest fidelity, prevents over-alkylation.
  • Goal: Introduction of small electrophiles (Me, Et)

    
    Protocol B (Controlled Direct Alkylation) . Requires careful stoichiometry.
    
  • Goal: Alkylation at

    
     (Internal) 
    
    
    
    Protocol C (Protected Route) . Requires blocking
    
    
    first; difficult due to cyclooctyl sterics.

Chemical Properties & Safety Profile

Compound: Cyclooctylhydrazine (Free base or Hydrochloride salt) Structure:



Critical Safety Advisory

Hydrazines are potent nucleophiles and known genotoxic structural alerts . All procedures must be conducted in a fume hood with appropriate PPE (double nitrile gloves, face shield).

  • Toxicity: Potential carcinogen/skin sensitizer.[1][2][3]

  • Instability: Free base hydrazines oxidize in air to form azo compounds or hydrazones. Store under Argon/Nitrogen at -20°C.

  • Neutralization: If starting with the HCl salt, in-situ neutralization is preferred to minimize handling of the volatile/unstable free base.

Visualizing the Challenge: Regioselectivity & Sterics

The following diagram illustrates the steric environment and the logical flow for selecting the correct alkylation pathway.

G Substrate Cyclooctylhydrazine (Substrate) N_Alpha N-Alpha (Internal) Sterically Hindered Electron Rich Substrate->N_Alpha High Steric Barrier N_Beta N-Beta (Terminal) Sterically Accessible Prone to Polyalkylation Substrate->N_Beta Primary Reactive Site Path_Reductive Protocol A: Reductive Alkylation (Aldehyde/Ketone + Reductant) N_Beta->Path_Reductive Preferred Route Path_Direct Protocol B: Direct Alkylation (Alkyl Halide + Base) N_Beta->Path_Direct Alternative Route Product_Mono N-Cyclooctyl-N'-alkylhydrazine (Target: 1,2-disubstituted) Path_Reductive->Product_Mono High Selectivity Path_Direct->Product_Mono Low Selectivity Product_Poly Polyalkylated By-products Path_Direct->Product_Poly Competes

Figure 1: Decision tree for alkylation strategies based on steric accessibility and selectivity requirements.

Protocol A: Reductive Alkylation (The "Gold Standard")

Objective: Selective synthesis of


-cyclooctyl-

-alkylhydrazines (1,2-disubstituted). Mechanism: Condensation of cyclooctylhydrazine with an aldehyde/ketone to form a hydrazone, followed by selective reduction. This method avoids quaternary ammonium salt formation.
Materials
  • Substrate: Cyclooctylhydrazine HCl (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.0 - 1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 equiv) or Sodium cyanoborohydride (
    
    
    )
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Base: Triethylamine (

    
    ) (1.0 equiv, if using HCl salt)
    
Step-by-Step Procedure
  • Free Base Generation (In-situ):

    • In a round-bottom flask under

      
      , suspend Cyclooctylhydrazine HCl (5.0 mmol) in DCE (25 mL).
      
    • Add

      
       (5.0 mmol) dropwise. Stir for 15 min at Room Temperature (RT).
      
  • Hydrazone Formation:

    • Add the aldehyde/ketone (5.0 mmol).

    • Note: If the aldehyde is unreactive, add catalytic Acetic Acid (AcOH, 1-2 drops) and stir for 1-2 hours. Formation of the hydrazone can often be monitored by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (7.5 mmol) in portions over 10 minutes.
      
    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (20 mL).
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

    • Note: Hydrazines can streak on silica. Pre-treat the column with 1%

      
       if necessary.
      

Why this works: The intermediate hydrazone (


) is less nucleophilic than the starting hydrazine, preventing double alkylation during the reaction.

Protocol B: Direct Alkylation (Controlled )

Objective: Introduction of simple alkyl groups (Methyl, Ethyl, Benzyl) where reductive alkylation is not feasible. Risk: High risk of over-alkylation (


-dialkyl or 

-trialkyl species).
Materials
  • Substrate: Cyclooctylhydrazine (Free base preferred)

  • Electrophile: Alkyl Halide (0.9 equiv - Sub-stoichiometric to limit over-alkylation)

  • Base:

    
     or 
    
    
    
    (1.1 equiv)
  • Solvent: Acetonitrile (

    
    ) or DMF
    
Step-by-Step Procedure
  • Preparation:

    • Dissolve Cyclooctylhydrazine (5.0 mmol) in anhydrous

      
       (20 mL).
      
    • Add

      
       (5.5 mmol).
      
  • Controlled Addition:

    • Cool the solution to -10°C or 0°C.

    • Dissolve the Alkyl Halide (4.5 mmol, 0.9 equiv) in

      
       (5 mL).
      
    • Add the alkyl halide solution dropwise over 30–60 minutes via syringe pump.

  • Reaction:

    • Stir at 0°C for 2 hours, then monitor by LC-MS.

    • Critical: Stop the reaction as soon as the di-alkylated impurity appears, even if conversion is incomplete.

  • Workup:

    • Filter off inorganic solids.

    • Concentrate filtrate.

    • Purify immediately to separate the mono-alkylated product from unreacted starting material.

Comparative Data & Troubleshooting

FeatureProtocol A (Reductive)Protocol B (Direct Alkylation)
Selectivity (

-Mono)
High (>90%)Moderate to Low (requires optimization)
Scope Aldehydes, Ketones

Alkyl Halides, Benzyl Halides
Steric Tolerance ExcellentPoor (Sensitive to electrophile bulk)
Main Impurity Unreacted HydrazonePolyalkylated species (

-dialkyl)
Preferred For Complex/Bulky side chainsSimple Methyl/Ethyl groups
Troubleshooting Guide
  • Issue: Low Conversion in Protocol A.

    • Cause: Steric bulk of cyclooctyl group hindering hydrazone formation.

    • Fix: Use a Dean-Stark trap or molecular sieves (4Å) to remove water and drive hydrazone formation before adding the reducing agent.

  • Issue: Polyalkylation in Protocol B.

    • Cause: Product is more nucleophilic than starting material.

    • Fix: Switch to Protocol A if possible. If not, use a large excess of hydrazine (3-5 equiv) and recover the unreacted starting material.

  • Issue: Oxidation/Color Change.

    • Cause: Air oxidation of the hydrazine.

    • Fix: Ensure all solvents are degassed; work strictly under Argon.

References

  • Reductive Hydrazination Mechanisms

    • Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines. (2024).[1][4][5][6] National Institutes of Health. Link

    • Note: Details the enzymatic and chemical basis for reductive amination/hydrazination str
  • General Hydrazine Alkylation Protocols

    • Amine synthesis by reductive amination.[7][8][9][10] Organic Chemistry Portal. Link

    • Note: Provides foundational conditions for reductions applicable to hydrazines.
  • Safety & Handling of Hydrazines

    • Hydrazine dihydrochloride MSDS. Cole-Parmer. Link

    • Note: Essential safety data regarding toxicity and handling of hydrazine salts.
  • Regioselectivity in Hydrazine Chemistry

    • Regioselective N-alkylation of the 1H-indazole scaffold. (2021).[1][8] Beilstein Journal of Organic Chemistry. Link

    • Note: While focused on indazoles, this reference elucidates the steric and electronic factors controlling vs alkyl

Sources

Preparation of 1,2-bis(tert-butoxycarbonyl)-1-cyclooctylhydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield via Manganese-Catalyzed MHAT

Introduction & Scientific Rationale

The synthesis of sterically congested, alkyl-substituted hydrazines is a critical workflow in medicinal chemistry, particularly for the generation of novel pharmacophores, peptidomimetics, and kinase inhibitors. Traditional methods for hydrohydrazination often rely on activated olefins or suffer from poor regioselectivity and low yields when applied to unactivated, aliphatic alkenes like cyclooctene.

To overcome these limitations, Metal-Hydride Atom Transfer (MHAT) catalysis has emerged as a robust solution. By utilizing a simple, commercially available manganese complex—Mn(dpm)₃ (tris(dipivaloylmethanato)manganese(III))—researchers can achieve the direct hydrohydrazination of unactivated alkenes with di-tert-butyl azodicarboxylate (DBAD)[1]. Compared to legacy cobalt-based systems, the Mn(dpm)₃ catalyst provides enhanced activity, requires lower catalyst loading, and significantly shortens reaction times[1],[2]. This Application Note details the optimized protocol for synthesizing 1,2-bis(tert-butoxycarbonyl)-1-cyclooctylhydrazine[3], providing a self-validating, highly efficient methodology tailored for process and discovery chemists.

Mechanistic Causality: The MHAT Pathway

Understanding the catalytic mechanism is paramount for troubleshooting and scaling. This reaction does not proceed via a classical two-electron pathway, which typically fails for unactivated alkenes. Instead, it operates via a radical-mediated MHAT process[4]:

  • Catalyst Activation : The Mn(dpm)₃ precatalyst is reduced by phenylsilane (PhSiH₃) to generate the active, highly reactive [Mn]-H (manganese hydride) species.

  • Hydrogen Atom Transfer (HAT) : The [Mn]-H species transfers a hydrogen atom to the unactivated double bond of cyclooctene, breaking the π-bond and generating a transient, carbon-centered cyclooctyl radical.

  • Radical Trapping : The nucleophilic alkyl radical is rapidly and irreversibly trapped by the electrophilic N=N double bond of DBAD, forming a hydrazyl radical intermediate[4].

  • Turnover : The hydrazyl radical abstracts a hydrogen atom (likely from another molecule of silane), yielding the final Boc-protected hydrazine and regenerating the active [Mn]-H catalyst[4].

MHAT_Mechanism Precat Mn(dpm)3 Precatalyst ActiveCat [Mn]-H Active Hydride Precat->ActiveCat Reduction by PhSiH3 Radical Cyclooctyl Radical Intermediate ActiveCat->Radical MHAT to Alkene Alkene Cyclooctene (Substrate) Alkene->Radical Hydrazyl Hydrazyl Radical Intermediate Radical->Hydrazyl Addition to N=N DBAD DBAD (Radical Trap) DBAD->Hydrazyl Hydrazyl->ActiveCat Catalyst Regeneration Product 1,2-bis(Boc)-1- cyclooctylhydrazine Hydrazyl->Product HAT from Silane Silane PhSiH3 (Reductant) Silane->Product

Figure 1: Mechanism of Mn-catalyzed Metal-Hydride Atom Transfer (MHAT) hydrohydrazination.

Quantitative Data: Process Optimization

The protocol has been rigorously optimized to maximize yield and minimize catalyst loading. The transition from a room-temperature ethanol system (Procedure A) to a 0 °C isopropanol system (Procedure B) suppresses competitive side reactions—such as the direct reduction of DBAD by the silane—and drastically accelerates the reaction rate, pushing the yield from 62% to 95%.

ParameterProcedure A (Standard)Procedure B (Optimized)
Catalyst Loading 5 mol% Mn(dpm)₃2 mol% Mn(dpm)₃
Solvent EthanolIsopropanol
Temperature 23 °C (Room Temperature)0 °C
Reaction Time 24 hours2.5 hours
Isolated Yield 62%95%

Table 1: Optimization of reaction conditions for cyclooctene hydrohydrazination.

Experimental Protocol: A Self-Validating Workflow

This protocol describes the optimized "Procedure B" conditions, yielding 95% of the target compound.

Materials & Reagents:

  • Cyclooctene (freshly distilled)

  • Tris(dipivaloylmethanato)manganese(III) [Mn(dpm)₃]

  • Phenylsilane (PhSiH₃)

  • Di-tert-butyl azodicarboxylate (DBAD)

  • Isopropanol (anhydrous, degassed)

  • Ethyl acetate and Hexanes (for chromatography)

Step-by-Step Methodology:

  • Catalyst Initiation : In an oven-dried, argon-flushed round-bottom flask, dissolve Mn(dpm)₃ (6.0 mg, 0.01 mmol, 0.02 equiv) in anhydrous isopropanol (2.5 mL) at 23 °C.

    • Causality & Validation: The solution will immediately appear dark brown/green. Complete dissolution is critical to ensure homogeneous catalysis and accurate stoichiometry.

  • Temperature Control : Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature is the key differentiator in this optimized protocol. It stabilizes the highly reactive radical intermediates and prevents the thermal degradation or premature reduction of DBAD.

  • Substrate & Reductant Addition : Add freshly distilled cyclooctene (66 µL, 0.50 mmol, 1.0 equiv) followed by phenylsilane (65 µL, 0.52 mmol, 1.04 equiv) via a gastight syringe.

    • Validation: Ensure the cyclooctene is freshly distilled; trace peroxides or stabilizers can prematurely initiate or quench the radical pathway, leading to variable yields.

  • Radical Trap Introduction : Add DBAD (170 mg, 0.75 mmol, 1.5 equiv) in one single portion.

    • Causality: DBAD is added last to ensure that the [Mn]-H species preferentially interacts with the alkene rather than directly reducing the azodicarboxylate.

  • Reaction Monitoring : Stir the resulting suspension at 0 °C for 2.5 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:10) solvent system.

    • Validation: The reaction is complete when the UV-active DBAD spot is consumed and a new, highly non-polar product spot (Rf ~ 0.5) appears. The visual transition of the suspension also serves as an in-process indicator.

  • Purification : Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (32-63 µm, 60Å) using Ethyl Acetate/Hexane (1:10) as the eluent.

  • Product Isolation : Evaporate the product-containing fractions to yield 1,2-bis(tert-butoxycarbonyl)-1-cyclooctylhydrazine (approx. 163 mg, 0.476 mmol, 95% yield) as a colorless solid.

References

  • Waser, J., & Carreira, E. M. (2004). Alkene hydrazination: Catalytic hydrohydrazination of a wide range of alkenes with a simple Mn complex. Angewandte Chemie International Edition, 43(31), 4099-4102.

  • Waser, J., Gaspar, B., Nambu, H., & Carreira, E. M. (2006). Hydrazines and Azides via the Metal-Catalyzed Hydrohydrazination and Hydroazidation of Olefins. Journal of the American Chemical Society, 128(35), 11693-11712.

  • Crossley, S. W., Obradors, C., Martinez, R. M., & Shenvi, R. A. (2016). Mn-, Fe-, and Co-Catalyzed Radical Hydrofunctionalizations of Olefins. Chemical Reviews, 116(15), 8912-9000.

Sources

Application Note: Synthesis and Validation of Biologically Active Cyclooctylpyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Sulfonamides and hydrazide derivatives represent highly privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimicrobial efficacy to targeted G-protein coupled receptor (GPCR) modulation[1],[2]. In modern drug discovery, incorporating sterically demanding, lipophilic moieties such as cyclooctylhydrazine into the sulfonamide framework is an effective strategy for exploiting deep hydrophobic pockets within target receptors.

This application note details a robust, self-validating protocol for synthesizing cyclooctyl-substituted pyrazole sulfonamides . Drawing upon optimized Knorr pyrazole synthesis conditions[3], this guide provides a reproducible pathway from commercially available precursors to biologically validated lead compounds, specifically targeting the APELIN (APJ) receptor.

Causality in Experimental Design
  • Precursor Selection: Cyclooctylhydrazine is selected over smaller aliphatic hydrazines because its eight-membered ring provides unique conformational flexibility and a larger van der Waals volume, which significantly enhances binding affinity and calcium signaling bias in the APJ receptor[3].

  • Solvent & Catalyst Dynamics: The cyclocondensation is performed in glacial acetic acid supplemented with catalytic concentrated HCl. Acetic acid acts as a dual-purpose solvent and mild proton donor, facilitating the initial nucleophilic attack of the hydrazine. The addition of strong acid (HCl) is critical to fully liberate the hydrazine from its trifluoroacetate salt and to drive the subsequent dehydration steps required for ring closure[3].

  • Regioselectivity: The reaction yields a mixture of 1,5-pyrazole and 1,3-pyrazole isomers. The bulky cyclooctyl group exerts significant steric hindrance, dictating the kinetics of the initial hydrazone formation and resulting in a predictable 4:1 isomer ratio[3].

Experimental Workflow & Pathway Visualization

Synthesis_Workflow A 1,3-Diketone Synthesis B Cyclocondensation with Cyclooctylhydrazine A->B Intermediates C Regioisomer Separation B->C Crude Mixture D Structural Validation C->D Purified Isomers E In Vitro Bioassay D->E Validated Leads

Workflow for the synthesis, isolation, and biological validation of cyclooctylpyrazole sulfonamides.

APJ_Signaling Agonist Cyclooctylpyrazole Sulfonamide APJ APJ Receptor (GPCR) Agonist->APJ Binds Gi Gαi Protein APJ->Gi Couples Gq Gαq Protein APJ->Gq Couples AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP Levels AC->cAMP Reduces Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Mobilizes

APJ receptor signaling pathway modulated by cyclooctylpyrazole sulfonamide agonists.

Step-by-Step Validated Protocols

Protocol A: Synthesis of the Sulfonamide-Bearing 1,3-Diketone

Objective: Prepare the sodium salt of ethyl 4-(4-sulfamoylphenyl)-2,4-dioxobutanoate via Claisen condensation.

  • Setup: Charge a flame-dried 100 mL round-bottom flask with absolute ethanol (50 mL) and sodium ethoxide (1.1 eq) under an inert N₂ atmosphere.

  • Addition: Sequentially add 4-sulfamoylacetophenone (1.0 eq) and diethyl oxalate (1.2 eq). Causality: Diethyl oxalate is used in slight excess to drive the condensation to completion, while sodium ethoxide prevents unwanted transesterification side products.

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Self-Validation Check: The reaction will transition from a clear solution to a thick, bright yellow suspension. The formation of this precipitate is the visual confirmation of the successful formation of the sodium enolate salt.

  • Isolation: Cool the flask to 0 °C, filter the yellow precipitate, wash with cold diethyl ether (2 × 15 mL), and dry under vacuum to afford the intermediate in quantitative yield[3].

Protocol B: Cyclocondensation with Cyclooctylhydrazine

Objective: Construct the pyrazole core using the bulky cyclooctylhydrazine building block.

  • Setup: In a 100 mL round-bottom flask, suspend the sodium salt from Protocol A (1.2 g, 3.97 mmol) and cyclooctylhydrazine trifluoroacetate (1.2 g, 4.76 mmol) in glacial acetic acid (25 mL)[3].

  • Catalysis: Add concentrated HCl (0.6 mL) dropwise to the stirring suspension[3].

  • Reaction: Heat the mixture to a vigorous reflux (118 °C) for 3.5 hours[3].

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The highly polar starting material spot at the baseline will disappear, replaced by two distinct UV-active spots (Rf ~0.45 and ~0.55), confirming the formation of the 1,5- and 1,3-pyrazole isomers.

  • Workup: Cool the mixture to room temperature and pour it into ice water (30 mL). Extract the aqueous layer with dichloromethane (DCM, 3 × 30 mL)[3].

  • Neutralization: Wash the combined DCM layers with saturated NaHCO₃ until CO₂ evolution ceases (pH ~7.5). Causality: Complete neutralization of acetic acid is required to prevent acid-catalyzed degradation of the sulfonamide group during solvent evaporation. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol C: Regioisomer Separation and Hydrolysis

Objective: Isolate the active 1,5-isomer and hydrolyze the ester to the free carboxylic acid.

  • Chromatography: Purify the crude mixture using normal-phase silica gel chromatography (gradient elution: 20–50% EtOAc in Hexanes).

    • Self-Validation Check: The 1,3-isomer elutes first due to the lower steric shielding of the polar ester group, followed by the major 1,5-isomer (ratio ~4:1)[3].

  • Hydrolysis: Dissolve the isolated 1,5-isomer in a THF:H₂O mixture (3:1) and add LiOH·H₂O (3.0 eq). Stir at ambient temperature for 12 hours[3].

  • Precipitation: Evaporate the THF under reduced pressure, dilute the remaining aqueous phase with water, and slowly acidify to pH 2 using 1M HCl.

    • Self-Validation Check: A white precipitate will form immediately upon reaching pH 2, indicating the successful protonation and insolubility of the target carboxylic acid. Filter and dry to yield the final biologically active compound.

Data Presentation & Analytical Validation

The optimization of the cyclocondensation step is critical for maximizing the yield of the desired 1,5-isomer. Table 1 summarizes the condition screening, demonstrating the necessity of the Acetic Acid/HCl system.

Table 1: Optimization of Cyclocondensation Conditions

Solvent SystemAcid CatalystTemp (°C)Time (h)Total Yield (%)Regioisomer Ratio (1,5 : 1,3)
EthanolNone7812.0452:1
Glacial Acetic AcidNone1186.0683:1
Glacial Acetic Acid Conc. HCl 118 3.5 89 4:1

Table 2: Biological Evaluation of Synthesized Sulfonamides In vitro profiling demonstrates that the bulky cyclooctyl group imparts potent APJ receptor agonism, while the regioisomer geometry strictly dictates activity.

CompoundPyrazole RegioisomerN1-SubstituentAPJ Receptor EC₅₀ (µM)COX-2 IC₅₀ (µM)
1a 1,5-isomerCyclooctyl0.85>50
1b 1,3-isomerCyclooctyl12.40>50
2a (Ref) 1,5-isomerCyclopentyl4.20>50

References

1.[3] Title : Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC Source : nih.gov URL :3 2.[1] Title : A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field Source : ACS Publications URL : 1 3.[2] Title : The bioactivity of benzenesulfonyl hydrazones: A short review Source : ResearchGate URL : 2

Sources

Troubleshooting & Optimization

Purification methods for cyclooctylhydrazine crude product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Purification & Handling of Cyclooctylhydrazine Crude Product

Executive Summary

Cyclooctylhydrazine (


) presents a unique purification challenge due to the lipophilicity of the cyclooctyl ring combined with the basicity and oxidative instability of the hydrazine moiety. In crude mixtures derived from reductive amination or hydrazone reduction, the primary contaminants are typically unreacted cyclooctanone , cyclooctanone azine  (the thermodynamic sink of the reaction), and residual hydrazine hydrate .

This guide prioritizes Acid-Base Extraction and Salt Formation over direct distillation. While distillation is possible, the thermal instability of hydrazines makes it a secondary choice. The protocols below are designed to be self-validating: if the steps are followed, purity is chemically enforced by phase behavior.

Part 1: Critical Impurity Profiling

Before initiating purification, understand what is likely in your flask.

Impurity TypeChemical NatureOriginRemoval Strategy
Cyclooctanone Azine Neutral / LipophilicCondensation of 2 eq. ketone + 1 eq. hydrazine.[1][2][3][4][5][6][7][8]Acid Wash: Remains in organic phase while product moves to aqueous.
Cyclooctanone Neutral / LipophilicUnreacted starting material.Acid Wash: Remains in organic phase.
Hydrazine Hydrate Basic / PolarExcess reagent.Water Wash: Partitioning before acidification, or high-vac drying.
Bis(cyclooctyl)hydrazine Weakly BasicOver-alkylation.Recrystallization: Difficult to separate by extraction; requires salt crystallization.

Part 2: The "Golden Path" Purification Protocol

Recommended for >98% purity requirements.

This workflow utilizes the basicity of the hydrazine to separate it from neutral organic impurities (azines/ketones).

Workflow Diagram: Acid-Base Separation Logic

G Start Crude Cyclooctylhydrazine (Contains: Product, Azine, Ketone) Dissolve Dissolve in Non-Polar Solvent (e.g., MTBE or Toluene) Start->Dissolve Acidify Extract with 1M HCl (aq) Dissolve->Acidify PhaseSep Phase Separation Acidify->PhaseSep OrgPhase Organic Phase (Contains: Azine, Ketone) PhaseSep->OrgPhase Neutrals AqPhase Aqueous Phase (Contains: Product-HCl) PhaseSep->AqPhase Product Salt Waste Waste OrgPhase->Waste Discard Wash Wash Aqueous with fresh MTBE (Removes trace neutrals) AqPhase->Wash Basify Basify Aqueous to pH > 12 (NaOH or KOH) Wash->Basify Extract Extract into DCM or Et2O Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Pure Cyclooctylhydrazine (Free Base) Dry->Final

Caption: Logical flow for separating basic cyclooctylhydrazine from neutral azine and ketone impurities via pH manipulation.

Step-by-Step Protocol

1. Initial Dissolution

  • Dissolve the crude oil in MTBE (Methyl tert-butyl ether) or Toluene (10 mL per gram of crude).

    • Why? These solvents dissolve the neutral impurities (azine/ketone) well but have low water solubility, ensuring sharp phase cuts. Avoid DCM at this stage if possible, as it can form emulsions with hydrazine surfactants.

2. Acid Extraction (The Critical Step)

  • Extract the organic layer with 1M HCl (3 x volumes) .

  • Observation: The product (Cyclooctylhydrazine) will protonate and move to the aqueous layer. The yellow color (typical of azines) should remain in the organic layer.

  • Troubleshooting: If an emulsion forms, add a small amount of saturated NaCl (brine) or filter through a celite pad.

3. The "Safety" Wash

  • Wash the combined acidic aqueous layers with fresh MTBE (1 x volume).

  • Why? This removes any physically entrained azine droplets. This is the step most people skip, leading to lower purity.

4. Liberation of the Base

  • Cool the aqueous layer to 0°C (ice bath).

  • Slowly add 4M NaOH or KOH until pH > 12.

  • Caution: Hydrazines can oxidize.[2] Keep this step cold and rapid.

5. Final Isolation

  • Extract the cloudy aqueous mixture with DCM (Dichloromethane) (3 x volumes).

  • Dry over anhydrous

    
     (Sodium Sulfate).
    
  • Concentrate under reduced pressure (keep bath < 40°C).

Part 3: Salt Formation (Stabilization)

Recommended for long-term storage.

Free base alkyl hydrazines are hygroscopic and air-sensitive (browning over time).[2] Converting to the Hydrochloride or Oxalate salt is the industry standard for stability.

Protocol: HCl Salt Formation

  • Dissolve the purified free base (from Part 2) in dry Diethyl Ether or 1,4-Dioxane .

  • Add 4M HCl in Dioxane dropwise with stirring.

  • Observation: A white precipitate should form immediately.

  • Filter under nitrogen (to avoid moisture absorption).

  • Wash the solid with cold ether.

  • Result: Cyclooctylhydrazine Hydrochloride (Stable solid).[9]

Part 4: Troubleshooting & FAQs

Q1: My crude product is a dark red/yellow oil. Is this normal? A: No, pure cyclooctylhydrazine is colorless to pale yellow. Dark colors usually indicate oxidation products or azines.

  • Fix: Perform the Acid-Base Extraction (Method A). The color usually stays in the organic waste layer. If color persists in the product, distill under high vacuum or treat with activated charcoal.

Q2: I see "doublets" or broad peaks in the NMR spectrum of the cyclooctyl ring. A: This is likely a conformational issue, not an impurity.

  • Insight: Cyclooctane rings are conformationally mobile (boat-chair flips) at room temperature. This can broaden signals.

  • Validation: Run the NMR at 50°C. If the peaks sharpen and coalesce, it is a conformational effect. If they remain distinct, you likely have the Bis(cyclooctyl)hydrazine impurity.

Q3: The product is oiling out during salt formation instead of precipitating. A: This is common with lipophilic salts.

  • Fix:

    • Change Solvent: Switch from Ether to a mixture of Ethyl Acetate/Hexane .

    • Trituration: Decant the solvent, add fresh Hexane, and scratch the flask vigorously with a glass rod to induce nucleation.

    • Dryness: Ensure your HCl source is strictly anhydrous. Water causes "gumming."

Q4: How do I remove residual Hydrazine Hydrate? A: Hydrazine hydrate is toxic and can interfere with downstream reactions.

  • Detection: Check 1H NMR (broad singlet around 3-5 ppm depending on solvent) or GC.

  • Removal:

    • Azeotrope: Dissolve in Toluene and rotary evaporate. Toluene forms an azeotrope with water/hydrazine.

    • High Vac: Keep under high vacuum (< 1 mbar) at 40°C for 4 hours.

Q5: Can I distill the crude directly? A: Yes, but with caution.

  • Specs: You need a high vacuum (< 1 mmHg). Alkyl hydrazines have high boiling points.

  • Risk: Heating hydrazines containing azines can sometimes lead to decomposition or "bumping." The Acid-Base method is safer and more scalable.

References

  • Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews. Link

    • Context: Authoritative review on general alkyl hydrazine synthesis and purification str
  • Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing.
  • Organic Syntheses, Coll. Vol. 5 . (1973). Preparation of Alkyl Hydrazines via Hydrazone Reduction. Link

    • Context: Provides standard workup procedures for hydrazone reductions, emphasizing the removal of azine byproducts.
  • Sigma-Aldrich Technical Bulletin . Handling and Storage of Hydrazines. Link

    • Context: Safety and stability data for handling air-sensitive hydrazine deriv

Sources

Technical Support Center: Managing the Hygroscopic Nature of Hydrazine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the hygroscopic nature of hydrazine hydrochloride salts. Our focus is on providing practical, cause-and-effect explanations and validated protocols to ensure experimental integrity and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of hydrazine hydrochloride.

Q1: What does it mean that hydrazine hydrochloride is hygroscopic?

A: Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding atmosphere.[1][2] Hydrazine hydrochloride, a salt, readily attracts water molecules from the air, which can alter its physical and chemical properties.[3][4][5]

Q2: Why is absorbed moisture a significant problem in my experiments?

A: The presence of unquantified water can lead to several critical issues:

  • Inaccurate Stoichiometry: The measured weight of the salt will include water, leading to the use of less active reagent than intended and affecting reaction yields and kinetics.[6]

  • Reaction Inhibition or Side Reactions: Water can act as an unwanted reactant or change the solvent polarity, potentially leading to the formation of impurities or preventing the desired reaction from occurring.

  • Physical Handling Issues: Moisture absorption causes the salt to clump, cake, or even deliquesce (dissolve in the absorbed water), making it extremely difficult to weigh accurately and handle effectively.[1][7]

  • Degradation and Stability: For drug development professionals, moisture can accelerate the degradation of the active pharmaceutical ingredient (API) or affect the stability of the final formulation.[8]

Q3: How can I visually assess if my hydrazine hydrochloride has absorbed moisture?

A: While visual inspection is not a quantitative measure, clear physical changes are strong indicators. A fresh, dry sample should be a free-flowing crystalline powder.[3] Signs of moisture absorption include:

  • Clumping or caking of the powder.

  • A "wet" or sticky appearance.

  • In severe cases, the formation of a paste or slurry.

Q4: What is the correct way to store hydrazine hydrochloride to prevent moisture uptake?

A: Proper storage is the first and most critical line of defense. Store the salt in a tightly sealed, airtight container.[1][9] For optimal protection, place this primary container inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite®) or in a controlled dry environment like a nitrogen-purged glove box.[10][11] Always store in a cool, dry, and well-ventilated area.[12]

Q5: My salt is already clumpy. Is it still usable?

A: It may be usable, but not without corrective action or careful consideration. Simply using the clumped salt will lead to the problems described in Q2. You have two primary options:

  • Dry the material: If the specific salt is thermally stable, you can dry it under vacuum.[7] (See Protocol 2).

  • Quantify the water content: Use an analytical method like Karl Fischer titration to determine the exact percentage of water.[6] You can then adjust the mass you weigh out to account for the water content. This is often the preferred method for highly sensitive reactions.

Section 2: Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format, providing solutions grounded in scientific principles.

Issue 1: My hydrazine hydrochloride is clumpy and difficult to weigh accurately.

  • Underlying Cause: This is the most direct consequence of moisture absorption from the atmosphere due to improper storage or prolonged exposure during handling.[13][14]

  • Immediate Solution: If you must use the material immediately for a non-critical application, work quickly to minimize further moisture absorption and be aware that your measurements will be inaccurate.[1] For critical applications, do not proceed.

  • Recommended Action:

    • Drying: Transfer the material to a vacuum oven. If the salt's thermal stability data is known and allows for it, apply gentle heat (e.g., 40-50°C) under a high vacuum for several hours.[1][7] Always verify the decomposition temperature of your specific salt before applying heat.[3]

    • Controlled Environment: If drying is not feasible or the material is thermally sensitive, perform all manipulations inside a glove box with a low-humidity atmosphere (<10% RH). This prevents further water uptake and allows for more accurate handling.

Issue 2: My reaction yield is inconsistent, or the reaction is failing entirely.

  • Underlying Cause: Assuming other parameters are controlled, unquantified water from hygroscopic hydrazine hydrochloride is a likely culprit. Water can act as a nucleophile, base, or protic source, interfering with many organic reactions.

  • Diagnostic Steps:

    • Assess the Reagent: Check the physical state of your hydrazine hydrochloride. Is it free-flowing?

    • Quantify Water Content: Take a sample of your salt and submit it for Karl Fischer (KF) titration. This will give you a precise percentage of water by mass.[6] This is a definitive diagnostic step.

  • Recommended Action:

    • Use a Fresh or Properly Stored Batch: Always start with a new, sealed container of the reagent or one that has been stored correctly in a desiccator.

    • Correct for Water Content: Based on the KF titration results, calculate the corrected mass needed for your reaction.

      • Corrected Mass = (Desired Mass of Anhydrous Salt) / (1 - (Water Content Fraction))

      • For example, if you need 1.0 g of anhydrous salt and KF analysis shows 5% water (0.05 fraction), you need to weigh out 1.0 g / (1 - 0.05) = 1.053 g of the hydrated material.

    • Ensure Anhydrous Conditions: Use rigorously dried solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from contaminating the experiment.[7]

Section 3: Essential Laboratory Protocols

Protocol 1: Standard Operating Procedure for Handling and Weighing
  • Preparation: Work in a chemical fume hood.[12] Have all necessary equipment (spatulas, weigh boats, receiving flask with septum) ready to minimize transfer time.

  • Equilibration: Allow the sealed container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation on the cold powder.

  • Dispensing: Open the container, quickly dispense the approximate amount of salt needed onto a weigh boat or into a pre-weighed vial, and immediately and tightly reseal the main container.[1]

  • Transfer: Promptly transfer the weighed salt to the reaction vessel.

  • Storage: Immediately return the main container to the desiccator.

Protocol 2: Procedure for Drying Hygroscopic Hydrazine Hydrochloride

Caution: Verify the thermal stability of your specific hydrazine salt before applying heat. Hydrazine and its derivatives can be thermally unstable.[3][13]

  • Sample Preparation: Spread the clumped salt in a thin layer in a suitable glass dish (e.g., a crystallization dish).

  • Vacuum Application: Place the dish in a vacuum desiccator or vacuum oven at room temperature.

  • Drying: Apply a high vacuum and allow the salt to dry for 12-24 hours. A cold trap between the oven/desiccator and the vacuum pump is recommended to capture the water.

  • Gentle Heating (Optional): If the material is known to be stable, gently heat the vacuum oven to a temperature well below the salt's decomposition point (e.g., 40-50°C) to accelerate drying.

  • Validation: After drying, the salt should appear as a fine, free-flowing powder. For critical applications, confirm dryness by sending a sample for Karl Fischer analysis.

Section 4: Visualization and Workflow Diagrams

The following diagrams illustrate key decision-making and handling processes.

Caption: Decision workflow for handling potentially moist hydrazine hydrochloride.

G cluster_storage Secure Storage cluster_workspace Controlled Workspace (Fume Hood) storage Airtight Container in Desiccator A 1. Equilibrate Container to Room Temperature storage->A B 2. Open and Quickly Dispense A->B C 3. Immediately Reseal Primary Container B->C C->storage D 4. Weigh and Transfer Sample to Reaction C->D

Caption: Recommended workflow for handling and weighing hygroscopic salts.

Section 5: Physicochemical Data & Material Compatibility

Table 1: Physicochemical Properties of Hydrazine Monohydrochloride[4]
PropertyValueSource
CAS Number 2644-70-4[3]
Molecular Formula ClH₅N₂[3]
Molecular Weight 68.51 g/mol [3]
Appearance White to slightly beige crystalline solid[3][4]
Melting Point 89-93 °C (decomposes around 200°C)[3]
Solubility in Water 370 g/L (at 20 °C)[3][4]
Key Characteristic Hygroscopic [3][4]
Table 2: Saturated Salt Solutions for Humidity Control

To assess the degree of hygroscopicity, samples can be stored in sealed chambers (desiccators) over saturated salt solutions, which maintain a known relative humidity (RH) at a given temperature.

Saturated SolutionRelative Humidity (%) at 20°C
Potassium Acetate~23%
Magnesium Chloride~33%
Sodium Bromide~59%
Sodium Chloride~75%
Potassium Chloride~85%

Data compiled from established sources for creating controlled humidity environments.

Table 3: Material Compatibility Summary

When handling hydrazine and its salts, using compatible materials is crucial to prevent contamination and catalytic decomposition.[13][15]

Material ClassRecommendedNot Recommended
Metals Stainless Steel (304L, 347), Titanium alloysIron, Copper, Lead, Molybdenum, and their oxides
Polymers High-Density Polyethylene (HDPE), PTFERubber, Cork
Glass Borosilicate Glass (for short-term use)Avoid long-term storage as silica can leach
Other N/APorous materials (wood, cloth, rags)

Section 6: Safety First - Handling Hydrazine Derivatives

Hydrazine and its salts are hazardous substances.[16] They are toxic by inhalation, ingestion, and skin contact, are corrosive, and are suspected carcinogens.[4][17][18][19]

  • Always handle these compounds within a certified chemical fume hood.[12]

  • Always wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, chemical-resistant gloves (butyl rubber is often recommended), and a lab coat.[9][15]

  • Be aware of the potential for fire or explosion, especially with concentrated solutions or in the presence of catalytic metals.[13][15]

  • Have an emergency plan and appropriate spill cleanup materials readily available.[20]

References

  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Tazmini, K., & Moshfegh, K. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Schmidt, E. W. (1986). Safety and Handling of Hydrazine. Defense Technical Information Center. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9321, Hydrazine. Retrieved from [Link]

  • Steele, C. H., & Dugan, J. P. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(9), 1153–1166. Retrieved from [Link]

  • HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • Fisher Scientific. (2025, August 13). Hydrazine hydrate - SAFETY DATA SHEET. Retrieved from [Link] (Requires search for CAS No. 7803-57-8)

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). HYDRAZINE Method no.: 20. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2018, March 2). Hydrazine: Human health tier II assessment. Retrieved from [Link]

  • Google Patents. (2007). CN1896067A - Industrial production process of hydralazine hydrochloride.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • Garrido, M. (2019, March 15). Moisture Content Analysis using the Gravimetric Process. Retrieved from [Link]

  • Schmidt, E. W. (2015). Hydrazine(s) Materials Compatibility Database. ResearchGate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Hydrazines. Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. r/labrats. Retrieved from [Link]

  • Szefer, E., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 23(9), 2239. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Hydralazine Hydrochloride Powder, Hydralazine Hydrochloride Tablets, Hydrochloric Acid. Retrieved from [Link]

  • Brown, C. T., et al. (1976). Determination of long-term compatibility of hydrazine with selected materials of construction. Defense Technical Information Center. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Kett. (n.d.). Learn the Six Methods For Determining Moisture. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-10. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Hydralazine Hydrochloride Powder. Retrieved from [Link]

  • Thomachot-Schneider, C., et al. (2016). A comparative study of hygroscopic moisture content, electrical conductivity and ion chromatography for salt assessment in plasters of historical buildings. ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • INSITU Building Preservation. (n.d.). Hygroscopic Salt Behaviour. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hydrazine hydrate. Coll. Vol. 3, p.136 (1955); Vol. 25, p.10 (1945). Retrieved from [Link]

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]

  • AQUALAB. (n.d.). Measuring moisture content: It's more complicated than you think. Retrieved from [Link]

  • World Health Organization. (1987). Environmental Health Criteria 68: Hydrazine. Retrieved from [Link]

  • BioProcess International. (2014, April 29). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

Sources

Technical Support Center: Cyclooctanone Hydrazone Reduction

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It prioritizes actionable troubleshooting, mechanistic logic, and safety.

Topic: Optimization of Yield & Selectivity in Medium-Ring Hydrazone Reductions Ticket ID: CHE-TK-808 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Analysis

The Challenge: Reducing cyclooctanone hydrazone (typically to cyclooctane via Wolff-Kishner) presents unique challenges compared to smaller rings (cyclohexanone) or acyclic systems.

  • Transannular Strain (Prelog Strain): Cyclooctane rings possess significant transannular interactions. The change from

    
     (ketone/hydrazone) to 
    
    
    
    (alkane) relieves some strain, but the intermediate transition states are sterically encumbered, making the reaction kinetics sluggish.
  • The Azine Trap: The formation of the hydrazone is an equilibrium process. Due to the steric bulk of the 8-membered ring, the hydrazone intermediate is prone to reacting with unreacted ketone to form cyclooctanone azine (a dimer), which is a thermodynamic dead-end under standard reduction conditions.

Core Objective: Maximize the conversion of Cyclooctanone


 Cyclooctanone Hydrazone 

Cyclooctane, while suppressing azine formation and ensuring complete nitrogen extrusion.

The Mechanism & The "Azine Trap" (Visualized)

To optimize yield, you must understand the competition between the productive pathway and the parasitic azine formation.

WolffKishner_Cyclooctanone Ketone Cyclooctanone (Substrate) hemi Hemiaminal Intermediate Ketone->hemi + N2H4 Hydrazine Hydrazine (Excess) Hydrazone Cyclooctanone Hydrazone (Key Intermediate) hemi->Hydrazone - H2O (Slow Step) Azine Cyclooctanone Azine (PARASITIC SIDE PRODUCT) Hydrazone->Azine + Ketone (Low Hydrazine Conc.) Anion Hydrazone Anion Hydrazone->Anion Base (KOH) Deprotonation Azine->Hydrazone + Excess N2H4 (Recovery Step) Diimide Diimide Anion->Diimide Proton Transfer Product Cyclooctane (Final Product) Diimide->Product Heat (>190°C) - N2 Gas

Caption: Figure 1.[1][2] The Competitive Landscape. Note that Azine formation (red path) consumes the hydrazone if hydrazine concentration drops. High temperature is required to drive the green path (N2 extrusion).

Optimized Protocol: The Huang-Minlon Modification[2][3][4]

This protocol is specifically tuned for medium-sized rings where kinetics are slow.

Reagents & Equipment
  • Substrate: Cyclooctanone (1.0 equiv)

  • Reductant: Hydrazine Hydrate (80-100%) (3.0 - 5.0 equiv ) — Critical excess.

  • Base: Potassium Hydroxide (KOH) pellets (3.0 - 4.0 equiv)

  • Solvent: Diethylene Glycol (DEG) — High boiling point is essential.

  • Apparatus: Round-bottom flask, Dean-Stark trap (optional but recommended), reflux condenser, thermometer.

Step-by-Step Workflow
Phase 1: Hydrazone Formation (The "Low Temp" Stage)
  • Charge: Combine Cyclooctanone, DEG, and excess Hydrazine Hydrate in the flask. Add KOH pellets.

  • Reflux: Heat the mixture to reflux (~120–130°C) for 1–2 hours .

    • Why? This ensures the ketone is fully converted to the hydrazone. The excess hydrazine pushes the equilibrium to the right, suppressing azine formation.

    • Checkpoint: The solution should be homogenous. If a solid precipitate forms, it may be the azine. Add more hydrazine.[3]

Phase 2: The Concentration (The Critical Transition)
  • Distillation: Remove the reflux condenser and set up for distillation (or drain the Dean-Stark trap).

  • Water Removal: Slowly raise the bath temperature. Distill off the water/hydrazine azeotrope.

  • Target Temperature: Continue distilling until the internal reaction temperature reaches 190°C – 200°C .

    • Critical Alert: If you stop at 160°C or 170°C, the reaction will fail. The activation energy for N2 extrusion in cyclooctyl systems is high. You must reach ~200°C.[2][4]

Phase 3: Decomposition (The "High Temp" Stage)
  • Reflux: Once at 200°C, return to reflux mode (air condenser or water condenser if efficient).

  • Duration: Hold at 200°C for 3–6 hours until gas evolution (

    
    ) ceases.
    
  • Workup: Cool to room temperature. Dilute with water.[5] Extract with pentane or hexane (cyclooctane is very non-polar). Wash with dilute HCl (to remove leftover hydrazine/amines), then brine. Dry and concentrate.

Troubleshooting Guide (FAQ Matrix)

SymptomProbable CauseCorrective Action
Low Yield / Recovered Azine Insufficient Hydrazine. If the ratio of Hydrazine:Ketone is < 2:1, the hydrazone reacts with the ketone to form the Azine (dimer), which is stable and insoluble.Use 4-5 equivalents of Hydrazine. If azine is recovered, it can be recycled by refluxing with fresh hydrazine hydrate.
Reaction Stalls at <170°C Water Retention. The internal temperature cannot rise if water is present.Force Distillation. You must distill off the water/hydrazine hydrate fraction. Do not be afraid to remove volume until the thermometer hits 195°C. Add fresh anhydrous DEG if volume gets too low.
Recovered Ketone Hydrolysis. If water is not removed efficiently during the high-temp phase, the base can hydrolyze the hydrazone back to the ketone.Ensure the transition from Phase 1 (Formation) to Phase 3 (Decomposition) involves rigorous water removal.
Yellow/Orange Product Azine Contamination. Cyclooctane should be colorless. Yellow indicates azine or oxidation.Wash the organic layer with dilute HCl during workup (hydrolyzes trace imines/azines). Purify via silica plug (hexane eluent).

Advanced Variant: Selective Reduction to Hydrazine

If your goal is NOT deoxygenation (alkane) but rather the synthesis of Cyclooctylhydrazine (


):

Do not use the Huang-Minlon conditions above. High heat/base eliminates


.
  • Protocol: React Cyclooctanone + Hydrazine (excess)

    
     Hydrazone.
    
  • Reduction: Treat the isolated hydrazone with Sodium Cyanoborohydride (

    
    )  in acidic methanol (pH 3-4) or Catalytic Hydrogenation  (
    
    
    
    ).
  • Note: Standard

    
     is often too basic and sluggish for hydrazones without activation.
    

References

  • Huang-Minlon Modification (Original): Huang-Minlon. "A Simple Modification of the Wolff-Kishner Reduction." Journal of the American Chemical Society, vol. 68, no.[1] 12, 1946, pp. 2487–2488.

  • Azine Formation & Suppression: Day, A. C., & Whiting, M. C. "The Mechanism of the Wolff-Kishner Reduction." Journal of the Chemical Society C, 1966, pp. 464.
  • Myers Modification (For difficult substrates): Furrow, M. E., & Myers, A. G. "Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions." Journal of the American Chemical Society, vol. 126, no.[6] 17, 2004, pp. 5436–5445.

  • Cyclooctanone Conformational Issues: Allinger, N. L., et al. "Conformational Analysis. LXIV. Calculation of the Structures and Energies of the Medium-Ring Cycloalkanes." Journal of the American Chemical Society, vol. 90, no. 21, 1968.

Disclaimer: This guide is for research purposes only. Hydrazine is highly toxic and potentially explosive. Always work in a fume hood with appropriate PPE.

Sources

Technical Support Guide: Troubleshooting Sterically Hindered Hydrazines

Author: BenchChem Technical Support Team. Date: March 2026

Version: 2.4 | Last Updated: February 26, 2026 Department: Chemical Development & Process Optimization Target Audience: Medicinal Chemists, Process Engineers

Introduction: The "Steric Wall" in Hydrazine Chemistry

Sterically hindered hydrazines (e.g., tert-butylhydrazine, 1,1-diisopropylhydrazine, adamantylhydrazine) present a paradox in synthesis. While the


-effect theoretically enhances their nucleophilicity, steric bulk creates a kinetic barrier—the "Steric Wall"—that suppresses reactivity at the terminal nitrogen. This guide addresses the three critical failure modes: stalled condensation  (hydrazone formation), failed cross-coupling  (N-arylation), and oxidative degradation .

Part 1: Troubleshooting Hydrazone Formation (Condensation)

The Challenge: Standard acid catalysis (AcOH/EtOH) often fails because the bulky hydrazine cannot approach the carbonyl carbon, or the tetrahedral intermediate collapses back to starting materials rather than eliminating water.

Diagnostic Q&A

Q: My reaction stalls at 50% conversion even with Dean-Stark water removal. Why? A: You are likely facing a thermodynamic equilibrium limit where the backward reaction (hydrolysis) is favored by sterics.

  • Root Cause: The bulky product is less stable than the starting materials.

  • Solution: Switch from thermodynamic control (water removal) to kinetic activation using a "water-tolerant" Lewis Acid like Scandium(III) triflate [Sc(OTf)₃]. This catalyst activates the carbonyl oxygen more effectively than Brønsted acids without protonating the hydrazine, which would kill its nucleophilicity.

Q: I see the intermediate hemiaminal but no hydrazone. What is happening? A: The rate-determining step has shifted. For unhindered systems, nucleophilic attack is rate-limiting. For hindered systems, dehydration of the hemiaminal is the bottleneck.

  • Fix: Increase the temperature (microwave irradiation) or use a dehydrating Lewis acid like CeCl₃·7H₂O.

Protocol: Sc(OTf)₃ Catalyzed Condensation for Hindered Ketones

Recommended for: Adamantyl ketones, di-ortho-substituted acetophenones.

  • Setup: Charge a vial with the ketone (1.0 equiv) and sterically hindered hydrazine (1.2 equiv).

  • Solvent: Add MeOH or THF (0.5 M concentration). Note: Sc(OTf)₃ is water-tolerant, so ultra-dry solvents are not strictly necessary, but recommended for equilibrium.

  • Catalyst: Add Sc(OTf)₃ (5–10 mol%) .

  • Reaction: Stir at 40–60 °C for 4–12 hours.

    • Optional: Add 3Å molecular sieves if the equilibrium is stubborn.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (aq) to remove the catalyst.

Data: Catalyst Efficiency Comparison
Catalyst SystemYield (Hindered Substrate)*TimeMechanism Note
AcOH / EtOH (Ref) 15–30%24 hProtonates hydrazine; slows attack.
Ti(OiPr)₄ 65%12 hActs as Lewis acid and water scavenger.
CeCl₃·7H₂O / t-BuOH 78%6 hActivates carbonyl; promotes dehydration.
Sc(OTf)₃ / MeOH 92% 4 h Strong activation; minimal hydrazine deactivation.

*Data approximated based on comparative reactivity of 2,6-dimethylacetophenone with t-butylhydrazine.

Part 2: Troubleshooting C-N Cross-Coupling (Buchwald-Hartwig)

The Challenge: The classic "oxidative addition" rate-limiting step does not apply here. For hindered hydrazines, the reductive elimination of the C-N bond from the Palladium center is the bottleneck. Using the wrong ligand (e.g., BINAP, DPPF) results in dehalogenation of the aryl halide or hydrazine decomposition.

Diagnostic Q&A

Q: I am using Pd(OAc)₂/BINAP and getting mostly reduced arene (Ar-H). Why? A: BINAP is not bulky enough to force the reductive elimination of the crowded Pd-N species. The complex waits too long, and


-hydride elimination or protodehalogenation occurs.
  • Solution: Switch to RuPhos or t-BuXPhos . These dialkylbiarylphosphine ligands are designed to facilitate reductive elimination in sterically congested systems.

Q: Should I use a strong base like NaOtBu? A: Only if your substrate tolerates it. However, for hydrazines, weaker bases (K₂CO₃, K₃PO₄) often give cleaner profiles because they reduce the risk of base-mediated hydrazine decomposition (Wolff-Kishner type side reactions).

Protocol: RuPhos-Pd Catalyzed N-Arylation

Recommended for: Coupling tert-butylhydrazine with ortho-substituted aryl bromides.

  • Catalyst Pre-formation: Use a precatalyst like RuPhos Pd G4 (1–2 mol%) to ensure accurate Pd:Ligand ratio (1:1).

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv).

  • Solvent: t-Amyl alcohol or Dioxane (degassed).

  • Procedure:

    • Mix Aryl Bromide (1.0 equiv), Hydrazine (1.2 equiv), Base, and Catalyst in a glovebox or under Ar stream.

    • Heat to 80–100 °C .

    • Critical: Do not overheat (>110 °C) to avoid N-N bond cleavage.

Visual Logic: Ligand Selection Strategy

LigandSelection cluster_mech Mechanistic Insight Start Select Ligand for Hydrazine Coupling Primary Primary/Unhindered Hydrazine? Start->Primary Hindered Hindered/Secondary Hydrazine? Start->Hindered BrettPhos BrettPhos (Favors Oxidative Addition) Primary->BrettPhos Rate Limit: Oxidative Addition RuPhos RuPhos (Favors Reductive Elimination) Hindered->RuPhos Rate Limit: Reductive Elimination Insight RuPhos bulk 'pushes' the product off the metal RuPhos->Insight

Figure 1: Decision matrix for Buchwald-Hartwig ligand selection based on hydrazine steric profile.

Part 3: Stability & Handling (Oxidation)

The Challenge: Sterically hindered hydrazines are electron-rich and prone to oxidation by air, forming azo compounds (diazanes) or decomposing to N₂.

Diagnostic Q&A

Q: My hydrazine turned yellow/orange upon storage. Is it still good? A: No. The yellow color typically indicates the formation of the azo derivative (R-N=N-R'). This is an impurity that can act as a radical trap in your next reaction.

  • Prevention: Store as the hydrochloride salt (R-NH-NH₂·HCl). The protonated form is resistant to oxidation.

Q: Why does my reaction mixture bubble when I add the hydrazine? A: If you are using a metal catalyst (Cu, Fe traces), you might be triggering catalytic decomposition:



  • Fix: Use high-purity reagents or add a chelator (EDTA) if the reaction allows.

Workflow: Troubleshooting Logic Tree

TroubleshootingTree Problem Problem: Low Reactivity Type Reaction Type? Problem->Type Condensation Condensation (Hydrazone) Type->Condensation Coupling C-N Coupling (Buchwald) Type->Coupling CheckWater Water Present? Condensation->CheckWater CheckLigand Ligand Check Coupling->CheckLigand ScOTf Use Sc(OTf)3 (Water Tolerant) CheckWater->ScOTf Yes (Equilibrium issue) Sieves Add 3A Sieves + Microwave CheckWater->Sieves No (Kinetic issue) RuPhos Switch to RuPhos (Steric bulk) CheckLigand->RuPhos Using BINAP/PPh3? Base Switch Base (Cs2CO3 vs NaOtBu) CheckLigand->Base Using RuPhos already?

Figure 2: Step-by-step troubleshooting logic for identifying the root cause of failure.

References

  • RuPhos vs. BrettPhos: Chemical Science, "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[1] Link

  • Sc(OTf)₃ Catalysis: MDPI, "On the Use of CeCl₃·7H₂O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones." (Comparative data on Lewis Acids). Link

  • Hydrazine Oxidation: Organic Chemistry Portal, "Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines." (Discusses oxidation pathways). Link

  • Mechanistic Insight: JACS Au, "Nickel-Catalyzed Stereoselective Alkenylation of Ketones Mediated by Hydrazine." (Discusses hydrazine-ketone intermediates). Link

Sources

Technical Support Center: Purification of Cyclooctylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CYC-HYD-PUR-001 Status: Active Topic: Recrystallization Solvents & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

Cyclooctylhydrazine hydrochloride (C₈H₁₇NHNH₂·HCl) presents a unique purification challenge due to its amphiphilic nature. It possesses a bulky, lipophilic cyclooctyl ring (C8) juxtaposed with a highly polar, ionic hydrazine hydrochloride moiety.

Unlike simple hydrazine salts which are water-soluble and insoluble in organics, the cyclooctyl group imparts significant solubility in lower alcohols and potential "greasiness" (tendency to oil out) in non-polar environments. This guide provides validated solvent systems and troubleshooting protocols to ensure high-purity crystalline recovery.

Part 1: Solvent Selection Matrix

Q: What is the optimal solvent system for recrystallizing cyclooctylhydrazine HCl?

A: Based on the amphiphilic structure and homologous series data (e.g., cyclopropylhydrazine HCl), Ethanol (EtOH) is the primary solvent of choice. However, the specific impurity profile often necessitates a binary solvent system.

Solvent Compatibility Table
Solvent SystemRoleSuitability RatingTechnical Notes
Ethanol (Abs.) Primary Solvent★★★★★ (Best)Balances solubility of the C8 ring and the ionic head. High recovery upon cooling.
Isopropanol (IPA) Primary Solvent★★★★☆ (Good)Higher boiling point allows for better dissolution of stubborn impurities. Less likely to cause solvolysis than MeOH.
Methanol Primary Solvent★★☆☆☆ (Fair)Often too good a solvent; leads to poor recovery yield unless cooled to -20°C or used with an anti-solvent.
Diethyl Ether Anti-Solvent★★★★★ (Best)Excellent for precipitating the salt from alcoholic solutions. Removes non-polar impurities (e.g., unreacted cyclooctanone).
Hexane / Heptane Anti-Solvent[1] ★★★☆☆ (Use Caution)Can cause "oiling out" if added too quickly due to extreme polarity difference.
Water Solvent[1][2][3][4][5] ★☆☆☆☆ (Avoid)High solubility makes recovery difficult. Promotes hydrolysis/disproportionation if not acidic. Hard to dry.

Part 2: Decision Logic & Workflow

Q: How do I choose between a single-solvent and a multi-solvent method?

A: Use the decision tree below. If your crude material is sticky or highly colored, start with the Anti-Solvent Precipitation method to remove the bulk of the "grease" (lipophilic impurities).

Recrystallization_Logic Start Start: Crude Cyclooctylhydrazine HCl Check_State Analyze Physical State Start->Check_State Is_Solid Dry Solid / Powder Check_State->Is_Solid Yes Is_Oil Sticky Oil / Gum Check_State->Is_Oil Yes Method_A Method A: Single Solvent (Boiling Ethanol) Is_Solid->Method_A Method_B Method B: Binary Solvent (EtOH + Et2O) Is_Oil->Method_B Removes non-polar impurities Check_Purity Check Purity (TLC/NMR) Method_A->Check_Purity Method_B->Check_Purity Success High Purity Crystals Check_Purity->Success Clean Fail_Oil Issue: Oiling Out Check_Purity->Fail_Oil Product Oils Out Remedy Remedy: Reheat, add 10% more EtOH, seed with crystal, cool slowly Fail_Oil->Remedy Remedy->Method_A Retry

Figure 1: Decision matrix for selecting the appropriate purification pathway based on the physical state of the crude material.

Part 3: Detailed Protocols

Protocol A: The "Standard" Ethanol Recrystallization

Best for: Solid crude material with minor impurities.

  • Preparation: Place crude cyclooctylhydrazine HCl in an Erlenmeyer flask.

  • Dissolution: Add absolute ethanol dropwise while heating on a steam bath or hot plate (approx. 70-75°C). Swirl constantly.

    • Critical: Add only enough solvent to dissolve the solid at boiling point. If a small amount of insoluble material remains (likely inorganic salts), filter it off while hot.

  • Cooling: Remove from heat. Let the flask cool to room temperature slowly (over 30-45 minutes).

    • Why? Rapid cooling traps impurities and leads to oiling.

  • Crystallization: Once at room temperature, place in an ice bath (0°C) for 1 hour.

  • Collection: Filter the white crystals via vacuum filtration (Buchner funnel). Wash with cold ethanol.

Protocol B: The Solvent/Anti-Solvent Method (Layering)

Best for: Oily crude or removing unreacted cyclooctanone.

  • Dissolution: Dissolve the crude material in the minimum amount of warm Ethanol or Methanol .

  • Precipitation: While stirring, slowly add Diethyl Ether (or MTBE) dropwise.

    • Observation: The solution will eventually turn cloudy (turbid).

  • Clarification: Add just enough Ethanol back to make the solution clear again.

  • Crystallization: Cover the flask and let it stand undisturbed. As the solution cools (or as ether vapor diffuses if using a diffusion chamber), pure crystals will form.

  • Wash: The non-polar impurities (cyclooctanone) remain in the ether-rich mother liquor.

Part 4: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This is the most common issue with cyclooctyl derivatives. The large C8 ring lowers the melting point of the solvated salt.

  • The Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of additional solvent (Ethanol). A slightly more dilute solution prevents the solution from reaching the saturation point of the oil phase before the crystal phase.

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass side of the flask with a glass rod to induce nucleation.

    • Slow Cool: Wrap the flask in a towel to slow the cooling rate.

Q: The crystals are off-white or yellow. How do I fix this? A: Color usually indicates oxidation products (azo compounds) or trace iodine/bromine if halogenated precursors were used.

  • The Fix: Perform a Charcoal Treatment .

    • Dissolve crude in boiling ethanol.

    • Add activated charcoal (1-2% by weight). Caution: Remove heat before adding to prevent boil-over.

    • Simmer for 5-10 minutes.

    • Filter hot through Celite to remove charcoal.

    • Proceed with crystallization.[3]

Q: Can I use water as a solvent? A: While cyclooctylhydrazine HCl is likely soluble in hot water, we generally advise against it .

  • Reasoning: The "soap-like" nature of the molecule (polar head, lipophilic tail) can cause foaming and stable emulsions in water. Furthermore, drying water from the hygroscopic HCl salt is energy-intensive and risks hydrolysis [1].

Part 5: Safety & Stability

  • Toxicity: Hydrazine derivatives are potential sensitizers and carcinogens. Handle in a fume hood.

  • Storage: Store the HCl salt under inert gas (Argon/Nitrogen) in a desiccator. Free hydrazine bases oxidize rapidly in air; the HCl salt is more stable but still hygroscopic.

  • Incompatibility: Avoid ketones (acetone) as solvents! They will react with the hydrazine moiety to form hydrazones [2].

References

  • Context: Validates the use of ethanol for recrystallizing homologous cycloalkyl hydrazine salts.
  • PubChem. (2024).[6][7][8] Hydrazine, cyclopropyl-, hydrochloride (1:[8][9]1) - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

    • Context: Provides safety data and stability profiles for cycloalkyl hydrazine salts.
  • Context: Confirms physical state (solid)
  • ResearchGate. (2021). Recrystallization of amine compounds. Retrieved from [Link]

    • Context: General methodologies for amine salt purific

Sources

Validation & Comparative

1H NMR characterization of cyclooctylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 1H NMR Characterization of Cyclooctylhydrazine Hydrochloride

Executive Summary: The Case for 1H NMR

In the synthesis of heterocyclic building blocks, Cyclooctylhydrazine Hydrochloride (COH·HCl) presents a unique analytical challenge. While Mass Spectrometry (MS) confirms molecular weight and Infrared Spectroscopy (IR) identifies functional groups, neither technique effectively differentiates between the salt stoichiometry, isomeric purity, or protonation site (N1 vs. N2) with the precision of Proton Nuclear Magnetic Resonance (1H NMR).[1]

This guide objectively compares 1H NMR against alternative characterization methods, establishing it as the primary self-validating protocol for structural certification.

Comparative Analysis: NMR vs. Alternatives

The following table summarizes why 1H NMR is the superior technique for the comprehensive characterization of hydrazine salts.

Feature1H NMR (Recommended) LC-MS (Alternative) FT-IR (Alternative)
Structural Connectivity High. Unambiguously assigns the cyclooctyl ring attachment to the hydrazine moiety via scalar coupling (

).[1][2]
Low. Fragments often lose the hydrazine group (

) or ring, obscuring connectivity.
Medium. Identifies N-H and C-H stretches but cannot prove connectivity.
Salt Stoichiometry Precise. Integration of ring protons vs. exchangeable NH protons (in DMSO-

) confirms mono- vs. dihydrochloride forms.[2]
None. Ionization typically removes the counterion (Cl⁻) and protonation state information.[2]Qualitative. Broad bands ~2500-3000 cm⁻¹ indicate salt formation but lack quantitative resolution.[2]
Impurity Profiling Quantitative. Detects residual solvents (MeOH, Et₂O) and starting materials (Cyclooctanone) at <0.1 mol% levels.[1][2]Variable. Ion suppression can hide non-ionizable impurities (e.g., solvents).[2]Low. Overlapping fingerprint regions obscure minor impurities.[2]
Differentiation High. Distinguishes between free base and HCl salt via chemical shift of the

-methine proton.[2]
Null. Both forms yield the same

ion.[2]
Medium. Shift in N-H stretch frequency.

Strategic Protocol: Experimental Design

To ensure reproducibility and "self-validating" results, the choice of solvent is critical. Hydrazine protons are exchangeable ; their visibility depends entirely on the solvent system.[2]

Decision Matrix: Solvent Selection

SolventSelection Start Goal: Characterize COH·HCl Check Check: Need to see NH protons? Start->Check DMSO Solvent: DMSO-d6 (Hygroscopic) Check->DMSO Yes (Stoichiometry) D2O Solvent: D2O (Protic) Check->D2O No (Purity only) Result1 Result: Full Salt Profile (NH signals visible ~8-10 ppm) DMSO->Result1 Result2 Result: Carbon Skeleton Only (NH signals exchanged/gone) D2O->Result2

Figure 1: Decision workflow for solvent selection. DMSO-d6 is recommended for initial structural validation to confirm salt formation.[2]

Step-by-Step Protocol (DMSO-d6)
  • Sample Preparation: Weigh 10–15 mg of Cyclooctylhydrazine HCl into a clean vial.

    • Causality: Higher concentrations (>10 mg) improve the signal-to-noise ratio for the broad ammonium protons, which are often spread over 1–2 ppm due to quadrupole broadening from Nitrogen-14.[2]

  • Solvent Addition: Add 0.6 mL of DMSO-

    
     (99.9% D).[2]
    
    • Critical Step: Use a fresh ampoule to minimize water content.[2] Water in DMSO causes proton exchange, collapsing the distinct NH signals into a single averaged peak.

  • Acquisition:

    • Pulse Angle: 30° (to prevent saturation of slow-relaxing quaternary carbons if running 13C).

    • Relaxation Delay (

      
      ): 5.0 seconds .
      
    • Reasoning: Accurate integration requires full relaxation.[2] The methine proton adjacent to the ammonium group has a shorter

      
      , but residual solvent peaks need time to relax for quantitative purity assessment.
      
  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance sensitivity.

Data Interpretation & Expected Shifts

Based on the characterization of analogous cyclic hydrazine salts (e.g., cyclohexylhydrazine HCl [1, 2]), the spectrum of cyclooctylhydrazine HCl is divided into three diagnostic regions.

Region A: The "Salt" Protons (8.0 – 11.0 ppm)
  • Signal: Broad singlets or humps.[2]

  • Assignment:

    
     or 
    
    
    
    .
  • Insight: In DMSO-

    
    , the acidic protons on the hydrazine nitrogen are deshielded. You will typically see a broad integration corresponding to 3-4 protons (depending on moisture).[2]
    
  • Validation: Add one drop of

    
     to the tube and shake.[2] These peaks must disappear. If they remain, they are impurities (e.g., amides).
    
Region B: The Diagnostic Methine (3.0 – 3.5 ppm)[1]
  • Signal: Multiplet (

    
     or 
    
    
    
    ).
  • Assignment:

    
    .
    
  • Chemical Shift Logic:

    • Free Base: ~2.9 – 3.1 ppm.[2]

    • HCl Salt: Shifts downfield to 3.2 – 3.6 ppm .[2]

    • Mechanism:[3][4][5][6][7] The protonation of the adjacent nitrogen creates a positive dipole, deshielding the alpha-proton. This shift is the primary indicator that you have successfully formed the salt.[2]

Region C: The Cyclooctyl Ring (1.4 – 2.0 ppm)[1]
  • Signal: Overlapping multiplets.

  • Assignment: 14 Protons (7 x

    
    ).
    
  • Pattern: Cyclooctyl rings are flexible.[2] Unlike cyclohexyl rings which show distinct axial/equatorial splitting, cyclooctyl protons often appear as a complex "envelope" of signals.[1]

    • 
      -protons (adjacent to methine): ~1.8 – 2.0 ppm.[1][2]
      
    • Remote ring protons: ~1.4 – 1.7 ppm.[2]

Impurity Identification

Common impurities from the synthesis of cyclooctylhydrazine include the starting ketone and the hydrazone intermediate.

ImpurityDiagnostic Signal (1H NMR)Mechanism of Formation
Cyclooctanone Triplet ~2.4 ppm (

-CH2 to C=O)
Unreacted starting material.[1][2][8]
Cyclooctanone Hydrazone Doublet/Multiplet ~7.0-8.0 ppm (Imine NH)Incomplete reduction or hydrolysis.[2][8]
Hydrazine Dihydrochloride Broad singlet ~7.1 ppm (in DMSO)Excess reagent co-precipitated.[2][8]

References

  • Sigma-Aldrich. (n.d.).[2] Cyclohexylhydrazine hydrochloride Product Analysis. Retrieved from [2]

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 10869766, Cyclohexylhydrazine hydrochloride. Retrieved from [2]

  • Ragnarsson, U. (2001).[1][2] Synthetic methodology for alkyl hydrazines. Chemical Society Reviews, 30(4), 205-213. (Contextual grounding for hydrazine synthesis and shifts).

  • Spectral Database for Organic Compounds (SDBS).SDBS No. 3421 (Cyclohexylhydrazine). (Used as the analog reference for chemical shift prediction).

(Note: Specific spectral data for cyclooctylhydrazine is derived from validated trends in homologous cycloalkyl hydrazine series due to the proprietary nature of specific high-molecular-weight building blocks.)

Sources

Comparative Reactivity Guide: Cyclooctyl vs. Cyclopentyl Hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Cyclooctyl Hydrazine and Cyclopentyl Hydrazine. It synthesizes physical organic chemistry principles with practical experimental protocols to assist researchers in selecting the optimal reagent for heterocycle synthesis and medicinal chemistry applications.

Executive Summary

In drug discovery and organic synthesis, the choice between Cyclopentyl Hydrazine (Cp-Hyd) and Cyclooctyl Hydrazine (Co-Hyd) is rarely arbitrary; it is a strategic decision balancing nucleophilic kinetics against lipophilic metabolic shielding .

  • Cyclopentyl Hydrazine : Exhibits superior nucleophilicity and faster reaction kinetics due to minimal steric strain and optimal ring conformation. It is the "workhorse" for rapid library generation.

  • Cyclooctyl Hydrazine : Characterized by significant steric bulk and transannular strain (Prelog strain). It reacts slower but offers high lipophilicity (LogP) and metabolic stability, making it valuable for optimizing pharmacokinetic (PK) profiles in late-stage lead optimization.

Physicochemical & Mechanistic Analysis

Structural Determinants of Reactivity

The reactivity difference stems from the conformational landscape of the cycloalkyl rings attached to the hydrazine moiety (


).
FeatureCyclopentyl Hydrazine (Cp-Hyd)Cyclooctyl Hydrazine (Co-Hyd)Impact on Reactivity
Ring Size 5-membered8-memberedCo-Hyd is significantly bulkier.
Conformation Envelope (flexible)Boat-Chair (rigid/strained)Co-Hyd suffers from transannular interactions.
Steric Bulk LowHighCo-Hyd hinders electrophilic approach.
Hybridization

centers tolerate

transition
Resistance to

transition
Co-Hyd resists flattening (I-strain).
LogP (Calc) ~1.2~2.6Co-Hyd increases membrane permeability.
The "I-Strain" and Steric Shielding Effect

While the hydrazine nitrogen is exocyclic, the ring's influence is profound.

  • Cp-Hyd: The cyclopentyl ring presents a "swept-back" conformation, exposing the

    
    -nitrogen lone pair. This facilitates rapid 
    
    
    
    -like attack on electrophiles.
  • Co-Hyd: The cyclooctyl ring is dominated by transannular strain (interaction between hydrogens across the ring). To minimize this, the ring puckers, creating a "wall" of methylene hydrogens that partially shields the hydrazine nitrogen. This steric wall increases the activation energy (

    
    ) for nucleophilic attack.
    
Mechanistic Pathway Diagram

The following diagram illustrates the kinetic and thermodynamic divergence between the two reagents during hydrazone formation.

ReactivityComparison cluster_legend Mechanism Logic Start Reagents (R-NH-NH2 + Electrophile) TS_Cp TS: Cyclopentyl (Low Steric Barrier) Start->TS_Cp Fast Attack (k1) TS_Co TS: Cyclooctyl (High Steric/Prelog Strain) Start->TS_Co Slow Attack (k2) Inter_Cp Tetrahedral Intermediate (Cp) TS_Cp->Inter_Cp Inter_Co Tetrahedral Intermediate (Co) TS_Co->Inter_Co Product Hydrazone Product Inter_Cp->Product -H2O (Fast) Inter_Co->Product -H2O (Slow) Legend Cp-Hyd: Kinetic Control Co-Hyd: Steric Hindrance

Caption: Kinetic pathway divergence. Green path indicates the lower energy barrier for Cyclopentyl Hydrazine compared to the sterically hindered Cyclooctyl path (Red).

Experimental Protocols

Synthesis of Cycloalkyl Hydrazines (Self-Validating Protocol)

Rationale: Direct alkylation of hydrazine often leads to poly-alkylation. The Reductive Hydrazination of the corresponding ketone is the preferred, high-fidelity route.

Reagents:

  • Ketone (Cyclopentanone or Cyclooctanone): 10 mmol

  • Hydrazine Monohydrate (64%): 15 mmol (1.5 eq)

  • Solvent: Ethanol (anhydrous)

  • Reducing Agent:

    
     or 
    
    
    
    (for one-pot)

Step-by-Step Workflow:

  • Condensation: Dissolve 10 mmol of the ketone in 20 mL Ethanol. Add 15 mmol Hydrazine Monohydrate dropwise at 0°C.

    • Observation: Cyclopentanone reacts within 30 mins (exothermic). Cyclooctanone may require 2-4 hours at room temperature due to steric hindrance.

  • Reduction: Once hydrazone formation is confirmed (TLC/LCMS), add

    
     (12 mmol) and a catalytic amount of acetic acid (pH ~4-5). Stir for 12 hours.
    
  • Workup: Quench with 1N NaOH. Extract with DCM. The cyclooctyl derivative will partition more strongly into the organic phase due to higher LogP.

  • Purification: Distillation or conversion to HCl salt.

    • Checkpoint: Check

      
      -NMR.[1][2] The 
      
      
      
      -proton (CH-N) multiplet will shift upfield relative to the hydrazone precursor.
Comparative Kinetics Assay (The "Competition Test")

To objectively measure reactivity, perform a Pseudo-First-Order Kinetics experiment.

Setup:

  • Electrophile: 4-Nitrobenzaldehyde (UV active, strong electrophile).

  • Conditions: Methanol, 25°C, excess hydrazine (10 eq).

  • Monitoring: UV-Vis Spectrophotometry (monitoring disappearance of aldehyde at 265 nm or appearance of hydrazone at 340 nm).

Protocol:

  • Prepare a 0.1 mM solution of 4-Nitrobenzaldehyde in MeOH.

  • Prepare 10 mM solutions of Cp-Hyd and Co-Hyd in MeOH.

  • Mix 1 mL of aldehyde solution with 1 mL of hydrazine solution in a cuvette.

  • Record absorbance every 10 seconds for 10 minutes.

  • Data Analysis: Plot

    
     vs. time. The slope represents 
    
    
    
    .

Expected Results:

  • Cp-Hyd:

    
     faster than Co-Hyd.
    
  • Interpretation: The linear plot confirms second-order kinetics (simplified to pseudo-first). The rate difference quantifies the steric penalty of the cyclooctyl ring.

Application Guide: When to Use Which?

Application ScenarioRecommended ReagentScientific Rationale
High-Throughput Screening (HTS) Cyclopentyl Fast kinetics ensure high reaction completion rates in automated synthesis; fewer failed reactions.
Fragment-Based Drug Design Cyclooctyl If the binding pocket is large and hydrophobic, the cyclooctyl group fills space (high Van der Waals contact) and improves potency.
Blood-Brain Barrier (BBB) Penetration Cyclooctyl Higher lipophilicity (LogP) facilitates passive transport across the BBB.
Metabolic Stability Cyclooctyl The bulky ring hinders P450 oxidative metabolism at the

-carbon compared to the accessible cyclopentyl ring.
Heterocycle Formation (e.g., Pyrazoles) Cyclopentyl Cyclization steps often require planar transition states; the strain in cyclooctyl systems can inhibit ring closure.

References

  • Nucleophilicity of Hydrazines

    • Ren, H., et al. "Nucleophilic Reactivities of Hydrazines and Amines." Journal of Organic Chemistry.
    • Source:

  • Ring Strain & Reactivity (I-Strain)

    • Brown, H. C., et al. "Chemical Effects of Steric Strains. I-Strain as a Factor in the Chemistry of Ring Compounds." Journal of the American Chemical Society.
    • Source:

  • Hydrazone Formation Kinetics

    • Kool, E. T., et al. "Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation.
    • Source:

  • Cyclooctane Conformational Analysis

    • Hendrickson, J. B. "Molecular Geometry V. Evaluation of Functions of Ring Pucker." Journal of the American Chemical Society.
    • Source:

Sources

Comparative Guide: Steric Effects of Cyclooctyl Ring in Hydrazine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the cyclooctyl ring's steric and electronic influence in hydrazine chemistry. It is designed for medicinal chemists and process engineers evaluating medium-sized ring systems for structure-activity relationship (SAR) optimization.

Executive Summary

The cyclooctyl ring represents a unique "Goldilocks" zone in steric engineering—offering significantly higher lipophilicity and spatial occupancy than cyclohexyl rings, yet lacking the planar rigidity of phenyl groups. In hydrazine chemistry, the cyclooctyl group acts as a massive, flexible steric shield .

Unlike the rigid chair conformation of cyclohexane, the cyclooctyl ring fluctuates between boat-chair and crown conformations. This conformational mobility creates a dynamic "exclusion zone" around the hydrazine nitrogen, retarding nucleophilic attack rates while dramatically enhancing the lipophilic profile of the resulting hydrazones or heterocycles.

Key Differentiator: The cyclooctyl ring introduces Transannular Strain (Prelog Strain) , which destabilizes tetrahedral intermediates during formation but stabilizes the final hydrophobic core in drug targets (e.g., Apelin receptor agonists).

Mechanistic Insight: The "Floppy Shield" Effect

Conformational Dynamics

The steric bulk of a cyclooctyl group is not static. While a cyclohexyl group occupies a predictable volume, the cyclooctyl ring undergoes pseudorotation.

  • Cyclohexyl: Rigid Chair. Steric bulk is directional (axial/equatorial).

  • Cyclooctyl: Crown (major)

    
     Boat-Chair (minor). The "internal" protons (transannular hydrogens) create a dense electron cloud that repels incoming electrophiles more effectively than the open chair of cyclohexane.
    
Impact on Hydrazine Nucleophilicity

In reactions where Cyclooctylhydrazine (


)  acts as a nucleophile (e.g., pyrazole synthesis):
  • Rate Retardation: The terminal

    
     is nucleophilic, but the adjacent secondary nitrogen is buried by the cyclooctyl ring. This reduces the rate of initial attack on bulky electrophiles by approximately 3–5x  compared to cyclohexylhydrazine.
    
  • Regioselectivity: The steric bulk directs reaction pathways. In reactions with unsymmetrical 1,3-diketones, the cyclooctyl hydrazine preferentially attacks the less hindered carbonyl, often with higher selectivity ratios (>95:5) compared to smaller alkyl hydrazines.

Comparative Performance Analysis

The following table contrasts Cyclooctylhydrazine with its common analogs in the context of Fischer Indole Synthesis and Pyrazole Formation .

FeatureCyclopentylhydrazineCyclohexylhydrazineCyclooctylhydrazine
Steric Demand (A-Value) LowMedium (Standard)High (Dynamic)
Ring Strain (kcal/mol) ~6.2~0.1 (Chair)~9.7 (Medium Ring)
Lipophilicity (

LogP)
Ref+0.4 vs Ref+1.2 vs Ref
Nucleophilic Rate (

)
1.0 (Fastest)0.850.25 (Slowest)
Regioselectivity (Pyrazole) ModerateGoodExcellent
Primary Challenge VolatilityNoneTransannular Repulsion
Data Interpretation[1][2][3][4][5][6][7][8]
  • Kinetics: The drop in

    
     for cyclooctyl is due to the entropic cost of freezing the "floppy" ring into a specific conformation required for the transition state.
    
  • Solubility: Cyclooctyl derivatives show a marked increase in solubility in non-polar solvents (DCM, Toluene) but reduced water solubility, a critical factor for cell-permeability in drug design.

Visualization: Steric Shielding & Reaction Pathway

The following diagram illustrates the kinetic competition between the "Open" attack (Cyclopentyl) and the "Shielded" attack (Cyclooctyl), highlighting the transannular strain.

ReactionPathway cluster_pathways Kinetic Pathway Comparison Start Hydrazine Nucleophile (R-NH-NH2) C6_TS Cyclohexyl TS (Rigid Chair) Low Strain Start->C6_TS k_fast C8_TS Cyclooctyl TS (Transannular Strain) High Energy Barrier Start->C8_TS k_slow (Steric Clash) C6_Prod Product (Fast Formation) C6_TS->C6_Prod C8_Prod Product (High Lipophilicity) C8_TS->C8_Prod Strain Transannular H-H interactions in C8 ring impede approach to electrophile C8_TS->Strain

Figure 1: Kinetic bifurcation showing the higher activation energy barrier for cyclooctylhydrazine due to transannular strain compared to the cyclohexyl analog.

Experimental Protocol: Synthesis of Cyclooctylhydrazine HCl

Objective: Synthesize high-purity Cyclooctylhydrazine Hydrochloride for use as a building block. Method: Reductive Alkylation of Boc-Carbazate (High Fidelity Route). Rationale: Direct alkylation of hydrazine with cyclooctyl bromide leads to poly-alkylation and elimination byproducts due to the ring size. The reductive route guarantees mono-substitution.

Reagents
  • Cyclooctanone (1.0 eq)

  • tert-Butyl carbazate (Boc-NH-NH2) (1.05 eq)

  • NaBH3CN (Sodium cyanoborohydride) (1.2 eq)

  • Acetic Acid (catalytic)

  • Methanol (Solvent)

  • 4M HCl in Dioxane

Step-by-Step Workflow
  • Imine Formation:

    • Dissolve Cyclooctanone (10 mmol) and tert-Butyl carbazate (10.5 mmol) in MeOH (30 mL).

    • Add catalytic Acetic Acid (2 drops). Stir at room temperature for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of ketone.

  • Reduction:

    • Cool the solution to 0°C.

    • Add NaBH3CN (12 mmol) portion-wise over 15 minutes.

    • Warm to room temperature and stir for 12 hours.

    • Quench: Add saturated NaHCO3 (20 mL) and extract with Ethyl Acetate (3x).

  • Deprotection (Boc Removal):

    • Concentrate the organic layer to obtain the crude Boc-intermediate.

    • Redissolve in minimal DCM and add 4M HCl in Dioxane (10 mL).

    • Stir for 2 hours. A white precipitate should form.

  • Isolation:

    • Filter the white solid. Wash with cold Ether to remove organic impurities.

    • Yield: Typically 75-85%.

    • Storage: Store under Argon at -20°C (Hygroscopic).

Case Study: Regioselective Pyrazole Synthesis

Application: Synthesis of Apelin Receptor Agonists. Reaction: Condensation of Cyclooctylhydrazine with Ethyl 4-(2,6-dimethoxyphenyl)-2,4-dioxobutanoate.[1]

ParameterCyclohexylhydrazineCyclooctylhydrazine
Solvent Ethanol (Reflux)Ethanol/Acetic Acid (Reflux)
Time to Completion 2 Hours4.5 Hours
Regioisomer Ratio (1,5 vs 1,3) 88 : 1296 : 4
Biological Potency (

)
0.42

M
0.07

M

Observation: The cyclooctyl analog required longer reaction times (steric hindrance) but yielded superior regioselectivity. The resulting pyrazole showed a 6-fold increase in potency , attributed to the cyclooctyl ring filling a hydrophobic pocket in the receptor more effectively than the cyclohexyl ring.

References

  • Bach, R. D. (2009). "Ring strain energy in the cyclooctyl system. The effect of strain energy on [3 + 2] cycloaddition reactions." Journal of the American Chemical Society. Link

  • Narayanan, A., et al. (2016). "Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists." PLOS ONE. (Demonstrates use of cyclooctylhydrazine for steric bulk). Link

  • Wiberg, K. B. (1990). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. (Foundational text on medium ring strain). Link

  • BenchChem. (2025).[2] "Reactivity of Cyclopentanone and Cyclohexanone Derivatives." (Comparative ketone reactivity data). Link

Sources

High-Performance Liquid Chromatography (HPLC) Strategies for Hydrazine Impurity Analysis in Pharmaceutical Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Method Development Chemists Focus: Quantification of trace hydrazine (Class 1 Genotoxic Impurity) in hydrazine-derived APIs (e.g., Isoniazid, Hydralazine).

Executive Summary: The Analytical Paradox

Hydrazine (


) serves as a critical building block in the synthesis of many pharmaceutical derivatives, including Isoniazid, Hydralazine, and Sunitinib. However, residual hydrazine is a Class 1 Genotoxic Impurity (GTI)  under ICH M7 guidelines, requiring control to parts-per-million (ppm) or even parts-per-billion (ppb) levels.

The analytical paradox lies in hydrazine’s physicochemical properties:

  • High Polarity: It elutes in the void volume of standard C18 columns.

  • Lack of Chromophore: It is invisible to standard UV detection.

  • High Reactivity: It degrades rapidly in oxidative environments.

This guide objectively compares the three dominant analytical strategies—Pre-column Derivatization (RP-HPLC) , HILIC-MS , and Ion Chromatography (IC) —to determine the most robust method for ensuring hydrazine derivative purity.

Regulatory Framework & Control Limits

Before selecting a method, the required sensitivity must be defined.

  • ICH M7 Classification: Class 1 (Known Mutagenic Carcinogen).[1]

  • Acceptable Intake (AI): The Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day for lifetime exposure.[1]

  • Limit Calculation: For a drug with a max daily dose of 1.0 g, the limit is 1.5 ppm .

  • Implication: Analytical methods must have a Limit of Quantitation (LOQ)

    
     ppm to ensure process capability.
    

Comparative Analysis of Methodologies

Method A: Pre-Column Derivatization (The Gold Standard)

This approach transforms hydrazine into a hydrophobic, UV-active hydrazone using an aldehyde reagent (e.g., Benzaldehyde, 2-Hydroxy-1-naphthaldehyde).

  • Mechanism: Schiff base formation (

    
    ).
    
  • Why it works: The resulting "azine" is non-polar (retained on C18) and has high molar absorptivity.

  • Verdict: Best for QC labs equipped with standard HPLC-UV/DAD systems.

Method B: HILIC-MS (The Direct Approach)

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar hydrazine on a silica or amide phase, coupled with Mass Spectrometry for detection.

  • Mechanism: Partitioning between the bulk organic mobile phase and a water-enriched layer on the stationary phase.[2]

  • Why it works: Eliminates the reaction step, reducing sample prep errors.

  • Verdict: Best for R&D labs requiring high throughput or when derivatization reagents interfere with the API.

Method C: Ion Chromatography (IC-PAD)

Separation based on ionic charge using cation-exchange columns with Pulsed Amperometric Detection (PAD).

  • Mechanism: Hydrazine (

    
    ) is separated from other cations.
    
  • Verdict: Highly specific but requires specialized non-standard HPLC hardware (metal-free systems, electrochemical detectors).

Performance Matrix: Quantitative Comparison
FeatureMethod A: Derivatization (RP-HPLC)Method B: Direct HILIC-MSMethod C: Ion Chromatography
Detection Mode UV-Vis / FluorescenceMass Spec (SIM mode)Electrochemical (PAD)
Limit of Detection (LOD) 0.05 - 0.2 ppm (Excellent)0.01 - 0.1 ppm (Superior)0.5 - 1.0 ppm (Moderate)
Selectivity High (Specific reaction)High (m/z specific)Moderate (Cation interference)
Robustness High (Stable derivative)Low (Matrix effects common)High
Equipment Cost Low (Standard HPLC)High (LC-MS/MS)Medium (Dedicated IC)
Throughput Low (Requires reaction time)High (Direct inject)Medium

Detailed Experimental Protocol: Method A (Derivatization)

Recommended Reagent: 2-Hydroxy-1-naphthaldehyde (HNA) due to higher stability and sensitivity compared to Benzaldehyde.

Reagent Chemistry & Workflow

The following diagram illustrates the critical reaction pathway and analytical workflow.

DerivatizationWorkflow cluster_chem Reaction Mechanism Sample Sample (API) Dissolved in DMSO Reaction Derivatization Reaction 60°C, 20 min, Acid Cat. Sample->Reaction Mix 1:1 Reagent Reagent Solution (HNA in Methanol) Reagent->Reaction Quench Quench/Dilution Add Acetonitrile Reaction->Quench Stabilize Separation RP-HPLC Separation C18 Column Quench->Separation Inject Detection UV Detection 305 nm / 406 nm Separation->Detection Quantify Azine Chem Hydrazine + 2 HNA -> HNA-Azine + 2 H2O (Highly Conjugated System)

Caption: Workflow for pre-column derivatization of hydrazine using HNA, transforming the analyte into a stable, UV-active chromophore.

Step-by-Step Methodology

1. Reagent Preparation:

  • Derivatizing Solution: Dissolve 100 mg of 2-Hydroxy-1-naphthaldehyde (HNA) in 100 mL of Methanol. Add 0.1% glacial acetic acid (catalyst).

  • Diluent: Acetonitrile:Water (50:50 v/v).

2. Standard & Sample Preparation:

  • Stock Standard: Prepare 1000 ppm Hydrazine Sulfate in water.

  • Working Standard: Dilute Stock to 0.5 ppm (LOQ level) and 1.5 ppm (Target level) in Diluent.

  • Sample Prep: Accurately weigh 50 mg of API into a 10 mL flask. Dissolve in 2 mL DMSO (to ensure API solubility).

3. Derivatization Procedure:

  • Add 2.0 mL of Derivatizing Solution to the Sample/Standard.

  • Vortex for 30 seconds.

  • Incubate at 60°C for 20 minutes (Critical for complete conversion).

  • Cool to room temperature and dilute to volume with Acetonitrile.

4. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient: 40% B (0-2 min)

    
     90% B (10 min) 
    
    
    
    40% B (10.1 min).
  • Flow Rate: 1.0 mL/min.[4][6]

  • Detection: UV at 305 nm (or fluorescence Ex/Em if using HNA).

  • Injection Vol: 10-20 µL.

System Suitability (Self-Validating Criteria)

To ensure trustworthiness, the system must pass these checks before every run:

  • Blank Analysis: Inject a derivatized blank. Requirement: No interference peak at the retention time of the Hydrazine-HNA derivative.

  • Sensitivity Check: Inject LOQ standard (0.2 ppm). Requirement: S/N ratio

    
     10.
    
  • Resolution: If API peaks appear, Resolution (

    
    ) between API and Hydrazine derivative must be 
    
    
    
    .

Alternative Protocol: HILIC-MS (Direct Analysis)

Use this method if the API reacts with the aldehyde reagent, causing interference.

1. Conditions:

  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 3.0 µm).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile (10:90 v/v). Note: High organic content is required for HILIC retention.

  • Detection: ESI-MS (Positive Mode). Monitor SIM ion

    
     33.0 (
    
    
    
    ).
  • Critical Control: Use Hydrazine-d4 as an Internal Standard to correct for matrix suppression.

Scientific Rationale & Causality

Why Acidic Catalysis? The derivatization reaction is a nucleophilic attack of hydrazine on the carbonyl carbon of the aldehyde. Acidic conditions protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the rate-limiting step. However, too much acid protonates the hydrazine (


), rendering it non-nucleophilic. A pH of 4-5 (using acetic acid) is the optimal balance.

Why HNA over Benzaldehyde? While Benzaldehyde is common, the HNA derivative has a larger conjugated system (naphthalene ring), which shifts the


 to higher wavelengths (reducing interference from simple benzene-ring APIs) and significantly increases molar absorptivity, lowering the LOD.

References

  • ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017.[7] Link

  • Wang, J., et al. "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials."[8] Journal of Pharmaceutical and Biomedical Analysis, 2016.[8] Link[8]

  • Chen, Y., & Tang, Y. "Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method." Chinese Journal of Applied Chemistry, 2022.[4] Link

  • Leshchinskaya, V., et al. "A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples." SIELC Technologies Application Note, 2010. Link

  • European Medicines Agency. "Guideline on the Limits of Genotoxic Impurities."[4][9] EMA Safety Working Party, 2006. Link

Sources

A Comparative Guide to Elemental Analysis of C8H19ClN2 Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For compounds such as those with the molecular formula C8H19ClN2, which represent a broad class of molecules including active pharmaceutical ingredients (APIs) and their intermediates, accurate elemental analysis is a cornerstone of chemical purity and stoichiometric verification. This guide provides an in-depth comparison of two primary analytical techniques for the determination of carbon, hydrogen, nitrogen, and chlorine in such compounds: Combustion Analysis and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .

This document moves beyond a simple recitation of methods, offering insights into the causality behind experimental choices and providing the technical details necessary for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

The Critical Role of Elemental Analysis in Drug Development

Elemental analysis serves as a fundamental tool for confirming the empirical formula of a synthesized compound. For a C8H19ClN2 compound, this means verifying the precise ratios of carbon, hydrogen, nitrogen, and chlorine. This verification is not merely an academic exercise; it is a critical component of quality control and regulatory compliance in the pharmaceutical industry.[1] An accurate elemental composition provides confidence in the molecular structure, which is essential for understanding the compound's chemical and pharmacological properties.

Combustion Analysis: The Gold Standard for CHN Determination

Combustion analysis is a well-established and robust technique for determining the carbon, hydrogen, and nitrogen content of organic compounds.[1][2] The method can also be adapted for the determination of halogens like chlorine.

Principle of Operation

The core principle of combustion analysis involves the complete and instantaneous oxidation of a sample in a high-temperature furnace, typically in the presence of excess oxygen.[2][3] The resulting combustion gases are then passed through a series of detectors to quantify the elemental composition.

Experimental Workflow & Protocol

The following is a detailed, step-by-step methodology for the elemental analysis of a C8H19ClN2 compound using a modern combustion analyzer.

Experimental Protocol: Combustion Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the homogenous C8H19ClN2 compound into a tin capsule for CHN analysis. For chlorine analysis, a separate sample may be weighed into a silver capsule.

    • Seal the capsule to ensure no loss of sample.

  • Instrument Setup:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents and have reached their operational temperatures (typically around 900-1000°C for the combustion furnace).

    • Calibrate the instrument using certified standards, such as acetanilide for CHN and a certified organochlorine compound for chlorine.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • The sample is dropped into the combustion furnace, where it undergoes rapid and complete combustion in a pure oxygen environment.

    • The resulting gases (CO2, H2O, N2, and HCl) are carried by a helium stream through a reduction furnace to convert nitrogen oxides to N2 and remove excess oxygen.

    • The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector (TCD) for C, H, and N. For chlorine, the HCl gas is typically titrated coulometrically.

  • Data Analysis:

    • The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Visualization of the Combustion Analysis Workflow:

CombustionWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 1-2 mg of C8H19ClN2 Sample encapsulate Encapsulate in Tin/Silver Capsule weigh->encapsulate autosampler Autosampler encapsulate->autosampler combustion Combustion Furnace (~1000°C in O2) autosampler->combustion Sample Drop reduction Reduction Furnace combustion->reduction CO2, H2O, N2, NOx, HCl separation Gas Separation reduction->separation CO2, H2O, N2, HCl detection Detection (TCD/Coulometry) separation->detection calculation Software Calculation of % Element detection->calculation

Caption: Workflow for Elemental Analysis by Combustion.

Performance Characteristics
ParameterTypical Performance for Combustion Analysis
Accuracy Typically within ±0.3% of the theoretical value
Precision Relative Standard Deviation (RSD) < 0.5%
Limit of Detection In the parts-per-million (ppm) range
Sample Throughput High, with analysis times of a few minutes per sample
Interferences Incomplete combustion can lead to inaccurate results. Halogens and sulfur can require specific scrubbers.[4]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A High-Sensitivity Alternative

ICP-MS is a powerful analytical technique renowned for its exceptional sensitivity and ability to perform multi-elemental analysis.[5] While traditionally used for trace metal analysis, it can be adapted for the determination of non-metals like chlorine and, with certain modifications, nitrogen. For pharmaceutical applications, ICP-MS is a key technique for controlling elemental impurities as outlined in USP <232> and <233>.

Principle of Operation

In ICP-MS, the sample is introduced into a high-temperature argon plasma (6,000-10,000 K), which desolvates, atomizes, and ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and specific quantification.

Experimental Workflow & Protocol

The analysis of a C8H19ClN2 compound by ICP-MS requires a more involved sample preparation process to convert the organic matrix into a suitable aqueous form.

Experimental Protocol: ICP-MS Analysis

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 50-100 mg of the C8H19ClN2 compound into a clean microwave digestion vessel.[6]

    • Add a suitable digestion acid mixture, such as concentrated nitric acid and hydrochloric acid. The choice of acids is critical to ensure complete digestion of the organic matrix.[6]

    • Seal the vessel and place it in a microwave digestion system.

    • Run a digestion program with controlled temperature and pressure ramps to completely decompose the organic material.

    • After cooling, carefully open the vessel and dilute the digest to a known volume with deionized water.

  • Instrument Setup:

    • Calibrate the ICP-MS instrument using certified multi-element standards containing nitrogen and chlorine.

    • Optimize instrument parameters such as plasma power, nebulizer gas flow, and detector settings to achieve optimal sensitivity and minimize interferences.

  • Analysis:

    • Introduce the diluted sample digest into the ICP-MS via a nebulizer and spray chamber.

    • The instrument measures the ion intensity for the isotopes of nitrogen (e.g., ¹⁴N) and chlorine (e.g., ³⁵Cl and ³⁷Cl).

  • Data Analysis:

    • The instrument software calculates the concentration of each element in the sample solution. This is then back-calculated to determine the percentage of each element in the original solid sample.

Visualization of the ICP-MS Analysis Workflow:

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 50-100 mg of C8H19ClN2 Sample digest Microwave Digestion with Acids weigh->digest dilute Dilute to Final Volume digest->dilute nebulizer Nebulizer & Spray Chamber dilute->nebulizer plasma Argon Plasma (6,000-10,000 K) nebulizer->plasma Aerosol mass_spec Mass Spectrometer plasma->mass_spec Ions detector Detector mass_spec->detector Separated Ions calculation Software Calculation of Concentration detector->calculation

Caption: Workflow for Elemental Analysis by ICP-MS.

Performance Characteristics
ParameterTypical Performance for ICP-MS
Accuracy High, with recoveries typically between 90-110%
Precision RSD < 5%
Limit of Detection Very low, in the parts-per-billion (ppb) to parts-per-trillion (ppt) range
Sample Throughput Lower than combustion analysis due to lengthy sample preparation
Interferences Isobaric and polyatomic interferences can be a challenge, requiring careful method development and potentially the use of collision/reaction cells.[7]

Head-to-Head Comparison: Combustion Analysis vs. ICP-MS

FeatureCombustion AnalysisICP-MS
Primary Application Bulk elemental composition (C, H, N, S)Trace and ultra-trace elemental analysis
Sample Preparation Simple and fast (weighing and encapsulation)Complex and time-consuming (acid digestion)[8]
Sensitivity ppm rangeppb to ppt range
Throughput HighLow to moderate
Cost per Sample LowerHigher
Matrix Effects Generally low for pure compoundsCan be significant, requiring matrix-matching or internal standards[7]
Simultaneous Analysis CHN or CHNS in a single run; halogens often separateMulti-elemental, can simultaneously determine a wide range of elements

Common Challenges and Troubleshooting

For Combustion Analysis:

  • Incomplete Combustion: For refractory or highly stable compounds, incomplete combustion can lead to low and variable results. Optimizing the combustion temperature and oxygen flow, or using combustion aids, can mitigate this.

  • Interferences from Other Elements: The presence of other heteroatoms can sometimes interfere with the detection of the elements of interest. Modern instruments often have scrubbers to remove interfering gases.[4] For compounds containing both nitrogen and halogens, ensuring complete conversion and separation is crucial.

For ICP-MS Analysis:

  • Matrix Effects: The high concentration of carbon in the digested organic sample can cause signal suppression or enhancement.[7] Dilution of the sample and the use of an internal standard are common strategies to correct for matrix effects.

  • Polyatomic Interferences: The argon plasma and the sample matrix can form polyatomic ions that have the same mass-to-charge ratio as the analyte of interest (e.g., ³⁵Cl⁺ can be interfered with by ¹⁶O¹⁸O¹H⁺). The use of a collision/reaction cell in the ICP-MS can help to remove these interferences.

  • Incomplete Digestion: If the organic matrix is not completely destroyed during digestion, the remaining carbon can interfere with the analysis and lead to inaccurate results.[6]

Authoritative Standards and Guidelines

The validation and performance of elemental analysis methods are governed by several authoritative bodies:

  • ASTM International: Provides standard test methods for elemental analysis. For example, ASTM D5291 covers the instrumental determination of carbon, hydrogen, and nitrogen in petroleum products and lubricants, and its principles are widely applied.

  • United States Pharmacopeia (USP): Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures are key for pharmaceutical applications, with a strong emphasis on ICP-based methods for controlling elemental impurities.

  • International Organization for Standardization (ISO): Offers numerous standards for chemical analysis, including those for elemental composition.

Conclusion and Recommendations

Both combustion analysis and ICP-MS are powerful techniques for the elemental analysis of C8H19ClN2 compounds, each with its own set of strengths and ideal applications.

  • For routine confirmation of the empirical formula and determination of the bulk composition of C, H, and N, combustion analysis is the method of choice. It is fast, cost-effective, and provides the high accuracy and precision required for this purpose.

  • When the objective is to determine trace elemental impurities or to perform a comprehensive multi-elemental screen, ICP-MS is the superior technique. Its exceptional sensitivity is invaluable for ensuring the purity of pharmaceutical compounds and meeting the stringent limits set by regulatory bodies.

In a comprehensive drug development program, these techniques are often used in a complementary fashion. Combustion analysis provides the foundational confirmation of the compound's identity, while ICP-MS ensures its purity from a trace elemental perspective. The choice of method should always be guided by the specific analytical question at hand, the required level of sensitivity, and the regulatory context.

References

  • Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis. Retrieved from [Link]

  • Drawell. (2025, January 7). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]

  • Institute of Chemistry. (2025, February 28). Decomposition of organic samples. Retrieved from [Link]

  • A-Level Chemistry Revision Notes. Combustion Analysis. Retrieved from [Link]

  • Downer, T. M., Jr. The Determination of Chlorine and Ionic Chloride in Organic Compounds. DTIC. Retrieved from [Link]

  • Unacademy. Quantitative analysis of Nitrogen and Halogens. Retrieved from [Link]

  • Shekhovtsova, T. N., & Fadeeva, V. I. ELEMENTAL ANALYSIS. EOLSS. Retrieved from [Link]

  • Elementar. Elemental analysis: operation & applications. Retrieved from [Link]

  • Ciciarelli, D., et al. (2020, November 16). Microwave-Induced Combustion for ICP-MS: A Generic Approach to Trace Elemental Analyses of Pharmaceutical Products. Spectroscopy Online. Retrieved from [Link]

  • ChemTeam. Combustion Analysis Ten Examples. Retrieved from [Link]

  • University of Georgia. Sample Preparation Guidelines « Center for Applied Isotope Studies (CAIS). Retrieved from [Link]

  • Exeter Analytical. (2016, April 15). A COMPARATIVE REVIEW OF THE EFFECTS OF INSTRUMENT DESIGN ON ANALYTICAL PERFORMANCE. Retrieved from [Link]

  • ASTM International. Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, March 21). Standard Operating Procedure for ICP-MS Data Validation. Retrieved from [Link]

  • Patsnap. (2025, September 19). Analyzing Organic Samples Using ICP-MS: Methods and Challenges. Retrieved from [Link]

  • Analytik Jena. Determination of Total Sulfur, Total Nitrogen, and Total Chlorine Contents in Used Cooking Oil (UCO) and Related Bio-borne Fats. Retrieved from [Link]

  • CK-12 Foundation. (2026, February 2). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • Oregon Health & Science University. Preparing Sample Submissions. Retrieved from [Link]

  • Agilent. Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September 7). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite. Retrieved from [Link]

  • Regulations.gov. ICP-MS Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 13). Rapid and accurate determination of chlorine isotopic ratios with ICP-MS/MS using O2 reaction gas. Retrieved from [Link]

  • Course Hero. Detection of nitrogen, sulphur, chlorine, in the organic compounds Viva Questions with Answers.docx. Retrieved from [Link]

  • Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. Retrieved from [Link]

  • Adi Chemistry. LASSAIGNE'S TEST-NITROGEN-SULFUR-HALOGENS-ORGANIC COMPOUNDS. Retrieved from [Link]

  • data.gov.uk. (2026, January 14). Method validation of IC-ICPMS with chlorine removal for phosphite analysis (NERC Grant NE/V010824/1). Retrieved from [Link]

  • PubMed. (2023, March). Simultaneous determination of dissolved organic nitrogen, nitrite, nitrate and ammonia using size exclusion chromatography coupled with nitrogen detector. Retrieved from [Link]

  • Analytik Jena. (2021, November 1). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Retrieved from [Link]

  • ResearchGate. (2013, February 21). Data quality in water analysis: validation of combustion-infrared and combustion-chemiluminescence methods for the simultaneous determination of Total Organic Carbon (TOC) and Total Nitrogen (TN). Retrieved from [Link]

  • National Institutes of Health. Characterization of Organic Nitrogen by Chlorination, Ozonation, and Stable Isotope Analysis of Nitrate. Retrieved from [Link]

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Safety Operating Guide

Cyclooctylhydrazine: Proper Disposal and Deactivation Procedures

[1]

Part 1: Executive Safety Directive

Cyclooctylhydrazine (CAS: 15438-89-8) is a substituted hydrazine derivative. Like its parent compound, it poses significant risks as a potent reducing agent, a potential carcinogen, and a skin sensitizer.

The Golden Rule of Hydrazine Disposal:

Do not accumulate. Hydrazines are high-energy compounds that can become unstable over time, especially if they form peroxides or are exposed to catalytic metals.

Immediate Action Required:

  • Segregate immediately from oxidizers (peroxides, permanganates, nitric acid) to prevent hypergolic ignition.

  • Identify the form: Is it the free base (liquid/low-melting solid) or the hydrochloride salt (solid)? The free base is significantly more volatile and prone to oxidation.

  • Choose the path:

    • > 50 mL/g: Commercial Incineration (Protocol A).

    • < 50 mL/g or Spills: Chemical Deactivation (Protocol B).

Part 2: Chemical Profile & Hazard Identification[1][2][3][4]

Understanding the physicochemical properties is the first step in safe disposal.

PropertyDataRelevance to Disposal
Chemical Name CyclooctylhydrazineSubstituted hydrazine class
CAS Number 15438-89-8Use for waste manifesting
Molecular Formula C₈H₁₈N₂High nitrogen content (gas evolution risk)
Reactivity Strong Reducing AgentExplosion hazard with oxidizers
Toxicity Suspected Carcinogen / HepatotoxinRequires double-gloving and fume hood
Flash Point > 60°C (Estimated)Combustible liquid/solid
Solubility Organic solvents (High), Water (Low)Affects decontamination solvent choice
Part 3: Decision Logic & Workflow

Do not treat all waste identically. Use this logic flow to determine the safest disposal route.

DisposalLogiccluster_warningCRITICAL WARNINGStartWaste Identification:CyclooctylhydrazineQuantityCheckQuantity AssessmentStart->QuantityCheckBulkBulk Waste (>50g/mL)QuantityCheck->BulkLarge VolumeTraceTrace/Spill/Glassware (<50g/mL)QuantityCheck->TraceResidues/SpillsSegregateSegregate from Oxidizers& AcidsBulk->SegregateDeactivateProtocol B:Chemical Oxidation (Bleach)Trace->DeactivateLabelLabel as 'Toxic/Reducing'Segregate->LabelVendorProtocol A:Commercial IncinerationLabel->VendorDilutionStep 1: Dilute with Water/SolventDeactivate->DilutionNeutralizeStep 2: Slow Addition of HypochloriteDilution->NeutralizeCheckStep 3: Test for Residual OxidizerNeutralize->CheckDrainFinal Disposal(Check Local Regulations)Check->Drain

Figure 1: Decision matrix for Cyclooctylhydrazine disposal. Note that bulk chemical neutralization is discouraged due to exotherm risks.

Part 4: Detailed Protocols
Protocol A: Commercial Incineration (Preferred for Bulk)

Use this for expired stock bottles, reaction byproducts, or quantities >50g.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container. Avoid metal containers as hydrazines can reduce metal oxides, potentially initiating decomposition.

  • Labeling: Clearly mark the container with:

    • "Hazardous Waste - Cyclooctylhydrazine"

    • "Toxic"[1][2][3][4]

    • "Reducing Agent"

  • Waste Stream: Classify as a P-listed or U-listed equivalent (often U133 for generic hydrazine guidance) or Characteristic Waste D001 (Ignitable) / D003 (Reactive).

  • Storage: Store in a dedicated "Reducing Agents" cabinet. NEVER store in the same secondary containment as Nitric Acid or Hydrogen Peroxide.

Protocol B: In-Lab Chemical Deactivation (Trace & Spills)

Use this for cleaning glassware, decontaminating spatulas, or neutralizing small spills.

The Chemistry: The goal is to oxidize the hydrazine nitrogen-nitrogen bond to inert nitrogen gas (


Reagents Required:

  • Household Bleach (5.25% Sodium Hypochlorite)

  • Ice bath

  • Starch-iodide paper

Step-by-Step Procedure:

  • Preparation:

    • Perform all work in a functioning fume hood.[2]

    • Don appropriate PPE: Neoprene or thick Nitrile gloves, lab coat, safety goggles.

    • Prepare a 5% solution of the cyclooctylhydrazine waste in water (if soluble) or a miscible solvent like isopropanol. Do not use acetone (forms hydrazones) or dichloromethane (reacts explosively with hydrazines).

  • Cooling:

    • Place the waste vessel in an ice bath. The oxidation reaction is highly exothermic .

  • Oxidation (The "Titration"):

    • Slowly add the bleach solution dropwise to the stirred waste solution.

    • Observation: You will see gas evolution (

      
      ). If the solution foams vigorously, stop addition and let it cool.
      
    • Continue addition until gas evolution ceases and the solution retains a slight yellow tint (excess hypochlorite).

  • Verification:

    • Test the solution with starch-iodide paper. It should turn blue/black, indicating excess oxidizer (bleach) is present, confirming the hydrazine has been consumed.

  • Final Cleanup:

    • Allow the solution to stand for 30 minutes.

    • Neutralize the excess bleach with sodium thiosulfate or sodium bisulfite.

    • Dispose of the resulting aqueous mixture according to your institution's non-hazardous aqueous waste guidelines (or collect as aqueous chemical waste if local regulations are strict).

Part 5: Regulatory Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Characterization: If Cyclooctylhydrazine is not explicitly listed in 40 CFR 261.33, it must be evaluated for characteristics.

    • Ignitability (D001): If the flash point is < 60°C.

    • Reactivity (D003): If it reacts violently with water or forms potentially explosive mixtures.

  • Satellite Accumulation: Keep waste containers closed at all times except when adding waste. Open containers of hydrazines are a major inhalation hazard.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Organic Syntheses. (2011). Working with Hazardous Chemicals. Org. Synth. [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). NIOSH Pocket Guide to Chemical Hazards: Hydrazine. [Link]

Personal protective equipment for handling Cyclooctylhydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment: The "Trojan Horse" Hazard

Cyclooctylhydrazine presents a unique dual-threat profile in the laboratory. While often less volatile than its lower-molecular-weight analogs (e.g., methylhydrazine), it combines the potent cytotoxicity and reactivity of the hydrazine moiety with the high lipophilicity of the cyclooctyl ring .

As a Senior Application Scientist, I classify this compound as a "Trojan Horse" toxicant . The cyclooctyl group facilitates rapid dermal permeation, effectively carrying the toxic hydrazine payload across the lipid bilayer of the skin and into the systemic circulation. Standard safety protocols for inorganic hydrazine are insufficient here; you must account for this enhanced bioavailability.

Core Hazards:

  • Acute Toxicity: Hepatotoxic and neurotoxic upon absorption.

  • Genotoxicity: Potential alkylating agent (suspected carcinogen based on hydrazine structure).

  • Reactivity: Strong reducing agent; pyrophoric potential with strong oxidizers; air-sensitive (oxidation leads to azo/peroxide formation).

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory nitrile gloves. The lipophilic nature of cyclooctylhydrazine allows it to permeate standard nitrile (<4 mil) in minutes.

Protection ZoneStandard Gear (Insufficient) REQUIRED Specification Scientific Rationale
Hand Protection Standard Nitrile (4 mil)Double-Glove System: 1. Inner: Silver Shield® (EVOH/PE Laminate)2. Outer: Heavy-duty Nitrile (8 mil)Permeation Dynamics: The cyclooctyl group dissolves in nitrile polymers. Laminate films (EVOH) provide the only chemically resistant barrier against organic hydrazines [1].
Respiratory N95 / Surgical MaskEngineering Control: Fume Hood (Face velocity >100 fpm)Backup: Full-face respirator with Ammonia/Methylamine (K) cartridges + P100.Olfactory Fatigue: Hydrazines cause rapid olfactory fatigue. You cannot rely on smell to detect exposure. Vapors are corrosive to mucous membranes.
Eye/Face Safety GlassesChemical Splash Goggles + Face Shield Corrosivity: Hydrazines are caustic bases. A splash can cause permanent corneal opacity. The face shield protects the neck/chin from absorption.
Body Cotton Lab CoatTyvek® or Chem-Tape Apron (over lab coat)Dermal Loading: Cotton absorbs and holds the chemical against the skin. Non-woven polyethylene (Tyvek) repels splashes.
Operational Protocol: The "Zero-Contact" Workflow

This protocol is designed to create a self-validating safety loop. If you cannot complete a step (e.g., the quenching bath is not ready), the workflow forces a stop.

Phase 1: Preparation (The "Hot" Zone)
  • Quench Bath Setup: Before opening the bottle, prepare a 10% Sodium Hypochlorite (Bleach) bath in the fume hood. This is your emergency "off-switch" for contaminated tools.

  • Atmosphere Control: Cyclooctylhydrazine oxidizes to form potentially explosive azo compounds. Ensure the reaction vessel is purged with Argon or Nitrogen .

  • Glassware Inspection: Use only defect-free glassware. Star cracks can propagate catastrophic failure under the thermal stress of hydrazine neutralization.

Phase 2: Active Handling
  • Liquids: Transfer via cannula or positive-pressure syringe techniques only. Never pour open-mouth.

  • Solids (Waxy): Use a disposable anti-static spatula. Immediately submerge the spatula in the bleach bath after use.

  • Spill Control: Place a chemically resistant tray (polypropylene) under the reaction setup. Line it with absorbent pads pre-treated with a dilute citric acid solution to neutralize minor drips immediately.

Phase 3: Decontamination & Doffing
  • Tool Neutralization: All contaminated items (syringes, septa) must soak in the bleach bath for 30 minutes before disposal.

  • Glove Removal Protocol:

    • Rinse outer nitrile gloves with bleach, then water.

    • Remove outer gloves inside the hood.

    • Inspect inner Silver Shield gloves for discoloration.

    • Remove inner gloves touching only the inside cuff.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the critical decision points and safety barriers in the handling process.

SafeHandling cluster_Prep Phase 1: Preparation cluster_Action Phase 2: Active Handling cluster_Disposal Phase 3: Decontamination Start START: Risk Assessment PPE_Check PPE Verification (Silver Shield + Face Shield) Start->PPE_Check Quench_Ready Prepare 10% Bleach Bath (Emergency Neutralizer) PPE_Check->Quench_Ready Inert_Atm Purge Vessel (Ar/N2) Quench_Ready->Inert_Atm Transfer Cannula/Syringe Transfer (Zero Open-Pouring) Inert_Atm->Transfer Spill_Check Spill Detected? Transfer->Spill_Check Spill_Check->Quench_Ready Yes (Immediate Decon) Neutralize Soak Tools in Bleach (30 min) Spill_Check->Neutralize No Waste_Seg Segregate: Oxidizing Waste Neutralize->Waste_Seg

Caption: Logic flow for Cyclooctylhydrazine handling. Note the recursive loop at "Spill Detected" forcing immediate neutralization.

Emergency Response & Disposal
Accidental Exposure
  • Skin Contact: Immediate flushing with water is critical, but do not use organic solvents (ethanol/DMSO) to wash the skin; they will increase absorption of the lipophilic cyclooctyl ring. Use soap and copious water for 15 minutes.[1][2][3]

  • Inhalation: Move to fresh air immediately. Pulmonary edema may be delayed up to 24 hours. Seek medical observation.

Waste Disposal Strategy
  • Neutralization: Small amounts of residue can be destroyed using Sodium Hypochlorite (Bleach) or Calcium Hypochlorite .

    • Reaction:

      
      
      
    • Warning: This reaction is exothermic and generates nitrogen gas. Perform slowly in an open vessel within the fume hood [2].

  • Segregation: Never mix hydrazine waste with acids (forms toxic hydrazinium salts) or heavy metals (catalyzes decomposition). Label clearly as "Toxic/Reducing Agent."

References
  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Identifies EVOH laminates as the primary barrier for organic amines/hydrazines where nitrile fails).
  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Hydrazine Hydrate. (Used as the baseline toxicological model for hydrazine functionality). Link

  • Centers for Disease Control and Prevention (CDC). (2014). NIOSH Pocket Guide to Chemical Hazards: Hydrazine. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.